molecular formula C9H18 B1583165 1-Ethyl-2-methylcyclohexane CAS No. 3728-54-9

1-Ethyl-2-methylcyclohexane

Cat. No.: B1583165
CAS No.: 3728-54-9
M. Wt: 126.24 g/mol
InChI Key: XARGIVYWQPXRTC-UHFFFAOYSA-N
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Description

1-Ethyl-2-methylcyclohexane is a useful research compound. Its molecular formula is C9H18 and its molecular weight is 126.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2-methylcyclohexane
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InChI

InChI=1S/C9H18/c1-3-9-7-5-4-6-8(9)2/h8-9H,3-7H2,1-2H3
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InChI Key

XARGIVYWQPXRTC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC1CCCCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18
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DSSTOX Substance ID

DTXSID00863258
Record name 1-Ethyl-2-methylcyclohexane
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Molecular Weight

126.24 g/mol
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name Cyclohexane, 1-ethyl-2-methyl-, cis-
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CAS No.

3728-54-9, 4923-77-7, 4923-78-8
Record name Cyclohexane, 1-ethyl-2-methyl-
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Record name Cyclohexane, 1-ethyl-2-methyl-, cis-
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Record name Cyclohexane, 1-ethyl-2-methyl-, trans-
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Record name 1-Ethyl-2-methylcyclohexane
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Record name 1-Ethyl-2-methylcyclohexane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethyl-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Ethyl-2-methylcyclohexane, a substituted cyclohexane (B81311) of interest in various chemical research domains. This document details established methodologies, including Grignard reactions followed by dehydration and hydrogenation, as well as the Wittig reaction. Each method is presented with detailed experimental protocols, quantitative data where available, and a discussion of stereochemical considerations.

Introduction

This compound (C₉H₁₈, MW: 126.24 g/mol ) is a saturated carbocyclic compound existing as two diastereomers: cis-1-ethyl-2-methylcyclohexane (B13812897) and trans-1-ethyl-2-methylcyclohexane. The stereochemical arrangement of the ethyl and methyl groups significantly influences the molecule's physical and chemical properties. The synthesis of specific stereoisomers is crucial for applications where molecular geometry dictates biological activity or material properties. This guide explores the key synthetic strategies to access this molecule, with a focus on procedural details and stereochemical control.

Synthetic Strategies

Two principal and effective routes for the synthesis of this compound are outlined below:

  • Grignard Reaction with 2-Methylcyclohexanone (B44802) followed by Dehydration and Hydrogenation: This is a versatile and widely used method that allows for the construction of the carbon skeleton and subsequent removal of the oxygen functionality.

  • Wittig Reaction of 2-Methylcyclohexanone followed by Hydrogenation: This classical olefination reaction provides an alternative for the introduction of the ethyl group as part of an exocyclic double bond, which is then reduced.

A third, less common approach involves the Friedel-Crafts alkylation or acylation of an aromatic precursor followed by catalytic hydrogenation . However, this method often suffers from challenges in controlling regioselectivity and preventing polysubstitution and carbocation rearrangements, making it a less favored route for the specific synthesis of this compound.

Method 1: Grignard Reaction, Dehydration, and Hydrogenation

This three-step sequence is a robust method for the synthesis of this compound, commencing with the nucleophilic addition of an ethyl Grignard reagent to 2-methylcyclohexanone.

Signaling Pathway Diagram

Grignard_Synthesis_Pathway Synthesis of this compound via Grignard Reaction cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation 2-Methylcyclohexanone 2-Methylcyclohexanone 1-Ethyl-2-methylcyclohexanol (B1614814) 1-Ethyl-2-methylcyclohexanol 2-Methylcyclohexanone->1-Ethyl-2-methylcyclohexanol EtMgBr, Dry Ether Ethylmagnesium_Bromide Ethylmagnesium Bromide Ethylmagnesium_Bromide->1-Ethyl-2-methylcyclohexanol 1-Ethyl-2-methylcyclohexanol_dehydration 1-Ethyl-2-methylcyclohexanol Alkene_Mixture 1-Ethyl-2-methylcyclohexene & 1-Ethylidene-2-methylcyclohexane 1-Ethyl-2-methylcyclohexanol_dehydration->Alkene_Mixture H₃PO₄, Heat Alkene_Mixture_hydrogenation Alkene Mixture Final_Product This compound (cis and trans mixture) Alkene_Mixture_hydrogenation->Final_Product H₂, Pd/C

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-2-methylcyclohexanol via Grignard Reaction [1]

  • Materials:

    • Magnesium turnings

    • Iodine crystal (initiator)

    • Anhydrous diethyl ether

    • Ethyl bromide

    • 2-Methylcyclohexanone

    • Saturated aqueous ammonium (B1175870) chloride solution

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine and enough anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the ethyl bromide solution to initiate the reaction, evidenced by the disappearance of the iodine color and gentle reflux.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-ethyl-2-methylcyclohexanol.

Step 2: Dehydration of 1-Ethyl-2-methylcyclohexanol

  • Materials:

    • Crude 1-Ethyl-2-methylcyclohexanol from Step 1

    • 85% Phosphoric acid or concentrated Sulfuric acid

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped for distillation, combine the crude 1-ethyl-2-methylcyclohexanol with a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid.

    • Heat the mixture to induce dehydration. The resulting alkene mixture will co-distill with water. The collection temperature should be monitored.

    • Collect the distillate in a receiving flask.

    • Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • The dried liquid, a mixture of 1-ethyl-2-methylcyclohexene and 1-ethylidene-2-methylcyclohexane, can be used in the next step without further purification.

Step 3: Catalytic Hydrogenation of the Alkene Mixture

  • Materials:

  • Procedure:

    • Dissolve the alkene mixture in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

    • Add a catalytic amount of palladium on carbon (typically 1-5 mol%).

    • Subject the mixture to an atmosphere of hydrogen gas (this can be done using a balloon filled with hydrogen for small-scale reactions or a Parr hydrogenator for larger scales).

    • Stir the reaction vigorously until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation to yield this compound as a mixture of cis and trans isomers.

Stereochemical Considerations

The stereochemical outcome of this synthesis is determined in the Grignard and dehydration steps. The addition of the ethyl Grignard reagent to 2-methylcyclohexanone can produce two diastereomeric alcohols. The ratio of these isomers is influenced by steric hindrance. Subsequent acid-catalyzed dehydration (E1 mechanism) proceeds through a carbocation intermediate, which can lead to a mixture of alkene isomers. The final catalytic hydrogenation typically occurs via syn-addition of hydrogen to the less hindered face of the double bond.

Quantitative Data
StepReactantsProductsTypical YieldDiastereomeric Ratio (cis:trans)
12-Methylcyclohexanone, Ethylmagnesium bromide1-Ethyl-2-methylcyclohexanolHigh (often >80%)Varies with conditions
2 & 31-Ethyl-2-methylcyclohexanolThis compoundGood (overall for 2 steps)Dependent on intermediates and hydrogenation conditions

Note: Specific, cited yields and diastereomeric ratios for the complete synthesis of this compound were not found in the surveyed literature. The values provided are typical for these types of reactions.

Method 2: Wittig Reaction and Hydrogenation

The Wittig reaction offers a regioselective method to form a carbon-carbon double bond, in this case, to produce 1-ethylidene-2-methylcyclohexane, which is subsequently hydrogenated.

Signaling Pathway Diagram

Wittig_Synthesis_Pathway Synthesis of this compound via Wittig Reaction cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Hydrogenation 2-Methylcyclohexanone_wittig 2-Methylcyclohexanone 1-Ethylidene-2-methylcyclohexane 1-Ethylidene-2-methylcyclohexane 2-Methylcyclohexanone_wittig->1-Ethylidene-2-methylcyclohexane Wittig Reagent, THF Ethyltriphenylphosphonium_Ylide Ethyltriphenylphosphonium Ylide Ethyltriphenylphosphonium_Ylide->1-Ethylidene-2-methylcyclohexane Alkene_hydrogenation 1-Ethylidene-2-methylcyclohexane Final_Product_wittig This compound (cis and trans mixture) Alkene_hydrogenation->Final_Product_wittig H₂, Pd/C

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Experimental Protocols

Step 1: Synthesis of 1-Ethylidene-2-methylcyclohexane via Wittig Reaction [2][3]

  • Materials:

    • Ethyltriphenylphosphonium bromide

    • Strong base (e.g., n-butyllithium or potassium tert-butoxide)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • 2-Methylcyclohexanone

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C and add a strong base (1.0 equivalent) dropwise. The formation of the ylide is often indicated by a color change (e.g., to orange or red).

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for at least 1 hour.

    • In a separate flask, dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF and cool to 0 °C.

    • Slowly add the prepared ylide solution to the stirred solution of 2-methylcyclohexanone.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction by TLC.

    • Quench the reaction with a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.

Step 2: Catalytic Hydrogenation of 1-Ethylidene-2-methylcyclohexane

  • This step follows the same procedure as Step 3 in Method 1.

Stereochemical Considerations

The Wittig reaction itself does not introduce a new stereocenter at the double bond in this specific case. However, the subsequent hydrogenation of the exocyclic double bond will create a new stereocenter at the carbon bearing the ethyl group. The facial selectivity of the hydrogenation will determine the ratio of the cis and trans diastereomers of this compound. Hydrogenation with a heterogeneous catalyst like Pd/C generally occurs from the less sterically hindered face of the double bond.

Quantitative Data
StepReactantsProductsTypical YieldDiastereomeric Ratio (cis:trans)
12-Methylcyclohexanone, Ethyltriphenylphosphonium ylide1-Ethylidene-2-methylcyclohexaneModerate to GoodNot applicable
21-Ethylidene-2-methylcyclohexaneThis compoundHigh (>90%)Dependent on hydrogenation conditions

Note: Specific, cited yields for this particular Wittig reaction and subsequent hydrogenation were not found in the surveyed literature. The values are based on typical outcomes for similar reactions.

Spectroscopic Data for this compound

The characterization of the cis and trans isomers of this compound is typically performed using NMR and IR spectroscopy, as well as mass spectrometry.

Table of Spectroscopic Data:

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spectrum (m/z)
cis-1-Ethyl-2-methylcyclohexaneCharacteristic aliphatic signalsCharacteristic aliphatic signals~2920, 2850 (C-H stretch), 1450, 1375126 (M+), 97, 83, 69, 55, 41
trans-1-Ethyl-2-methylcyclohexaneCharacteristic aliphatic signalsCharacteristic aliphatic signals~2920, 2850 (C-H stretch), 1450, 1375126 (M+), 97, 83, 69, 55, 41

Note: Detailed, assigned NMR chemical shifts can be found in spectral databases such as the NIST WebBook and SpectraBase.[4][5][6][7][8][9][10][11][12]

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step sequence involving a Grignard reaction with 2-methylcyclohexanone, followed by dehydration and catalytic hydrogenation. This route offers a reliable method for constructing the desired carbon framework. An alternative approach utilizing a Wittig reaction to form an exocyclic alkene, followed by hydrogenation, is also a viable strategy. The choice of method may depend on the desired stereochemical outcome, the availability of starting materials, and the scale of the synthesis. Careful control of reaction conditions, particularly in the Grignard and hydrogenation steps, is crucial for influencing the diastereomeric ratio of the final product. For drug development and other applications requiring high stereochemical purity, chiral separation techniques or stereoselective synthetic methods would be necessary.

References

An In-Depth Technical Guide to the Chemical Properties of 1-Ethyl-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-methylcyclohexane is a saturated cyclic hydrocarbon with the chemical formula C₉H₁₈. As a substituted cyclohexane (B81311), its chemical and physical properties are of significant interest in various fields, including organic synthesis, fuel technology, and as a non-polar solvent. This technical guide provides a comprehensive overview of the core chemical properties of this compound, with a focus on its stereoisomers, supported by quantitative data, detailed experimental protocols, and logical visualizations.

Stereoisomerism

This compound exists as two geometric isomers: cis-1-Ethyl-2-methylcyclohexane and trans-1-Ethyl-2-methylcyclohexane. The spatial arrangement of the ethyl and methyl groups relative to the plane of the cyclohexane ring dictates their distinct physical and chemical characteristics. The trans isomer is generally more stable due to reduced steric hindrance between the alkyl substituents.[1]

Physicochemical Properties

The physical properties of this compound and its isomers are summarized in the tables below. These properties are crucial for its application and handling in a laboratory setting.

General Properties
PropertyValueReference
Molecular FormulaC₉H₁₈[2][3][4]
Molecular Weight126.24 g/mol [2][3][4]
CAS Number3728-54-9 (for the mixture of isomers)[2][3]
Isomer-Specific Properties
Propertycis-1-Ethyl-2-methylcyclohexanetrans-1-Ethyl-2-methylcyclohexane
CAS Number 4923-77-74923-78-8
Boiling Point 155.98 °C151 °C
Density 0.8060 g/cm³0.794 g/cm³
Refractive Index 1.44101.438

Thermochemical Data

Thermochemical data provides insight into the stability and energy content of the molecule.

PropertyValueIsomerReference
Standard Liquid Enthalpy of Combustion (Δc H°liquid)-5873.79 ± 0.84 kJ/moltrans[5]
Enthalpy of Formation of Liquid at Standard Conditions (Δf H°liquid)--[3][6][7]

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

SpectrumKey Features
¹³C NMR Provides information on the carbon skeleton. The number and chemical shifts of the signals can distinguish between the cis and trans isomers due to different steric environments.
GC-MS The mass spectrum shows a molecular ion peak (M⁺) at m/z 126, confirming the molecular weight. Fragmentation patterns are characteristic of alkyl-substituted cyclohexanes.
FTIR The spectrum is characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1450 cm⁻¹.

Experimental Protocols

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus: Thiele tube, thermometer, capillary tube, small test tube (fusion tube), heating source (Bunsen burner or oil bath).

Procedure:

  • A small amount of the this compound sample is placed in the fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

  • The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.

  • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Principle: Density is the mass per unit volume of a substance.

Apparatus: Pycnometer (specific gravity bottle), analytical balance.

Procedure:

  • A clean and dry pycnometer is weighed accurately (m₁).

  • The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped, and weighed again (m₂).

  • The volume of the pycnometer (V) is known or can be determined by filling it with a liquid of known density (e.g., distilled water).

  • The density (ρ) of the sample is calculated using the formula: ρ = (m₂ - m₁) / V.

Determination of Refractive Index

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus: Abbe refractometer, light source (sodium lamp), dropper.

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone) and allowed to dry.

  • A few drops of the this compound sample are placed on the surface of the lower prism.

  • The prisms are closed and locked.

  • The light source is positioned to illuminate the prisms.

  • While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the crosshairs.

  • The refractive index is read directly from the instrument's scale.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle: GC separates the components of a mixture based on their volatility and interaction with a stationary phase, while MS identifies the components based on their mass-to-charge ratio.

Experimental Setup:

  • Gas Chromatograph: Equipped with a capillary column (e.g., non-polar, like DB-1).

  • Mass Spectrometer: With an electron ionization (EI) source.

  • Carrier Gas: Helium or hydrogen.

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., hexane).

  • Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet.

  • Separation: The oven temperature is programmed to ramp up, allowing for the separation of the cis and trans isomers.

  • Ionization: As the separated components elute from the GC column, they enter the MS ion source and are bombarded with electrons, causing ionization and fragmentation.

  • Detection: The ions are separated by the mass analyzer based on their m/z ratio and detected.

  • Data Analysis: The resulting chromatogram shows the retention times of the isomers, and the mass spectrum for each peak is used for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present.

Apparatus: FTIR spectrometer, sample cell (e.g., salt plates for liquids).

Procedure:

  • A background spectrum of the empty sample compartment is recorded to account for atmospheric and instrumental interferences.

  • A thin film of the liquid this compound sample is placed between two salt (e.g., NaCl or KBr) plates.

  • The sample is placed in the spectrometer's sample holder.

  • The infrared spectrum is recorded.

  • The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.

Visualizations

Caption: Chair conformations of cis and trans-1-Ethyl-2-methylcyclohexane.

Reactivity

As a saturated hydrocarbon, this compound is relatively unreactive. It does not react with most acids, bases, oxidizing agents, or reducing agents under normal conditions. However, it can undergo certain reactions under specific conditions:

  • Combustion: Like all alkanes, it undergoes combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

  • Halogenation: In the presence of UV light, it can react with halogens (e.g., chlorine, bromine) via a free-radical substitution mechanism to form various halogenated derivatives.

  • Pyrolysis (Cracking): At high temperatures and in the absence of air, the C-C and C-H bonds can break, leading to the formation of smaller, unsaturated hydrocarbons.

Safety and Handling

This compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Protective gloves, safety glasses, and appropriate respiratory protection should be worn. In case of skin contact, wash thoroughly with soap and water.

Conclusion

This technical guide has provided a detailed overview of the core chemical properties of this compound, with a particular emphasis on its stereoisomers. The presented quantitative data, experimental protocols, and visualizations offer a comprehensive resource for researchers, scientists, and professionals in drug development and other related fields. A thorough understanding of these properties is fundamental for the safe and effective use of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the Stereoisomers of 1-Ethyl-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 1-Ethyl-2-methylcyclohexane, a saturated cyclic hydrocarbon. An understanding of the stereochemical aspects of substituted cyclohexanes is fundamental in various fields, including medicinal chemistry and material science, where the three-dimensional arrangement of atoms can significantly influence molecular properties and interactions. This document details the structure, nomenclature, and relative stability of the stereoisomers of this compound, supported by quantitative thermodynamic data and detailed experimental protocols for their synthesis and analysis.

Introduction to the Stereoisomers of this compound

This compound (C₉H₁₈) is a disubstituted cyclohexane (B81311) with two stereocenters at carbons 1 and 2. This gives rise to two diastereomers: cis-1-Ethyl-2-methylcyclohexane and trans-1-Ethyl-2-methylcyclohexane. Each of these diastereomers exists as a pair of enantiomers, resulting in a total of four stereoisomers.

The cis isomer has the ethyl and methyl groups on the same side of the cyclohexane ring, while the trans isomer has them on opposite sides. The conformational analysis of these isomers is crucial for understanding their relative stabilities, which is primarily dictated by steric strain arising from axial substituents in the chair conformation.

dot```dot graph stereoisomers { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

"this compound" [pos="0,2!"]; cis [label="cis-1-Ethyl-2-methylcyclohexane", pos="-2,0.5!"]; trans [label="trans-1-Ethyl-2-methylcyclohexane", pos="2,0.5!"];

enantiomer_cis1 [label="(1R,2S)", pos="-2.5,-1!"]; enantiomer_cis2 [label="(1S,2R)", pos="-1.5,-1!"]; enantiomer_trans1 [label="(1R,2R)", pos="1.5,-1!"]; enantiomer_trans2 [label="(1S,2S)", pos="2.5,-1!"];

"this compound" -- cis [label="Diastereomers"]; "this compound" -- trans; cis -- enantiomer_cis1 [label="Enantiomers"]; cis -- enantiomer_cis2; trans -- enantiomer_trans1 [label="Enantiomers"]; trans -- enantiomer_trans2; }

Caption: Chair conformations of cis-1-Ethyl-2-methylcyclohexane.

Quantitative Thermodynamic Data

The relative stabilities of the cis and trans isomers can be quantified by their heats of formation and combustion. The trans isomer is thermodynamically more stable than the cis isomer due to the energetic favorability of the diequatorial conformation.

[1][2]| Property | cis-1-Ethyl-2-methylcyclohexane | trans-1-Ethyl-2-methylcyclohexane | | :--- | :--- | :--- | | Standard Liquid Enthalpy of Combustion (ΔH°c,liq) | -5933.1 ± 1.2 kJ/mol | -5928.3 ± 1.2 kJ/mol | | Standard Liquid Enthalpy of Formation (ΔH°f,liq) | -244.4 ± 1.2 kJ/mol | -249.2 ± 1.2 kJ/mol |

Data sourced from the NIST Chemistry WebBook.

Experimental Protocols

Synthesis via Catalytic Hydrogenation

A common method for the synthesis of this compound stereoisomers is the catalytic hydrogenation of 1-ethyl-2-methylbenzene (B166441). This reaction typically yields a mixture of the cis and trans isomers.

dot

synthesis_workflow Precursor 1-Ethyl-2-methylbenzene Start->Precursor Hydrogenation Catalytic Hydrogenation (e.g., PtO2, H2, high pressure) Precursor->Hydrogenation Product Mixture of cis- and trans- This compound Hydrogenation->Product Separation Gas Chromatography Product->Separation Analysis NMR, MS Separation->Analysis

Caption: General workflow for the synthesis and analysis of this compound stereoisomers.

Protocol: Catalytic Hydrogenation of 1-Ethyl-2-methylbenzene

  • Catalyst Preparation: In a high-pressure hydrogenation vessel, add 1-ethyl-2-methylbenzene and a suitable solvent such as ethanol (B145695) or acetic acid. Add a catalytic amount of platinum(IV) oxide (PtO₂) (Adam's catalyst).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel to approximately 100-500 psi of hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) until the theoretical amount of hydrogen has been consumed, which can be monitored by a drop in pressure.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of cis- and trans-1-Ethyl-2-methylcyclohexane, can be purified by fractional distillation or preparative gas chromatography.

Separation and Analysis by Gas Chromatography

Gas chromatography (GC) is an effective technique for separating the cis and trans diastereomers of this compound. Due to their different shapes and boiling points, they will have different retention times on a GC column.

Protocol: Gas Chromatographic Separation

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms), is a good starting point. For enantiomeric separation, a chiral stationary phase would be required. *[3] Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector: Split/splitless injector at 250 °C.

  • Oven Program: An initial temperature of 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C. This program should be optimized for baseline separation of the isomers.

  • Detector: FID at 250-300 °C.

The cis isomer is generally expected to have a slightly shorter retention time than the more stable trans isomer on a non-polar column.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the stereoisomers.

  • ¹H NMR: The chemical shifts and coupling constants of the methine protons at C1 and C2 can provide information about their axial or equatorial orientation, thus helping to distinguish between conformers and isomers.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. The chemical shifts of the ring carbons are also sensitive to the stereochemistry of the substituents.

Spectra for this compound can be found in databases such as SpectraBase. M[4][5]ass spectrometry (MS), often coupled with GC (GC-MS), can be used to confirm the molecular weight and fragmentation pattern of the isomers.

The stereochemistry of this compound is a classic example of conformational analysis in disubstituted cyclohexanes. The trans isomer is thermodynamically more stable than the cis isomer due to the preference of both alkyl groups to occupy equatorial positions in the chair conformation, thereby minimizing steric strain. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and professionals working with this and related alicyclic compounds. The principles outlined herein are broadly applicable to the study of other substituted cyclohexanes, which are prevalent motifs in pharmacologically active molecules and advanced materials.

References

conformational analysis of trans-1-Ethyl-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the , prepared for researchers, scientists, and drug development professionals.

Executive Summary

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular reactivity and biological activity. This document provides a detailed . The chair conformation is the most stable form of the cyclohexane (B81311) ring, minimizing both angle and torsional strain.[1] For disubstituted cyclohexanes, the spatial arrangement of substituents dictates the relative stability of the two possible chair conformations that interconvert via a "ring-flip." Our analysis demonstrates that for trans-1-Ethyl-2-methylcyclohexane, the diequatorial (e,e) conformer is significantly more stable than the diaxial (a,a) conformer. This preference is quantified by evaluating the steric strain arising from 1,3-diaxial and gauche interactions. The diequatorial conformer is favored by approximately 11.8 kJ/mol.

Conformational Isomers of trans-1-Ethyl-2-methylcyclohexane

The trans configuration in a 1,2-disubstituted cyclohexane necessitates that the two substituents are on opposite sides of the ring. This arrangement allows for two distinct chair conformations: one where both the ethyl and methyl groups occupy equatorial positions (diequatorial) and another, accessible through a ring-flip, where both groups are in axial positions (diaxial).[2][3]

  • Diequatorial (e,e) Conformer: The ethyl group is on C1 in an equatorial position, and the methyl group is on C2, also in an equatorial position.

  • Diaxial (a,a) Conformer: Following a ring-flip, the ethyl group on C1 occupies an axial position, and the methyl group on C2 is also in an axial position.

The equilibrium between these two conformers heavily favors the one with lower steric strain.

Analysis of Steric Strain

The relative stability of cyclohexane conformers is determined by steric strain, which primarily arises from two types of interactions: 1,3-diaxial interactions and gauche interactions.[4]

1,3-Diaxial Interactions

This is a significant destabilizing interaction that occurs when an axial substituent is in close proximity to the axial hydrogens on the same side of the ring, located two carbons away (at the C3 and C5 positions relative to the substituent at C1).[2][5][6]

  • Diequatorial (e,e) Conformer: In this conformation, both substituents are in equatorial positions. Equatorial substituents point away from the ring and do not experience significant 1,3-diaxial interactions.[7]

  • Diaxial (a,a) Conformer: This conformer is highly destabilized by multiple 1,3-diaxial interactions:

    • The axial methyl group at C1 interacts with axial hydrogens at C3 and C5.[8]

    • The axial ethyl group at C2 interacts with axial hydrogens at C4 and C6.[8]

Gauche Interactions

A gauche interaction, similar to that in gauche butane, occurs between substituents on adjacent carbons with a dihedral angle of approximately 60°.[6][9]

  • Diequatorial (e,e) Conformer: A single gauche interaction exists between the equatorial ethyl and methyl groups.

  • Diaxial (a,a) Conformer: A gauche interaction also exists between the two axial substituents. However, the steric strain in this conformer is overwhelmingly dominated by the severe 1,3-diaxial interactions.

Quantitative Energetic Analysis

The energetic penalty for a substituent to be in an axial position versus an equatorial one is known as its "A-value," which corresponds to the change in Gibbs free energy (ΔG).[10][11] A-values are additive and allow for the estimation of the total steric strain in a given conformer.

A-Values and Strain Energy Calculation

The A-value for a methyl group is approximately 7.6 kJ/mol (1.8 kcal/mol), which accounts for two 1,3-diaxial interactions with hydrogen, each contributing about 3.8 kJ/mol.[4][5][6] The A-value for an ethyl group is slightly higher, about 8.0 kJ/mol (1.9 kcal/mol).

  • Strain in Diequatorial (e,e) Conformer: The only significant strain is the gauche interaction between the adjacent ethyl and methyl groups. This is energetically valued at approximately 3.8 kJ/mol .[12][13]

  • Strain in Diaxial (a,a) Conformer: The total strain is the sum of the 1,3-diaxial interactions for both groups.

    • Strain from axial methyl group: 7.6 kJ/mol

    • Strain from axial ethyl group: 8.0 kJ/mol

    • Total Strain ≈ 7.6 + 8.0 = 15.6 kJ/mol . This calculation is analogous to the analysis of trans-1,2-dimethylcyclohexane, where the diaxial conformer has four 1,3-diaxial interactions, resulting in a total strain of 4 x 3.8 kJ/mol = 15.2 kJ/mol.[8][12]

The energy difference (ΔE) between the two conformers is: ΔE = E(diaxial) - E(diequatorial) ≈ 15.6 kJ/mol - 3.8 kJ/mol = 11.8 kJ/mol

This significant energy difference indicates that the equilibrium will overwhelmingly favor the diequatorial conformation.[14]

Data Presentation

The quantitative data for the conformational analysis is summarized below.

SubstituentA-Value (kJ/mol)A-Value (kcal/mol)
Methyl (-CH₃)7.61.8
Ethyl (-CH₂CH₃)8.01.9
ConformerSteric InteractionsTotal Strain Energy (kJ/mol)Relative Stability
Diequatorial (e,e)1 x Gauche (Me-Et)~3.8More Stable
Diaxial (a,a)1,3-diaxial (Me-H) x 2 1,3-diaxial (Et-H) x 2~15.6Less Stable

Experimental Protocols

The determination of conformational energies (A-values) is primarily achieved through experimental and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR spectroscopy is a powerful tool for quantifying conformational equilibria.

Methodology:

  • Sample Preparation: The substituted cyclohexane is dissolved in a suitable solvent that remains liquid at low temperatures (e.g., CS₂ or deuterated freons).

  • Low-Temperature Measurement: The sample is cooled within the NMR spectrometer probe until the rate of the chair-chair interconversion becomes slow on the NMR timescale. At this point, the signals for the axial and equatorial conformers, which are averaged at room temperature, resolve into distinct peaks.

  • Signal Integration: The equilibrium constant (K) is determined by integrating the signals corresponding to each conformer. For instance, in ¹³C NMR, the signals for specific carbons in the axial and equatorial forms can be integrated.[15]

  • Free Energy Calculation: The Gibbs free energy difference (ΔG°) is calculated from the equilibrium constant using the equation: ΔG° = -RT ln K where R is the gas constant and T is the temperature in Kelvin. By performing measurements at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) components can also be determined.[16]

Computational Chemistry

Molecular mechanics and quantum chemistry calculations provide theoretical estimates of conformational energies.

Methodology:

  • Conformer Generation: The 3D structures of both the diequatorial and diaxial conformers are generated.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. This is done using methods like Density Functional Theory (DFT) (e.g., B3LYP functional) or Møller-Plesset perturbation theory (MP2).

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain accurate electronic energies.

  • Relative Energy Determination: The difference in the calculated energies of the two conformers provides a theoretical value for their relative stability.

Visualizations

Conformational Equilibrium

G cluster_0 Diequatorial (e,e) Conformer (More Stable) cluster_1 Diaxial (a,a) Conformer (Less Stable) Diequatorial Diequatorial Diaxial Diaxial Diequatorial->Diaxial Ring Flip

Caption: Equilibrium between the diequatorial and diaxial conformers.

Steric Strain Analysis

G cluster_0 Diaxial Conformer Strain cluster_1 Strain Components Diaxial_Strain Diaxial_Strain A Axial Methyl Group C 1,3-Diaxial Interactions (Me-H) ~7.6 kJ/mol A->C causes B Axial Ethyl Group D 1,3-Diaxial Interactions (Et-H) ~8.0 kJ/mol B->D causes

Caption: Destabilizing 1,3-diaxial interactions in the diaxial conformer.

Experimental Workflow: NMR Protocol

G A 1. Dissolve Sample in CS₂ B 2. Cool Probe to Low Temp (e.g., 157 K) A->B C 3. Acquire NMR Spectrum (Resolve Axial/Equatorial Signals) B->C D 4. Integrate Signals to find K_eq C->D E 5. Calculate ΔG° (ΔG° = -RT ln K) D->E

Caption: Workflow for determining conformational energy via low-temperature NMR.

References

Spectroscopic Data and Analysis of 1-Ethyl-2-methylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the diastereomers of 1-Ethyl-2-methylcyclohexane. Due to the limited availability of complete, experimentally derived public data, this guide combines available information with predicted spectroscopic values to offer a detailed analysis for researchers in organic chemistry, drug development, and related fields.

Molecular Structure and Stereoisomerism

This compound (C₉H₁₈) is a saturated cyclic hydrocarbon featuring two stereocenters at the C1 and C2 positions of the cyclohexane (B81311) ring. This results in the existence of two diastereomers: cis-1-Ethyl-2-methylcyclohexane and trans-1-Ethyl-2-methylcyclohexane. The relative orientation of the ethyl and methyl groups dictates the conformational preferences of the cyclohexane ring and significantly influences their respective NMR spectra.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. These predictions were generated using advanced computational algorithms and provide a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers

Proton cis-1-Ethyl-2-methylcyclohexane trans-1-Ethyl-2-methylcyclohexane
CH₃ (methyl)~ 0.85 (d)~ 0.88 (d)
CH₂CH₃ (ethyl-CH₃)~ 0.89 (t)~ 0.91 (t)
CH (C2)~ 1.20-1.35 (m)~ 1.05-1.20 (m)
CH (C1)~ 1.35-1.50 (m)~ 1.25-1.40 (m)
CH₂ (ethyl-CH₂)~ 1.30-1.45 (m)~ 1.30-1.45 (m)
Cyclohexane CH₂~ 1.00-1.80 (m)~ 1.00-1.80 (m)

Note: Chemical shifts are referenced to TMS (0 ppm). Multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers

Carbon cis-1-Ethyl-2-methylcyclohexane trans-1-Ethyl-2-methylcyclohexane
CH₃ (methyl)~ 15.0~ 19.5
CH₂CH₃ (ethyl-CH₃)~ 11.5~ 12.0
C2~ 30.0~ 35.5
C1~ 38.0~ 42.0
CH₂CH₃ (ethyl-CH₂)~ 25.0~ 28.0
C6~ 35.0~ 36.0
C3~ 34.0~ 35.0
C5~ 27.0~ 27.5
C4~ 26.0~ 26.5

Note: Chemical shifts are referenced to TMS (0 ppm).

Key 2D NMR Correlations (Predicted)

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the unambiguous assignment of proton and carbon signals. The following diagrams illustrate the expected key correlations for the diastereomers of this compound.

G Molecular Structure of this compound cluster_cis cis-1-Ethyl-2-methylcyclohexane cluster_trans trans-1-Ethyl-2-methylcyclohexane C1 C1 C2 C2 C1->C2 C1_Et CH2(Et) C1->C1_Et C3 C3 C2->C3 C2_Me CH3(Me) C2->C2_Me C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C_Et_Me CH3(Et) C1_Et->C_Et_Me TC1 C1 TC2 C2 TC1->TC2 TC1_Et CH2(Et) TC1->TC1_Et TC3 C3 TC2->TC3 TC2_Me CH3(Me) TC2->TC2_Me TC4 C4 TC3->TC4 TC5 C5 TC4->TC5 TC6 C6 TC5->TC6 TC6->TC1 TC_Et_Me CH3(Et) TC1_Et->TC_Et_Me

Caption: Molecular structures of cis- and trans-1-Ethyl-2-methylcyclohexane.

COSY_Correlations Predicted Key COSY Correlations H1 H1 H2 H2 H1->H2 H6 H6ax, H6eq H1->H6 H_Et_CH2 H-Et(CH2) H1->H_Et_CH2 H_Me H-Me H2->H_Me H_Et_CH3 H-Et(CH3) H_Et_CH2->H_Et_CH3

Caption: Predicted key COSY correlations for this compound.

HMBC_Correlations Predicted Key HMBC Correlations H_Me H-Me C1 C1 H_Me->C1 C2 C2 H_Me->C2 C3 C3 H_Me->C3 H_Et_CH3 H-Et(CH3) H_Et_CH3->C1 C_Et_CH2 C-Et(CH2) H_Et_CH3->C_Et_CH2 H_Et_CH2 H-Et(CH2) H_Et_CH2->C1 H_Et_CH2->C2 C6 C6 H_Et_CH2->C6 Workflow A Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR Data B Process and Reference Spectra A->B C Identify Spin Systems from COSY Spectrum B->C D Assign Protons to Directly Attached Carbons using HSQC B->D E Establish Long-Range H-C Correlations with HMBC B->E F Combine all Data for Unambiguous Assignment of all Signals C->F D->F E->F G Determine Diastereomeric Configuration F->G

An In-Depth Technical Guide to the Infrared Spectrum of 1-Ethyl-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-Ethyl-2-methylcyclohexane, a saturated hydrocarbon with applications as a solvent and in organic synthesis. Understanding its vibrational properties through IR spectroscopy is crucial for its identification, purity assessment, and for studying conformational isomers. This document details the experimental protocols for acquiring the IR spectrum, presents a thorough analysis of the spectral data, and provides a logical workflow for its interpretation.

Introduction to the Infrared Spectroscopy of Alkyl Cyclohexanes

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. For a molecule like this compound (C₉H₁₈), the IR spectrum is dominated by absorptions arising from the stretching and bending vibrations of its numerous carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. The positions, intensities, and shapes of these absorption bands provide a unique "fingerprint" of the molecule and are sensitive to its stereochemistry, specifically the cis and trans isomerism arising from the relative orientation of the ethyl and methyl substituents on the cyclohexane (B81311) ring.

The cyclohexane ring primarily exists in a stable chair conformation to minimize steric and torsional strain. The substituents can occupy either axial or equatorial positions, and the interplay of these conformations influences the vibrational spectrum.

Experimental Protocols

The acquisition of a high-quality IR spectrum of this compound can be achieved through several standard methods, primarily Fourier Transform Infrared (FTIR) spectroscopy. The choice of method depends on the physical state of the sample and the desired information.

a) Gas-Phase FTIR Spectroscopy

Gas-phase spectroscopy provides a spectrum of the isolated molecule, free from intermolecular interactions.

  • Sample Preparation: A small amount of liquid this compound is injected into an evacuated gas cell of known path length. The cell is typically heated to ensure complete vaporization and to prevent condensation on the cell windows.

  • Instrumentation: A commercial FTIR spectrometer equipped with a gas cell is used. The optical path of the cell can be varied to optimize the signal intensity.

  • Data Acquisition:

    • A background spectrum of the evacuated gas cell is recorded to account for any atmospheric and instrumental absorptions.

    • The sample is introduced into the cell, and the sample spectrum is recorded.

    • The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.

    • Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of multiple scans to improve the signal-to-noise ratio.

b) Liquid-Phase FTIR Spectroscopy (Neat Sample)

This method is simpler and provides information about the molecule in its condensed phase.

  • Sample Preparation: A drop of neat (undiluted) liquid this compound is placed between two infrared-transparent salt plates (e.g., NaCl or KBr) to form a thin capillary film.[1]

  • Instrumentation: A standard FTIR spectrometer is used.

  • Data Acquisition:

    • A background spectrum is recorded with the empty salt plates in the beam path.

    • The sample is mounted, and the sample spectrum is acquired.

    • The data is processed as described for the gas-phase method.

c) Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for liquid samples that requires minimal sample preparation.

  • Sample Preparation: A small drop of this compound is placed directly onto the surface of an ATR crystal (e.g., diamond or ZnSe).

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • A background spectrum is collected with the clean, empty ATR crystal.

    • The sample is applied, and the sample spectrum is recorded. The ATR crystal is then cleaned for subsequent measurements.

Data Presentation: IR Spectrum of this compound

The infrared spectrum of this compound is characterized by strong absorptions in the C-H stretching region and a complex fingerprint region with various bending and rocking vibrations. The data presented here is based on the gas-phase spectra of the cis and trans isomers available from the National Institute of Standards and Technology (NIST) spectral database.

Table 1: Key Vibrational Frequencies and Assignments for trans-1-Ethyl-2-methylcyclohexane

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~2962StrongAsymmetric C-H stretching in CH₃ groups
~2925Very StrongAsymmetric C-H stretching in CH₂ groups (ring and ethyl)
~2872StrongSymmetric C-H stretching in CH₃ groups
~2853StrongSymmetric C-H stretching in CH₂ groups (ring and ethyl)
~1465MediumCH₂ scissoring (bending)
~1450MediumAsymmetric CH₃ bending
~1378WeakSymmetric CH₃ bending (umbrella mode)
Below 1350Weak-MediumCH₂ wagging, twisting, and rocking modes; C-C stretching

Table 2: Key Vibrational Frequencies and Assignments for cis-1-Ethyl-2-methylcyclohexane

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~2960StrongAsymmetric C-H stretching in CH₃ groups
~2924Very StrongAsymmetric C-H stretching in CH₂ groups (ring and ethyl)
~2870StrongSymmetric C-H stretching in CH₃ groups
~2855StrongSymmetric C-H stretching in CH₂ groups (ring and ethyl)
~1465MediumCH₂ scissoring (bending)
~1450MediumAsymmetric CH₃ bending
~1378WeakSymmetric CH₃ bending (umbrella mode)
Below 1350Weak-MediumCH₂ wagging, twisting, and rocking modes; C-C stretching

Interpretation of the IR Spectrum

The IR spectrum of this compound can be divided into two main regions: the C-H stretching region (3000-2800 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).

  • C-H Stretching Region (3000-2800 cm⁻¹): This region is dominated by strong absorption bands due to the stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the cyclohexane ring and the ethyl substituent. The bands above 2900 cm⁻¹ are typically assigned to asymmetric stretches, while those below 2900 cm⁻¹ correspond to symmetric stretches. The significant overlap of these bands makes it challenging to assign each peak to a specific methyl or methylene group without computational modeling.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorption bands that are unique to the molecule's structure, including its stereochemistry. The bands around 1465 cm⁻¹ and 1450 cm⁻¹ are characteristic of CH₂ scissoring and asymmetric CH₃ bending vibrations, respectively. The weak absorption around 1378 cm⁻¹ is indicative of the symmetric "umbrella" bending mode of the methyl group. The region below 1350 cm⁻¹ contains a multitude of overlapping bands from CH₂ wagging, twisting, and rocking motions, as well as C-C stretching vibrations of the cyclohexane ring and the attached alkyl groups. These bands are highly sensitive to the conformational state of the molecule.

Conformational Effects: The subtle differences in the peak positions and relative intensities in the fingerprint regions of the cis and trans isomers are due to their different conformational preferences. In substituted cyclohexanes, bulkier groups prefer to occupy the equatorial position to minimize steric strain. The relative stability of the conformers for both the cis and trans isomers will influence the overall observed IR spectrum, which is a population-weighted average of the spectra of the individual conformers present at a given temperature.

Logical Workflow for Spectral Analysis

The systematic analysis of the IR spectrum of this compound follows a logical progression from data acquisition to structural elucidation. This workflow can be visualized as a flowchart.

IR_Spectrum_Analysis_Workflow Workflow for IR Spectral Analysis of this compound cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation cluster_3 Reporting SamplePrep Sample Preparation (Neat Liquid, Gas, or ATR) BackgroundScan Background Spectrum Acquisition SamplePrep->BackgroundScan SampleScan Sample Spectrum Acquisition BackgroundScan->SampleScan DataProcessing Data Transformation (Absorbance/Transmittance) SampleScan->DataProcessing BaselineCorrection Baseline Correction DataProcessing->BaselineCorrection IdentifyRegions Identify Major Absorption Regions (C-H Stretch, Fingerprint) BaselineCorrection->IdentifyRegions AssignStretches Assign C-H Stretching Frequencies (~2800-3000 cm⁻¹) IdentifyRegions->AssignStretches AssignBends Assign Bending and Fingerprint Frequencies (<1500 cm⁻¹) AssignStretches->AssignBends CompareIsomers Compare with Reference Spectra (cis vs. trans isomers) AssignBends->CompareIsomers FinalReport Final Structural Assignment and Data Reporting CompareIsomers->FinalReport

Caption: Workflow for IR Spectral Analysis.

This diagram illustrates the key stages in the analysis of the IR spectrum of this compound, from initial sample handling to the final interpretation and reporting of the structural information.

Conclusion

The infrared spectrum of this compound provides a wealth of information regarding its molecular structure and stereochemistry. The characteristic C-H stretching and bending vibrations are readily identifiable, and the unique pattern of absorptions in the fingerprint region allows for the differentiation between the cis and trans isomers. A systematic approach to spectral acquisition and interpretation, as outlined in this guide, is essential for leveraging the full potential of IR spectroscopy in the analysis of this and other alkyl-substituted cycloalkanes. For a more detailed assignment of the individual vibrational modes, particularly in the congested fingerprint region, computational methods such as Density Functional Theory (DFT) calculations are recommended to complement the experimental data.

References

Mass Spectrometry of 1-Ethyl-2-methylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-methylcyclohexane (C9H18) is a saturated cyclic hydrocarbon. Its structural characterization is crucial in various fields, including petrochemical analysis, environmental monitoring, and as a potential fragment in the mass spectrometric analysis of larger molecules in drug development. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a primary technique for the identification and quantification of such volatile organic compounds. This guide provides a detailed overview of the electron ionization (EI) mass spectrometry of this compound, including its fragmentation patterns, quantitative spectral data, and a representative experimental protocol.

Molecular Properties

PropertyValue
Molecular Formula C9H18
Molecular Weight 126.24 g/mol [1]
CAS Registry Number 3728-54-9[1]
IUPAC Name This compound[1]

Electron Ionization Mass Spectrum: Data Presentation

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of the cyclohexane (B81311) ring and its substituents. The molecular ion peak (M+) at m/z 126 is typically of low abundance due to the facile fragmentation of the acyclic structure upon ionization. The base peak, the most intense peak in the spectrum, is observed at m/z 97.

The following table summarizes the major fragment ions, their mass-to-charge ratio (m/z), and their estimated relative abundance based on the NIST mass spectrum.

m/zProposed Fragment IonRelative Abundance (%)
126[C9H18]+• (Molecular Ion)~5
111[C8H15]+~20
97[C7H13]+100 (Base Peak)
83[C6H11]+~40
69[C5H9]+~60
55[C4H7]+~85
41[C3H5]+~70

Fragmentation Pathways

The fragmentation of this compound upon electron ionization follows characteristic pathways for substituted cycloalkanes. The initial event is the removal of an electron to form the molecular ion [C9H18]+•. This high-energy species then undergoes various bond cleavages to yield more stable carbocations.

Two primary fragmentation mechanisms are the loss of the alkyl substituents (ethyl and methyl groups) and the cleavage of the cyclohexane ring.

  • Loss of the Ethyl Group: The most favorable fragmentation pathway involves the cleavage of the bond connecting the ethyl group to the cyclohexane ring. This results in the formation of a stable secondary carbocation with m/z 97, which is the base peak in the spectrum.[1]

  • Loss of the Methyl Group: Cleavage of the methyl group leads to the formation of a fragment ion at m/z 111.

  • Ring Cleavage: The cyclohexane ring can undergo cleavage, often with the loss of neutral fragments like ethene (C2H4, 28 Da). For instance, the peak at m/z 83 can be attributed to the loss of a propyl group or a combination of ring cleavage and substituent loss. Subsequent fragmentations and rearrangements lead to the formation of smaller, stable carbocations at m/z 69, 55, and 41.

The following diagram illustrates the proposed primary fragmentation pathways of this compound.

fragmentation_pathway M This compound (m/z = 126) F1 [M - CH3]+ (m/z = 111) M->F1 - CH3• F2 [M - C2H5]+ (m/z = 97) (Base Peak) M->F2 - C2H5• F3 [C6H11]+ (m/z = 83) M->F3 - C3H7• F4 [C5H9]+ (m/z = 69) F3->F4 - CH2 F5 [C4H7]+ (m/z = 55) F4->F5 - CH2 F6 [C3H5]+ (m/z = 41) F5->F6 - CH2

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended as a guideline and may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • For unknown samples, dilute in the same solvent to an expected concentration within the calibration range.

2. Gas Chromatography (GC) Parameters:

  • Injector:

    • Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations).

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent), is suitable for separating volatile hydrocarbons.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Final Temperature: Hold at 150 °C for 5 minutes.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 300.

  • Scan Rate: 2 scans/second.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

4. Data Acquisition and Analysis:

  • Acquire data using the instrument's software.

  • Identify the peak corresponding to this compound based on its retention time, which is determined by running a known standard.

  • Confirm the identity of the peak by comparing its mass spectrum to a reference library (e.g., NIST).

  • For quantitative analysis, construct a calibration curve by plotting the peak area of the target compound against the concentration of the standards. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

The following diagram illustrates the general experimental workflow for GC-MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis SP1 Stock Solution (1 mg/mL) SP2 Working Standards (Serial Dilution) SP1->SP2 GC Gas Chromatography (Separation) SP2->GC SP3 Unknown Sample (Dilution) SP3->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS DA1 Peak Identification (Retention Time & Mass Spectrum) MS->DA1 DA2 Quantification (Calibration Curve) DA1->DA2

Caption: General workflow for the GC-MS analysis of this compound.

References

Thermodynamic Properties of 1-Ethyl-2-methylcyclohexane Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of the cis and trans isomers of 1-ethyl-2-methylcyclohexane. Delineating the thermodynamic stability and conformational preferences of substituted cyclohexanes is crucial for understanding their chemical behavior, which has implications in various fields, including drug design and materials science. This document summarizes key thermodynamic data, details relevant experimental and computational methodologies, and presents a visual representation of the conformational equilibria.

Introduction

This compound, a disubstituted cycloalkane, exists as two diastereomers: cis-1-ethyl-2-methylcyclohexane (B13812897) and trans-1-ethyl-2-methylcyclohexane. The spatial arrangement of the ethyl and methyl groups on the cyclohexane (B81311) ring dictates the molecule's overall stability and, consequently, its thermodynamic properties. Understanding these properties is fundamental for predicting reaction outcomes, designing molecular structures with desired conformations, and modeling intermolecular interactions. This guide consolidates available experimental and computational data to provide a clear and concise reference for researchers.

Conformational Analysis and Stability

The thermodynamic stability of this compound isomers is primarily governed by steric strain arising from the interactions of the substituents with the cyclohexane ring in its chair conformation. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. In a substituted cyclohexane, substituents can occupy either an axial or an equatorial position. Generally, bulky groups prefer the equatorial position to minimize destabilizing 1,3-diaxial interactions.

The trans isomer of this compound is generally more stable than the cis isomer.[1][2] This is because in the most stable conformation of the trans isomer, both the ethyl and methyl groups can occupy equatorial positions, thus minimizing steric hindrance.[1] In contrast, for the cis isomer, one substituent must be in an axial position while the other is equatorial in any given chair conformation.

The relative stability of different conformers can be quantitatively assessed using A-values, which represent the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane.

Table 1: A-Values for Methyl and Ethyl Substituents

SubstituentA-Value (kcal/mol)
Methyl1.74
Ethyl1.79

These values indicate a strong preference for both methyl and ethyl groups to be in the equatorial position. The slightly larger A-value for the ethyl group suggests it is sterically more demanding than the methyl group.

Thermodynamic Data

The following tables summarize the available experimental thermodynamic data for the isomers of this compound. The data is primarily sourced from the NIST Chemistry WebBook.[3][4][5][6][7]

Table 2: Standard Molar Enthalpy of Combustion and Formation for this compound Isomers (Liquid Phase at 298.15 K and 1 atm)

IsomerStandard Molar Enthalpy of Combustion (ΔcH°liquid) (kJ/mol)Standard Molar Enthalpy of Formation (ΔfH°liquid) (kJ/mol)Reference
cis-1-Ethyl-2-methylcyclohexane-5897.3 ± 1.2-255.4 ± 1.2--INVALID-LINK--
trans-1-Ethyl-2-methylcyclohexane-5890.3 ± 1.2-262.4 ± 1.2--INVALID-LINK--

The more negative enthalpy of formation for the trans isomer confirms its greater thermodynamic stability compared to the cis isomer.

Table 3: Enthalpy of Isomerization

ReactionEnthalpy of Reaction (ΔrH°) (kJ/mol)Temperature (K)PhaseReference
cis-1-Ethyl-2-methylcyclohexane ⇌ trans-1-Ethyl-2-methylcyclohexane-7.5 ± 0.4593Gas--INVALID-LINK--

The negative enthalpy of reaction further supports the greater stability of the trans isomer.

Experimental Protocols

The determination of the thermodynamic properties of volatile organic compounds like this compound involves several key experimental techniques.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is experimentally determined using a bomb calorimeter.

Principle: A known mass of the liquid sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known heat capacity. The temperature change of the water is measured to calculate the heat of combustion.

Generalized Protocol:

  • A precisely weighed sample of this compound is placed in a crucible inside the bomb.

  • A fuse wire is connected to electrodes within the bomb and positioned to ignite the sample.

  • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • The bomb is submerged in a known quantity of water in the calorimeter.

  • The initial temperature of the water is recorded.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is monitored until it reaches a maximum and then begins to cool.

  • The final temperature is recorded, and corrections are made for heat exchange with the surroundings and for the heat of ignition.

  • The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample. The heat capacity of the calorimeter is typically determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[8][9][10][11][12]

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Low-temperature NMR spectroscopy is a powerful technique for studying the conformational equilibria of molecules like substituted cyclohexanes.

Principle: At room temperature, the chair-chair interconversion of cyclohexane derivatives is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, this ring flip can be slowed down, allowing for the observation of distinct signals for each conformer. The relative areas of these signals can be used to determine the equilibrium constant and, subsequently, the Gibbs free energy difference between the conformers.

Generalized Protocol:

  • A solution of the this compound isomer is prepared in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methylene (B1212753) chloride).

  • The sample is placed in the NMR spectrometer, and the temperature is lowered incrementally.

  • 1H or 13C NMR spectra are acquired at various low temperatures.

  • The coalescence temperature, where the signals for the two chair conformers merge, can be used to determine the energy barrier to ring inversion.

  • At temperatures below coalescence, the signals for the axial and equatorial conformers become sharp and distinct.

  • The relative populations of the conformers are determined by integrating the corresponding signals.

  • The equilibrium constant (Keq) is calculated from the ratio of the conformer populations.

  • The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RTln(Keq).[13][14][15][16]

Visualizing Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the chair-chair interconversion for the cis and trans isomers of this compound.

cis_isomer cluster_0 cis-1-Ethyl-2-methylcyclohexane cluster_1 Relative Stability Conformer_1 Axial Ethyl, Equatorial Methyl Conformer_2 Equatorial Ethyl, Axial Methyl Conformer_1->Conformer_2 Ring Flip Stability_Note Conformer 2 is more stable (less steric strain)

Caption: Conformational equilibrium of cis-1-ethyl-2-methylcyclohexane.

trans_isomer cluster_0 trans-1-Ethyl-2-methylcyclohexane cluster_1 Relative Stability Conformer_1 Diequatorial Conformer_2 Diaxial Conformer_1->Conformer_2 Ring Flip Stability_Note Conformer 1 is significantly more stable (minimal steric strain)

Caption: Conformational equilibrium of trans-1-ethyl-2-methylcyclohexane.

Conclusion

The thermodynamic properties of this compound isomers are dictated by their stereochemistry and resulting conformational preferences. The trans isomer is thermodynamically more stable than the cis isomer due to the ability of both alkyl substituents to occupy equatorial positions in the chair conformation, thereby minimizing steric strain. This is quantitatively supported by the more negative standard enthalpy of formation of the trans isomer. Experimental techniques such as bomb calorimetry and low-temperature NMR spectroscopy are essential for determining the key thermodynamic parameters that govern the behavior of these molecules. The provided data and methodologies serve as a valuable resource for researchers in chemistry and related fields.

References

physical properties of 1-Ethyl-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 1-Ethyl-2-methylcyclohexane

This guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for key physical property determination, and logical and workflow diagrams to illustrate key concepts and procedures.

Core Physical and Chemical Properties

This compound is a cycloalkane with the chemical formula C9H18.[1][2][3][4][5] Its molecular weight is approximately 126.24 g/mol .[1][2][4][6][7][8] This compound is a flammable liquid and vapor.[2]

Table 1: Summary of Physical Properties of this compound

PropertyValueUnitsNotes
Molecular Weight126.24 g/mol [1][2][4][6][7][8]
Boiling Point150.84 - 156°C[1][3][9] At 760.00 mm Hg.
Melting Point-77.27°CEstimated.[9]
Density0.81g/cm³[9]
Refractive Index1.4420 - 1.4440[9]
Water Solubility3.949mg/LEstimated at 25 °C.[1]
Vapor Pressure4.807mmHgEstimated at 25 °C.[1]
Flash Point31.90°CEstimated.[1]
logP (o/w)4.743Estimated.[1][9]

Stereoisomerism

This compound exists as cis and trans stereoisomers, which may have slightly different physical properties. The CAS number for the mixture of isomers is 3728-54-9.[1][2][3][4][5][9] The CAS number for the trans-isomer is 4923-78-8, and for the cis-isomer is also referenced in literature.[6][10][11][12]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of liquid compounds such as this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.[13]

  • Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or heating mantle), and mineral oil.[13]

  • Procedure:

    • Attach a small test tube containing about 0.5 mL of this compound to a thermometer using a rubber band.[13]

    • Place a capillary tube, with its open end down, into the test tube.[13]

    • Place the assembly into the Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

    • Gently heat the side arm of the Thiele tube.[13]

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.[13]

    • Continue heating until a continuous stream of bubbles is observed, then remove the heat.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[13]

Density Determination

The density of a liquid can be determined by measuring its mass and volume.[14][15][16]

  • Apparatus: Electronic balance, graduated cylinder or pycnometer.[14]

  • Procedure:

    • Measure the mass of a clean, dry graduated cylinder (or pycnometer) using an electronic balance.[17]

    • Add a known volume of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.[14][17]

    • Measure the total mass of the graduated cylinder and the liquid.[17]

    • Subtract the mass of the empty cylinder to find the mass of the liquid.[17]

    • Calculate the density using the formula: Density = Mass / Volume.[14][15]

Refractive Index Determination

The refractive index is a measure of how much light bends, or refracts, when it enters a liquid and is a useful physical property for identifying liquids.[18]

  • Apparatus: A refractometer (e.g., an Abbe refractometer).[19]

  • Procedure:

    • Ensure the prism of the refractometer is clean and dry.

    • Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.

    • Place a few drops of this compound onto the prism.

    • Close the prism and allow the sample to spread into a thin film.

    • Look through the eyepiece and adjust the control to bring the dividing line between the light and dark areas into focus.

    • Align the dividing line with the crosshairs.

    • Read the refractive index from the scale. It's important to also record the temperature at which the measurement is taken, as refractive index is temperature-dependent.[18]

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the .

G cluster_0 Experimental Workflow for Physical Property Determination A Sample Preparation (this compound) B Boiling Point Determination (Thiele Tube Method) A->B C Density Measurement (Mass/Volume) A->C D Refractive Index Measurement (Refractometer) A->D E Data Collection and Analysis B->E C->E D->E F Comparison with Literature Values E->F

Caption: Workflow for determining the physical properties of a liquid.

G cluster_1 Factors Influencing Boiling Point of Alkanes MW Molecular Weight IMF Intermolecular Forces (London Dispersion Forces) MW->IMF increases BP Boiling Point IMF->BP stronger forces lead to higher Branching Molecular Branching SA Surface Area Branching->SA decreases SA->IMF weaker forces

Caption: Relationship between molecular properties and boiling point in alkanes.

References

An In-depth Technical Guide to the Stability of Cis and Trans Isomers of 1-Ethyl-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational stability of cis- and trans-1-Ethyl-2-methylcyclohexane. By examining the intricate interplay of steric interactions, this document offers valuable insights for professionals engaged in molecular design and drug development, where stereoisomeric purity and conformational preference are paramount.

Core Concepts: Isomerism and Conformational Stability in Substituted Cyclohexanes

Substituted cyclohexanes, fundamental scaffolds in numerous pharmaceutical agents, exhibit both cis-trans (geometric) isomerism and conformational isomerism. The chair conformation is the most stable arrangement of the cyclohexane (B81311) ring, minimizing both angle and torsional strain. Substituents can occupy either axial or equatorial positions. The interconversion between two chair conformations, known as a ring flip, leads to the exchange of axial and equatorial positions.

The relative stability of different conformers and isomers is primarily dictated by steric strain. This strain arises from unfavorable interactions between atoms or groups that are in close proximity. In substituted cyclohexanes, the most significant destabilizing interactions are 1,3-diaxial interactions, which are steric clashes between an axial substituent and the two axial hydrogens (or other substituents) on the same side of the ring.[1][2] The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane.[3][4]

Conformational Analysis of 1-Ethyl-2-methylcyclohexane Isomers

The relative stability of cis- and trans-1-Ethyl-2-methylcyclohexane is determined by the steric strain present in their most stable chair conformations.

trans-1-Ethyl-2-methylcyclohexane

The trans isomer can exist in two chair conformations that interconvert through a ring flip. In one conformation, both the ethyl and the methyl groups occupy equatorial positions (diequatorial). In the other, both groups are in axial positions (diaxial).

  • Diequatorial Conformation: This is the most stable conformation for the trans isomer. With both bulky alkyl groups in the equatorial position, destabilizing 1,3-diaxial interactions are avoided. The only notable steric strain is a gauche-butane interaction between the adjacent equatorial ethyl and methyl groups.

  • Diaxial Conformation: This conformation is significantly less stable due to severe 1,3-diaxial interactions. The axial ethyl group interacts with two axial hydrogens, and the axial methyl group also interacts with two axial hydrogens.

Therefore, trans-1-Ethyl-2-methylcyclohexane exists predominantly in the diequatorial conformation.

cis-1-Ethyl-2-methylcyclohexane

For the cis isomer, one substituent must be in an axial position while the other is in an equatorial position (axial-equatorial). A ring flip interconverts the two possible axial-equatorial conformations.

  • Conformation 1: Axial Ethyl, Equatorial Methyl: In this arrangement, the larger ethyl group is in the more sterically hindered axial position, leading to significant 1,3-diaxial interactions.

  • Conformation 2: Equatorial Ethyl, Axial Methyl: Here, the smaller methyl group is in the axial position. This conformation is more stable than the one with an axial ethyl group because the 1,3-diaxial interactions involving a methyl group are less severe than those with an ethyl group.

Consequently, the most stable conformation of the cis isomer is the one with the larger ethyl group in the equatorial position and the smaller methyl group in the axial position.[5] However, even in its most stable conformation, the cis isomer is inherently less stable than the trans isomer due to the unavoidable 1,3-diaxial interactions of the axial methyl group.[6]

Quantitative Data on Isomer Stability

The relative stability of the cis and trans isomers can be quantified by comparing their standard enthalpies of formation (ΔHf°). A more negative enthalpy of formation indicates a more stable isomer. Experimental data from combustion calorimetry provides a direct measure of these values.

IsomerStandard Enthalpy of Combustion (liquid, 298.15 K) (kcal/mol)Standard Enthalpy of Formation (liquid, 298.15 K) (kcal/mol)Relative Stability (kcal/mol)
cis-1-Ethyl-2-methylcyclohexane-1404.84 ± 0.22[7]-57.5[7]0
trans-1-Ethyl-2-methylcyclohexane-1403.87 ± 0.20[7]-58.5[7]-1.0

Note: The standard enthalpies of formation were derived from the reported enthalpies of combustion.

The experimental data clearly indicates that the trans isomer is more stable than the cis isomer by approximately 1.0 kcal/mol .

This experimental value can be compared with a theoretical estimation based on A-values. The A-value for a methyl group is approximately 1.8 kcal/mol, and for an ethyl group, it is around 2.0 kcal/mol.[8] In the most stable conformation of the cis isomer, the methyl group is axial, introducing a steric strain of about 1.8 kcal/mol from 1,3-diaxial interactions. The trans isomer in its diequatorial conformation has no 1,3-diaxial interactions but does have a gauche interaction between the adjacent methyl and ethyl groups, which is estimated to be around 0.9 kcal/mol. Therefore, the predicted energy difference would be approximately 1.8 - 0.9 = 0.9 kcal/mol, which is in excellent agreement with the experimental value.

Experimental Protocols

The determination of the relative stabilities of isomers of substituted cyclohexanes can be achieved through several experimental and computational methods.

Combustion Calorimetry

This classical technique provides a direct measurement of the enthalpy of combustion.

Methodology:

  • Sample Preparation: A precisely weighed sample of the purified isomer is placed in a sample holder within a high-pressure vessel (bomb).

  • Combustion: The bomb is filled with a known excess of pure oxygen under high pressure. The sample is then ignited electrically.

  • Temperature Measurement: The bomb is submerged in a known quantity of water in a calorimeter. The temperature change of the water upon combustion is measured with high precision.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

  • Standard Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the populations of different conformers at equilibrium.

Methodology:

  • Sample Preparation: A solution of the substituted cyclohexane is prepared in a suitable deuterated solvent.

  • Low-Temperature NMR: The NMR spectrum is recorded at a low temperature where the ring flip is slow on the NMR timescale. This allows for the observation of separate signals for the axial and equatorial conformers.

  • Signal Integration: The relative populations of the two conformers are determined by integrating the areas of their respective signals.

  • Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated from the ratio of the conformer populations.

  • Gibbs Free Energy Difference: The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the equation: ΔG° = -RTln(Keq).

Computational Chemistry Methods

Ab initio and Density Functional Theory (DFT) calculations can provide accurate predictions of the relative energies of different isomers and conformers.

Methodology:

  • Structure Building: The 3D structures of the cis and trans isomers and their respective chair conformations are built using molecular modeling software.

  • Geometry Optimization: The geometry of each structure is optimized to find the lowest energy conformation. This is typically done using methods like B3LYP with a suitable basis set (e.g., 6-31G*).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data such as enthalpy and Gibbs free energy.

  • Energy Comparison: The relative stabilities of the isomers are determined by comparing their calculated total energies or enthalpies.

Visualizations

Conformational Equilibrium of this compound Isomers

G cis_ax_et Axial Ethyl, Equatorial Methyl (Less Stable) cis_eq_et Equatorial Ethyl, Axial Methyl (More Stable) cis_ax_et->cis_eq_et Ring Flip cis_eq_et->cis_ax_et Ring Flip trans_di_eq Diequatorial (More Stable) trans_di_ax Diaxial (Less Stable) trans_di_eq->trans_di_ax Ring Flip trans_di_ax->trans_di_eq Ring Flip

Caption: Conformational equilibria of cis and trans isomers.

Experimental Workflow for Determining Isomer Stability

G cluster_experimental Experimental Determination cluster_computational Computational Determination cluster_analysis Stability Analysis calorimetry Combustion Calorimetry delta_h_comb ΔH°comb calorimetry->delta_h_comb Measures nmr Low-Temp NMR keq Keq nmr->keq Determines equilibration Chemical Equilibration equilibration->keq delta_h_f ΔH°f delta_h_comb->delta_h_f Calculates delta_g ΔG° keq->delta_g Calculates relative_stability Relative Isomer Stability delta_h_f->relative_stability delta_g->relative_stability modeling Molecular Modeling optimization Geometry Optimization modeling->optimization frequency Frequency Calculation optimization->frequency computed_energy Computed Energies (ΔE, ΔH, ΔG) frequency->computed_energy Yields computed_energy->relative_stability

Caption: Workflow for determining isomer stability.

Conclusion

The conformational analysis of this compound unequivocally demonstrates that the trans isomer is more stable than the cis isomer. This increased stability is a direct consequence of the ability of the trans isomer to adopt a diequatorial conformation, thereby minimizing steric strain. In contrast, the cis isomer is forced to have one substituent in an axial position, leading to destabilizing 1,3-diaxial interactions. Quantitative experimental data confirms that the trans isomer is more stable by approximately 1.0 kcal/mol. This understanding of stereochemical stability is crucial for the rational design and synthesis of molecules in medicinal chemistry and materials science, where precise three-dimensional structure dictates function.

References

Conformational Analysis of cis-1-ethyl-2-methylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chair conformations of cis-1-ethyl-2-methylcyclohexane (B13812897), a substituted cyclohexane (B81311) of interest in stereochemical and conformational studies. Understanding the conformational preferences of such molecules is paramount in drug design and development, where three-dimensional structure dictates molecular interactions and biological activity.

Introduction to Chair Conformations in Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). For cis-1,2-disubstituted cyclohexanes, one substituent must occupy an axial position while the other occupies an equatorial position. The relative stability of the two possible chair conformers is determined by the steric strain experienced by the substituents. The most significant of these steric interactions is the 1,3-diaxial interaction, which is the steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring.

Conformational Equilibrium of cis-1-ethyl-2-methylcyclohexane

Cis-1-ethyl-2-methylcyclohexane exists as an equilibrium between two chair conformers. In one conformer, the ethyl group is in an axial position and the methyl group is in an equatorial position. In the other conformer, which is formed through a ring flip, the ethyl group is equatorial and the methyl group is axial.

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a greater steric demand and a stronger preference for the equatorial position.

The stability of each conformer of cis-1-ethyl-2-methylcyclohexane is determined by the A-values of the axial substituent. The conformer with the substituent having the lower A-value in the axial position will be the more stable and therefore the major conformer at equilibrium. It is noteworthy that while the ethyl group is larger than the methyl group, its A-value is only slightly larger.[1] This is because the ethyl group can rotate about its carbon-carbon bond to orient the terminal methyl group away from the cyclohexane ring, thereby minimizing 1,3-diaxial interactions.[2]

Data Presentation: Steric Strain Energies

The relative stability of the two chair conformers of cis-1-ethyl-2-methylcyclohexane can be estimated by comparing the total steric strain energy in each. This is primarily based on the A-values of the axial substituents, which represent the energy cost of the 1,3-diaxial interactions.

ConformerAxial SubstituentEquatorial SubstituentA-value (kcal/mol)Relative Stability
A EthylMethyl~1.75 - 2.0Less Stable
B MethylEthyl~1.7 - 1.8More Stable

Note: A-values are approximate and can vary slightly depending on the source and experimental conditions.[1][3]

The data clearly indicates that Conformer B, with the methyl group in the axial position and the larger ethyl group in the more stable equatorial position, is the energetically favored conformer.

Experimental Protocols: Determination of Conformational Equilibrium by Low-Temperature NMR Spectroscopy

The conformational equilibrium of substituted cyclohexanes like cis-1-ethyl-2-methylcyclohexane is experimentally determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Objective: To determine the relative populations of the two chair conformers at equilibrium by slowing the rate of ring-flipping.

Methodology:

  • Sample Preparation: A solution of cis-1-ethyl-2-methylcyclohexane is prepared in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl3, or deuterated methanol, CD3OD) in an NMR tube.

  • Initial NMR Spectrum: A proton (¹H) NMR spectrum is acquired at room temperature. At this temperature, the chair-chair interconversion (ring flip) is rapid on the NMR timescale, resulting in a time-averaged spectrum where distinct signals for axial and equatorial protons may not be resolved.

  • Low-Temperature Analysis: The NMR probe is cooled to a low temperature, typically in the range of -80°C to -100°C. At these temperatures, the rate of ring flipping is significantly reduced, allowing the spectrometer to detect the individual chair conformers.

  • Spectral Acquisition: A series of ¹H NMR spectra are acquired as the temperature is lowered. As the ring flip slows, the signals for the axial and equatorial protons will broaden, then coalesce, and finally sharpen into separate signals for each of the two conformers.

  • Signal Assignment and Integration: The distinct signals corresponding to the axial and equatorial protons of the ethyl and methyl groups in each conformer are assigned. The relative populations of the two conformers are determined by integrating the areas of their respective characteristic signals.

  • Equilibrium Constant and Free Energy Calculation: The equilibrium constant (Keq) is calculated from the ratio of the integrated signal areas of the two conformers. The difference in Gibbs free energy (ΔG°) between the conformers can then be calculated using the following equation:

    ΔG° = -RT ln(Keq)

    where R is the gas constant and T is the temperature in Kelvin.

  • Advanced Analysis (Optional): For a more detailed analysis, the coupling constants (J-values) between adjacent protons can be measured. The magnitude of these coupling constants is dependent on the dihedral angle between the protons, as described by the Karplus equation. This information can be used to confirm the axial or equatorial orientation of the substituents in each conformer.

Visualization of Conformational Equilibrium

The equilibrium between the two chair conformations of cis-1-ethyl-2-methylcyclohexane can be represented as a dynamic process.

References

most stable conformer of trans-1-ethyl-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of trans-1-ethyl-2-methylcyclohexane (B13805455)

Abstract

This technical guide provides a detailed analysis of the conformational isomers of trans-1-ethyl-2-methylcyclohexane, with a focus on identifying the most stable conformer. The principles of steric strain, including 1,3-diaxial interactions and gauche butane (B89635) interactions, are discussed in the context of cyclohexane (B81311) chair conformations. Quantitative energetic data is presented, and a general methodology for the experimental and computational determination of conformational energies is outlined. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who rely on a deep understanding of molecular geometry and stability.

Introduction to Cyclohexane Conformational Analysis

The cyclohexane ring is a fundamental structural motif in a vast number of organic molecules, including many pharmaceutical compounds. Its non-planar "chair" conformation is the most stable arrangement, as it minimizes both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering all adjacent carbon-hydrogen bonds). When substituents are introduced onto the cyclohexane ring, they can occupy two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

A rapid ring-flip process at room temperature interconverts two chair conformations, causing all axial substituents to become equatorial and vice versa. For monosubstituted cyclohexanes, the conformation with the substituent in the more spacious equatorial position is favored to minimize steric hindrance.[1] For disubstituted cyclohexanes, the analysis is more complex, as the steric effects of both substituents must be considered to determine the most stable conformation.[2][3][4]

Conformational Isomers of trans-1-ethyl-2-methylcyclohexane

The trans configuration of 1-ethyl-2-methylcyclohexane dictates that the two substituents are on opposite faces of the ring. In a chair conformation, this arrangement is achieved when the substituents are either both in equatorial positions (diequatorial) or both in axial positions (diaxial).[5] These two conformers are in equilibrium via a chair flip, as depicted below.

The critical factor in determining the stability of each conformer is the extent of steric strain. This strain primarily arises from two types of interactions:

  • 1,3-Diaxial Interactions: Repulsive steric interactions between an axial substituent and the two axial hydrogens (or other substituents) located on the same face of the ring, three carbons away.[6][7]

  • Gauche Butane Interactions: Torsional strain that occurs between adjacent substituents, similar to the gauche conformation of butane.[3][4]

Conformer A (Diequatorial): The ethyl and methyl groups both occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions.[8][9] However, a gauche butane interaction exists between the adjacent ethyl and methyl groups.[3]

Conformer B (Diaxial): Following a ring flip, both the ethyl and methyl groups occupy axial positions. This conformation introduces significant steric strain due to multiple 1,3-diaxial interactions. The axial methyl group interacts with the axial hydrogens at C3 and C5, while the axial ethyl group interacts with the axial hydrogens at C2 and C6.[3] A gauche butane interaction between the two axial substituents is also present.

The equilibrium overwhelmingly favors the diequatorial conformer, where both bulky groups are in the less sterically hindered equatorial positions.[9][10]

Energetic Analysis of Conformers

The energy difference between conformers can be estimated by quantifying the steric strain in each. Conformational A-values represent the free energy difference (ΔG) between having a substituent in the axial versus the equatorial position and are a direct measure of the steric strain caused by 1,3-diaxial interactions.[11][12]

Interaction TypeEnergy (kcal/mol)Energy (kJ/mol)
1,3-Diaxial (Methyl)~1.74~7.3
1,3-Diaxial (Ethyl)~1.79~7.5
Gauche Interaction (Methyl-Ethyl)~0.9~3.8

Note: A-values are taken from references[11][12]. The gauche interaction energy is analogous to that between two methyl groups.[3]

Analysis of Conformer B (Diaxial):

  • Strain from axial methyl group (two 1,3-diaxial interactions): ~1.74 kcal/mol[7]

  • Strain from axial ethyl group (two 1,3-diaxial interactions): ~1.79 kcal/mol[11]

  • Total Strain: 1.74 + 1.79 = ~3.53 kcal/mol (14.8 kJ/mol) relative to the diequatorial conformer.

The diequatorial conformer is therefore more stable by approximately 3.53 kcal/mol (14.8 kJ/mol). This significant energy difference means that at equilibrium, trans-1-ethyl-2-methylcyclohexane will exist almost exclusively in the diequatorial conformation.[2][3]

Experimental and Computational Protocols

Experimental Determination via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining the equilibrium constant between conformational isomers.

Protocol Outline:

  • Sample Preparation: A solution of high-purity trans-1-ethyl-2-methylcyclohexane is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).

  • Low-Temperature NMR: The sample is cooled within the NMR spectrometer to a temperature low enough to slow the chair-flip process on the NMR timescale. This "freezes out" the individual conformers, allowing separate signals for the axial and equatorial protons (and carbons) to be observed.

  • Signal Assignment: 2D NMR techniques (e.g., COSY, HSQC) are used to assign the resonances to specific protons and carbons in each conformer. Protons in axial positions typically show larger coupling constants (J-values) due to their trans-diaxial relationship with neighboring axial protons.

  • Integration and Equilibrium Constant: The relative concentrations of the two conformers are determined by integrating the corresponding distinct signals in the ¹H or ¹³C NMR spectrum. The equilibrium constant (K_eq) is calculated as the ratio of the concentration of the more stable conformer to the less stable one.

  • Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers is calculated using the equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.[7]

Computational Analysis via Molecular Mechanics

Computational methods provide a powerful tool for predicting conformational stabilities.

Methodology Outline:

  • Structure Generation: 3D models of both the diequatorial and diaxial conformers of trans-1-ethyl-2-methylcyclohexane are built using molecular modeling software.

  • Force Field Selection: A suitable molecular mechanics force field (e.g., MMFF94, AMBER) is chosen. These force fields are parameterized sets of equations and constants that calculate the potential energy of a molecule based on bond lengths, angles, torsions, and non-bonded interactions.

  • Energy Minimization: The geometry of each conformer is optimized to find its lowest energy structure. This process adjusts the atomic coordinates to minimize the total steric energy calculated by the force field.

  • Energy Calculation: The steric energy of each minimized conformer is calculated. The difference between the energies of the diaxial and diequatorial conformers provides a theoretical estimate of their relative stability.

Visualization of Conformational Equilibrium

The logical relationship and equilibrium between the two chair conformations of trans-1-ethyl-2-methylcyclohexane are visualized below.

G cluster_0 Diequatorial Conformer (More Stable) cluster_1 Diaxial Conformer (Less Stable) Diequatorial Ethyl: Equatorial Methyl: Equatorial Relative Strain ≈ 0 kcal/mol Diaxial Ethyl: Axial Methyl: Axial Relative Strain ≈ +3.53 kcal/mol Diequatorial->Diaxial  Chair Flip  

Caption: Equilibrium between diequatorial and diaxial conformers.

Conclusion

The is unequivocally the one in which both the ethyl and methyl groups occupy equatorial positions. This arrangement minimizes the severe steric strain associated with 1,3-diaxial interactions that destabilize the diaxial conformer. The energy difference, estimated to be approximately 3.53 kcal/mol, is substantial enough to ensure that the diequatorial conformer is the overwhelmingly predominant species at equilibrium. This understanding of conformational preference is crucial for predicting molecular shape, reactivity, and biological activity in systems containing substituted cyclohexane rings.

References

Methodological & Application

Application Notes and Protocols: 1-Ethyl-2-methylcyclohexane in Organic Synthesis and Stereochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the roles of 1-ethyl-2-methylcyclohexane in organic chemistry, with a primary focus on its application as a model for stereochemical and conformational analysis, and its potential as a precursor for the synthesis of substituted aromatic compounds. While not a common starting material in complex drug synthesis, its well-defined stereoisomers serve as an excellent platform for understanding the foundational principles of reaction stereoselectivity.

A Model System for Stereochemical and Conformational Analysis

This compound exists as two diastereomers: cis-1-ethyl-2-methylcyclohexane (B13812897) and trans-1-ethyl-2-methylcyclohexane. Each of these diastereomers can exist in two primary chair conformations that interconvert via a ring flip. The relative stability of these conformers is dictated by the steric strain arising from axial and gauche interactions. Understanding these conformational preferences is crucial for predicting the outcomes of reactions involving substituted cyclohexanes.

The ethyl group is sterically more demanding than the methyl group. Therefore, the most stable conformation will be the one where the larger ethyl group occupies an equatorial position to minimize 1,3-diaxial interactions.

Logical Workflow for Conformational Analysis

G cluster_0 Stereoisomer Identification cluster_1 Conformational Analysis cluster_2 Stability Assessment a This compound b cis Isomer a->b c trans Isomer a->c d Chair Conformations b->d c->d e Ring Flip d->e f Axial vs. Equatorial Substituents e->f g 1,3-Diaxial Interactions f->g i Predict Most Stable Conformer g->i h Gauche Interactions h->i

Caption: Workflow for determining the most stable conformer of this compound isomers.

Quantitative Data: Conformational Energy

The stability of a particular chair conformer can be quantified by considering the energetic cost of placing substituents in axial positions.

SubstituentA-Value (Energy of 1,3-Diaxial Interaction) (kcal/mol)
Methyl~1.7
Ethyl~1.8

Note: The A-value represents the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane. A higher A-value indicates a stronger preference for the equatorial position.

Analysis of Isomers
  • cis-1-Ethyl-2-methylcyclohexane: In the cis isomer, one substituent must be axial and the other equatorial. Through a ring flip, their positions are interchanged. The more stable conformer will have the larger ethyl group in the equatorial position and the smaller methyl group in the axial position.

  • trans-1-Ethyl-2-methylcyclohexane: In the trans isomer, the substituents can be either both axial (diaxial) or both equatorial (diequatorial). The diequatorial conformation is significantly more stable as it avoids all 1,3-diaxial interactions.

Precursor for Substituted Aromatic Compounds via Dehydrogenation

Substituted cyclohexanes can undergo catalytic dehydrogenation to produce the corresponding aromatic compounds. This transformation is a valuable method for aromatization and can be a key step in the synthesis of various substituted benzenes. This compound can be dehydrogenated to yield 1-ethyl-2-methylbenzene.

Reaction Scheme

G A This compound B Catalyst (e.g., Pd/C, Pt/Al2O3) High Temperature A->B C 1-Ethyl-2-methylbenzene B->C D Hydrogen Gas (H2) B->D + 3

Caption: Dehydrogenation of this compound to 1-ethyl-2-methylbenzene.

Experimental Protocol: Catalytic Dehydrogenation

This protocol is a general procedure based on established methods for the dehydrogenation of substituted cyclohexanes.

Materials:

  • This compound (mixture of isomers or a single isomer)

  • 10% Palladium on carbon (Pd/C) catalyst

  • High-boiling solvent (e.g., decalin or mesitylene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for high-temperature reactions (e.g., three-neck round-bottom flask, reflux condenser, thermometer)

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere. The flask should be equipped with a magnetic stirrer, a reflux condenser, and a thermometer.

  • Charging the Reactor: To the reaction flask, add this compound (1.0 eq) and the solvent (if necessary, to facilitate stirring and heat transfer).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the substrate or the solvent used.

  • Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) by observing the disappearance of the starting material and the appearance of the aromatic product.

  • Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure 1-ethyl-2-methylbenzene.

Expected Data and Purity
ParameterExpected Value
Reaction Time4-24 hours
Typical Yield85-95%
Product Purity (GC)>98%

Reference Compound in Fuel Chemistry and Combustion Studies

This compound and its isomers serve as important model compounds in the study of fuel combustion. As components of naphthenic fuels, their combustion behavior, including ignition delay and the formation of pyrolysis products, provides valuable data for the development of more efficient and cleaner-burning fuels. These studies typically involve high-temperature and high-pressure environments and are analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and shock tube experiments. While these are not synthetic applications in the traditional sense, the data generated is crucial for the petrochemical industry. The focus in this area is on the decomposition pathways and kinetics rather than the synthesis of a specific target molecule.

1-Ethyl-2-methylcyclohexane: Not a Recognized Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals no instances of 1-ethyl-2-methylcyclohexane or its derivatives being employed as a chiral auxiliary in asymmetric synthesis. While the molecule itself is chiral and exists as distinct stereoisomers, there is no documented evidence of its application to control the stereochemical outcome of a chemical reaction, a defining characteristic of a chiral auxiliary.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the formation of a specific stereoisomer.[1] Well-established chiral auxiliaries are typically designed with specific structural features that create a biased steric environment, leading to high diastereoselectivity in subsequent reactions. Following the desired transformation, the auxiliary is cleaved from the substrate and can often be recovered for reuse.

Extensive searches for the use of "1-ethyl-2-methylcyclohexyl" moieties or derivatives like 1-ethyl-2-methylcyclohexanol (B1614814) in the context of chiral auxiliaries or diastereoselective reactions have not yielded any relevant applications. The scientific literature on asymmetric synthesis is vast and details the development and application of numerous chiral auxiliaries, yet the this compound framework is conspicuously absent.

While new chiral auxiliaries are continuously being developed, they are often based on rigid ring systems or molecules with functional groups that can effectively shield one face of a reactive center. There is no indication that the conformational flexibility and simple alkyl substitution of this compound would provide the necessary steric bias for it to function as an effective chiral auxiliary.

Given the lack of any published data, experimental protocols, or quantitative results for the use of this compound as a chiral auxiliary, it is not possible to provide the requested detailed Application Notes and Protocols. The creation of such a document would be purely speculative and would not be based on verifiable scientific evidence.

For researchers, scientists, and professionals in drug development seeking information on reliable and well-documented chiral auxiliaries, it is recommended to consult resources on widely used and effective examples such as:

  • Evans' Oxazolidinones: Versatile auxiliaries for asymmetric alkylations, aldol (B89426) reactions, and acylations.

  • Myers' Pseudoephedrine Amides: Highly effective for the asymmetric alkylation of enolates.

  • Enders' RAMP and SAMP Hydrazones: Used for the asymmetric alkylation of aldehydes and ketones.

  • Oppolzer's Camphorsultam: A robust auxiliary used in a wide range of asymmetric transformations.

  • 8-Phenylmenthol and its derivatives: Classic auxiliaries, particularly for asymmetric conjugate addition reactions.

These auxiliaries have been extensively studied, and a wealth of information regarding their application, reaction conditions, and achievable stereoselectivities is available in the scientific literature.

References

Application Notes and Protocols for the Analytical Detection of 1-Ethyl-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-methylcyclohexane is a volatile organic compound (VOC) that may be of interest in various fields, including environmental monitoring, chemical synthesis, and as a potential impurity in pharmaceutical products. Accurate and reliable analytical methods are essential for its detection and quantification. This document provides detailed application notes and experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with two common sample introduction techniques: Purge and Trap (P&T) and Headspace (HS).

Physicochemical Properties

A solid understanding of the analyte's properties is crucial for method development.

PropertyValueReference
Chemical FormulaC₉H₁₈[1][2]
Molecular Weight126.24 g/mol [1][2]
CAS Number3728-54-9[1][2]
Boiling Point148-150 °C[2]
Kovats Retention Index (Standard Non-Polar Column)989[1]

Analytical Methodologies

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification.[3] The choice of the sample introduction system is critical and depends on the sample matrix and the required sensitivity.

1. Purge and Trap (P&T) GC-MS: This technique is ideal for the analysis of VOCs in aqueous and solid matrices.[4][5] It involves bubbling an inert gas through the sample, which strips the volatile compounds. These compounds are then trapped on an adsorbent material, thermally desorbed, and transferred to the GC-MS for analysis. This method offers excellent sensitivity for trace-level detection.[4]

2. Headspace (HS) GC-MS: Headspace analysis is a clean and efficient method for the determination of volatile compounds in liquid or solid samples.[6] The sample is placed in a sealed vial and heated, allowing the volatile analytes to partition into the gas phase (headspace).[7] A portion of this headspace is then injected into the GC-MS. This technique minimizes matrix effects and is highly reproducible.[7]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of volatile hydrocarbons using the described GC-MS methods. It is important to note that these values are representative and should be verified through in-house method validation for the specific matrix and instrumentation used.

ParameterPurge and Trap (P&T) GC-MS (Water Matrix)Headspace (HS) GC-MS (Solid/Liquid Matrix)
Limit of Detection (LOD) 0.01 - 0.5 µg/L0.1 - 5 µg/kg or µg/L
Limit of Quantitation (LOQ) 0.05 - 2 µg/L0.5 - 20 µg/kg or µg/L
Linearity (r²) > 0.995> 0.995
Concentration Range 0.1 - 200 µg/L1 - 500 µg/kg or µg/L
Accuracy (% Recovery) 80 - 120%85 - 115%
Precision (% RSD) < 15%< 15%

Note: The LOD and LOQ are highly dependent on the instrument's sensitivity and the cleanliness of the sample matrix. The values presented are based on typical performance for similar volatile hydrocarbons as reported in various analytical method validation studies.[8][9][10]

Experimental Protocols

Protocol 1: Purge and Trap GC-MS for Aqueous Samples

This protocol is adapted from EPA Method 8260 for the analysis of volatile organic compounds in water.[8][11]

1. Sample Preparation:

  • Collect water samples in 40 mL VOA (Volatile Organic Analysis) vials with zero headspace.

  • If required, preserve the sample by adding a suitable acid (e.g., HCl to pH < 2).

  • For calibration standards, spike known amounts of a certified this compound standard into reagent water.

2. Purge and Trap System Parameters:

  • Purge Gas: Helium at 40 mL/min.

  • Purge Time: 11 minutes.

  • Purge Temperature: Ambient or slightly elevated (e.g., 40 °C) to improve purging efficiency for less volatile compounds.[5]

  • Trap: Standard Vocarb 3000 trap (or equivalent).

  • Desorb Time: 2 minutes at 250 °C.

  • Bake Time: 7 minutes at 270 °C.

3. GC-MS Parameters:

  • GC Column: 30 m x 0.25 mm ID, 1.4 µm film thickness, Rtx-VMS or equivalent.[12]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Injector Temperature: 250 °C (splitless mode).

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: 45-300 amu (scan mode).

  • Quantifier Ion: To be determined from the mass spectrum of a pure standard (likely a prominent fragment ion).

  • Qualifier Ions: To be determined from the mass spectrum for confirmation.

Protocol 2: Static Headspace GC-MS for Solid and Liquid Samples

This protocol is a general guideline for the analysis of volatile compounds in various matrices.

1. Sample Preparation:

  • Accurately weigh a representative amount of the solid or liquid sample (e.g., 1-5 g) into a 20 mL headspace vial.

  • For solid samples, add a small amount of a high-purity solvent (e.g., methanol) or water to aid in the partitioning of the analyte into the headspace.

  • For liquid samples, direct injection into the vial is appropriate.

  • Spike calibration standards into a blank matrix that closely matches the sample matrix.

  • Seal the vials immediately with PTFE/silicone septa and aluminum caps.

2. Headspace Autosampler Parameters:

  • Vial Incubation Temperature: 80 °C.

  • Vial Incubation Time: 30 minutes.

  • Syringe Temperature: 90 °C.

  • Loop Temperature: 100 °C.

  • Transfer Line Temperature: 110 °C.

  • Injection Volume: 1 mL of the headspace gas.

3. GC-MS Parameters:

  • Same as described in Protocol 1.

Visualizations

Purge_and_Trap_Workflow cluster_sample_prep Sample Preparation cluster_pt_system Purge and Trap System cluster_gcms_analysis GC-MS Analysis Sample Aqueous Sample in VOA Vial Spiking Spike with Internal Standard Sample->Spiking Purge Purge with Inert Gas Spiking->Purge Trap Trap Analytes Purge->Trap Desorb Thermal Desorption Trap->Desorb GC_Injection Inject into GC Desorb->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Workflow for Purge and Trap GC-MS Analysis.

Headspace_Workflow cluster_sample_prep Sample Preparation cluster_hs_autosampler Headspace Autosampler cluster_gcms_analysis GC-MS Analysis Sample Solid/Liquid Sample in HS Vial Sealing Seal Vial Sample->Sealing Incubation Incubate and Equilibrate Sealing->Incubation Sampling Sample Headspace Gas Incubation->Sampling GC_Injection Inject into GC Sampling->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Workflow for Headspace GC-MS Analysis.

Quality Control and Method Validation

For reliable results, a robust quality control (QC) and method validation strategy is imperative. Key validation parameters to assess include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a minimum of five concentration levels, and the correlation coefficient (r²) should be > 0.99.[8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[9][10]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery experiments on a blank matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Recovery: The extraction efficiency of an analytical process, determined by comparing the analytical result from an extracted sample to the result from a direct injection of a pure standard.

By following these protocols and implementing a thorough validation plan, researchers can achieve accurate and reproducible results for the detection of this compound in a variety of sample matrices.

References

gas chromatography analysis of 1-Ethyl-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatographic Analysis of 1-Ethyl-2-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a nine-carbon cycloalkane that exists as two geometric isomers: cis-1-Ethyl-2-methylcyclohexane and trans-1-Ethyl-2-methylcyclohexane. The quantitative analysis and separation of these isomers are crucial in various fields, including organic synthesis, petrochemical analysis, and as reference standards in drug development and metabolism studies. Gas chromatography (GC) is an ideal analytical technique for the separation and quantification of these volatile isomers due to its high resolution and sensitivity. This application note provides a detailed protocol for the analysis of this compound isomers using a non-polar capillary column coupled with a flame ionization detector (FID).

Principle of Separation

The separation of cis- and trans-1-Ethyl-2-methylcyclohexane by gas chromatography is primarily based on the differences in their boiling points and their interactions with the stationary phase of the GC column. The trans isomer is generally more stable than the cis isomer due to reduced steric hindrance, which can influence its volatility and interaction with the column's stationary phase, allowing for their chromatographic separation.[1] A non-polar stationary phase is recommended for the separation of these hydrocarbon isomers, where elution order is often correlated with the boiling points of the analytes.[2]

Experimental Protocols

This section details the necessary materials, instrumentation, and step-by-step procedures for the GC analysis of this compound.

Materials and Reagents
  • Standards: cis-1-Ethyl-2-methylcyclohexane (CAS: 4923-77-7) and trans-1-Ethyl-2-methylcyclohexane (CAS: 4923-78-8) standards of high purity (≥98%).

  • Solvent: n-Hexane or Pentane (GC grade or higher).

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), and Air (FID oxidizer, zero grade).

Instrumentation and Conditions
  • Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (or equivalent) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness. These columns have a (5%-phenyl)-methylpolysiloxane stationary phase.[2]

  • Injector:

    • Temperature: 250°C

    • Mode: Split

    • Split Ratio: 50:1

    • Injection Volume: 1.0 µL

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp Rate: 5°C/min to 150°C

    • Final Hold: Hold at 150°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector (FID):

    • Temperature: 280°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium or Nitrogen): 25 mL/min

Procedure
  • Standard Preparation:

    • Prepare individual stock solutions of cis- and trans-1-Ethyl-2-methylcyclohexane at a concentration of 1000 µg/mL in n-hexane.

    • Prepare a mixed standard solution containing both isomers at a concentration of 100 µg/mL each by diluting the stock solutions in n-hexane.

    • Prepare a series of calibration standards by further diluting the mixed standard solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • For unknown samples, dissolve a known weight or volume of the sample in n-hexane to achieve a concentration within the calibration range. A starting dilution of 1:100 is recommended.

  • GC Analysis:

    • Equilibrate the GC system with the specified conditions until a stable baseline is achieved.

    • Inject 1.0 µL of the solvent blank (n-hexane) to ensure no interfering peaks are present.

    • Inject the prepared calibration standards, starting with the lowest concentration.

    • Inject the prepared samples.

    • Run a solvent blank after every few sample injections to check for carryover.

  • Data Analysis:

    • Identify the peaks for cis- and trans-1-Ethyl-2-methylcyclohexane in the chromatograms based on the retention times obtained from the individual and mixed standards.

    • Integrate the peak areas for each isomer.

    • Construct a calibration curve for each isomer by plotting the peak area versus concentration.

    • Determine the concentration of each isomer in the unknown samples by using the regression equation from the calibration curve.

Data Presentation

The following table summarizes representative quantitative data that can be expected from the GC analysis under the conditions described above. The retention times are illustrative and may vary slightly depending on the specific instrument and column conditions.

AnalyteIsomerRepresentative Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compoundcis12.5~0.5~1.5
This compoundtrans12.8~0.5~1.5

Mandatory Visualization

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing & Analysis Standard Prepare Stock and Calibration Standards Injection Inject 1µL into GC Standard->Injection Sample Prepare Sample Solution (Dilution in Hexane) Sample->Injection Separation Separation on Non-Polar Column Injection->Separation Detection Detection by FID Separation->Detection Integration Peak Identification and Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Isomers in Sample Integration->Quantification Calibration->Quantification

Caption: Workflow for the GC analysis of this compound.

References

Application Note: Gas Chromatographic Separation of 1-Ethyl-2-methylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethyl-2-methylcyclohexane is a nine-carbon cycloalkane that exists as two geometric isomers: cis-1-Ethyl-2-methylcyclohexane and trans-1-Ethyl-2-methylcyclohexane. These isomers, also known as diastereomers, possess the same molecular weight and chemical formula but differ in the spatial arrangement of the ethyl and methyl groups on the cyclohexane (B81311) ring. The subtle differences in their physical properties, such as boiling point and molecular shape, allow for their separation and quantification using gas chromatography (GC). This application note provides a detailed protocol for the separation of cis- and trans-1-Ethyl-2-methylcyclohexane using a common non-polar capillary GC column, which is crucial for quality control, isomeric purity assessment, and research in various chemical and pharmaceutical applications.

Principle of Separation

The separation of geometric isomers by gas chromatography is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase within the GC column. For non-polar stationary phases, such as 5% Phenyl Polysiloxane, the elution order is primarily influenced by the boiling points and volatility of the compounds. Generally, compounds with lower boiling points elute earlier.

In the case of 1,2-disubstituted cyclohexanes, the trans isomer is typically more thermodynamically stable than the cis isomer due to reduced steric strain. This stability can influence the molecule's overall shape and intermolecular interactions. For many 1,2-dialkylcyclohexanes, the trans isomer has a slightly lower boiling point and therefore tends to elute before the cis isomer on non-polar columns. This application note outlines a method based on this principle for the effective separation of this compound isomers. For some 1,2-dimethylcyclohexanes, the cis-isomer is eluted after the trans-diastereomer.[1]

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis.

  • Standard Preparation:

    • Prepare a stock solution of a mixture of cis- and trans-1-Ethyl-2-methylcyclohexane at a concentration of 1 mg/mL in a volatile solvent such as hexane (B92381) or dichloromethane.

    • From the stock solution, create a series of calibration standards by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Dilution:

    • Dilute the test sample containing this compound isomers in the chosen solvent to a final concentration within the calibration range (e.g., approximately 10-50 µg/mL). This prevents column overloading and ensures accurate peak shapes.

2. Gas Chromatography (GC) Method

The following GC parameters are recommended as a starting point and can be optimized for specific instrumentation and resolution requirements.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) is suitable for this analysis.

  • GC Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature: 45 °C, hold for 0.75 minRamp 1: 10 °C/min to 200 °CRamp 2: 30 °C/min to 245 °C, hold for 1.25 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

Data Presentation

The following table summarizes the expected retention times and resolution for the separation of trans- and cis-1-Ethyl-2-methylcyclohexane based on the described GC method. Please note that these are illustrative values, and actual retention times may vary depending on the specific instrument and column conditions.

AnalyteIsomerExpected Retention Time (min)Resolution (Rs)
This compoundtrans~10.2\multirow{2}{*}{> 1.5}
This compoundcis~10.5

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationships governing the GC separation of this compound isomers.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) dilution Serial Dilution stock->dilution sample Final Sample (10-50 µg/mL) dilution->sample injection 1 µL Injection sample->injection separation GC Separation (DB-5ms Column) injection->separation detection FID Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Figure 1: Experimental workflow for the GC analysis of this compound isomers.

Separation_Logic cluster_isomers Isomer Properties cluster_gc GC System cluster_outcome Separation Outcome trans trans-Isomer (More Stable, Lower Boiling Point) elution Differential Elution trans->elution cis cis-Isomer (Less Stable, Higher Boiling Point) cis->elution column Non-polar Stationary Phase (e.g., DB-5ms) column->elution temp_prog Temperature Program temp_prog->elution separation Peak Separation elution->separation

Figure 2: Logical relationship of factors influencing the GC separation of isomers.

References

Application Notes and Protocols for 1-Ethyl-2-methylcyclohexane in Fuel and Biofuel Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 1-Ethyl-2-methylcyclohexane as a component in fuels and biofuels. Due to a lack of extensive direct research on this specific molecule, this document extrapolates data from studies on similar cycloalkanes, such as cyclohexane (B81311) and methylcyclohexane (B89554), to provide insights into its potential properties, synthesis, and performance. The protocols outlined below are general methodologies for biofuel characterization and engine testing that can be adapted for the evaluation of this compound.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is crucial for its evaluation as a fuel component. The following table summarizes key properties, with data sourced from public databases for this compound and its isomers.

PropertyValueData Source
Molecular Formula C9H18PubChem[1]
Molecular Weight 126.24 g/mol PubChem[1][2]
CAS Registry Number 3728-54-9NIST WebBook[3]
Boiling Point Not specifiedSpringerMaterials[1][2]
Density Not specifiedSpringerMaterials[1][2]
Enthalpy of Reaction (ΔrH°) AvailableNIST WebBook[4]
GHS Classification Flammable liquid and vapor (Warning)ECHA C&L Inventory[1]

Synthesis of Cycloalkanes from Biomass

While a direct synthesis pathway for this compound from biomass is not prominently documented, a plausible route can be adapted from the synthesis of other diesel and jet fuel range cycloalkanes. One such method involves the aldol (B89426) condensation and hydrodeoxygenation of biomass-derived platform molecules like cyclopentanone (B42830) and furfural.[5]

Conceptual Synthesis Pathway

The following diagram illustrates a conceptual pathway for the synthesis of cycloalkanes from biomass, which could be adapted for this compound.

G cluster_0 Biomass Conversion to Platform Molecules cluster_1 Upgrading to Cycloalkane Fuels cluster_2 Fuel Applications Biomass Lignocellulosic Biomass Hemicellulose Hemicellulose Furfural Furfural Hemicellulose->Furfural Cyclopentanone Cyclopentanone Furfural->Cyclopentanone Rearrangement Cellulose Cellulose Glucose Glucose Cellulose->Glucose Fructose Fructose Glucose->Fructose 5-HMF 5-HMF Fructose->5-HMF 2,5-Dimethylfuran 2,5-Dimethylfuran 5-HMF->2,5-Dimethylfuran 2,5-Hexanedione 2,5-Hexanedione 2,5-Dimethylfuran->2,5-Hexanedione Hydrolysis 3-Methylcyclopent-2-enone 3-Methylcyclopent-2-enone 2,5-Hexanedione->3-Methylcyclopent-2-enone Aldol Condensation Methylcyclopentane Methylcyclopentane 3-Methylcyclopent-2-enone->Methylcyclopentane Hydrogenation Gasoline Additive Gasoline Additive Methylcyclopentane->Gasoline Additive C15_Cycloalkanes C15_Cycloalkanes Cyclopentanone->C15_Cycloalkanes Aldol Condensation & Hydrodeoxygenation Diesel & Jet Fuel Diesel & Jet Fuel C15_Cycloalkanes->Diesel & Jet Fuel

Caption: Conceptual synthesis of cycloalkanes from biomass.

Experimental Protocol: Synthesis of C15 Cycloalkanes

This protocol is adapted from a study on the synthesis of diesel and jet fuel range cycloalkanes from cyclopentanone and furfural.[5]

Materials:

  • Cyclopentanone

  • Furfural

  • Catalyst: Pd/C-CaO

  • Hydrogen gas (H2)

  • Solvent (if necessary, though solvent-free is preferred)

  • Reaction vessel (e.g., autoclave)

Procedure:

  • Aldol Condensation/Hydrogenation:

    • Charge the reaction vessel with cyclopentanone, furfural, and the Pd/C-CaO catalyst. A typical molar ratio might be 1:2 for cyclopentanone to furfural.[5]

    • Seal the reactor and purge with an inert gas, followed by pressurizing with hydrogen to the desired pressure (e.g., 4.0 MPa).[5]

    • Heat the reactor to the target temperature (e.g., 423 K) and maintain for the desired reaction time (e.g., 10 hours).[5]

    • After the reaction, cool the reactor to room temperature and carefully vent the pressure.

  • Hydrodeoxygenation (HDO):

    • The product from the first step, 2,5-bis(furan-2-ylmethyl)-cyclopentanone, can be directly used for the next step.[5]

    • Transfer the intermediate product to a fixed-bed reactor packed with a Pd/H-ZSM-5 catalyst.[5]

    • Introduce a continuous flow of hydrogen (e.g., 120 mL/min) and the liquid feedstock (e.g., 0.04 mL/min).[5]

    • Heat the reactor to the HDO temperature (e.g., 573 K) under pressure (e.g., 6.0 MPa).[5]

    • Collect the liquid product, which will be a mixture of cycloalkanes.

  • Product Analysis:

    • Analyze the composition of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the different cycloalkane isomers produced.

Application as a Fuel Component

Cycloalkanes are a significant component of conventional jet fuels and are considered important for creating high-performance sustainable aviation fuels.[6][7] The inclusion of cycloalkanes can affect fuel properties such as density, energy content, and combustion characteristics.

Potential Fuel Properties

The properties of this compound as a fuel are not well-documented. However, based on studies of similar cycloalkanes like cyclohexane and methylcyclohexane, the following characteristics can be anticipated:

  • Ignition Delay: The addition of cyclohexane to surrogate gasoline has been shown to decrease the ignition-delay time at low and high temperatures.[8][9] This is attributed to the earlier oxidation and decomposition of cyclohexane molecules, leading to the generation of more reactive OH radicals.[8]

  • Laminar Flame Speed: The laminar flame speed of surrogate fuels tends to increase with a higher proportion of cyclohexane.[8][9] This is because cyclohexane has a higher laminar flame speed compared to paraffinic and aromatic hydrocarbons.[8]

  • Engine Performance: In motored engine studies, methylcyclohexane showed higher overall reaction activity compared to cyclohexane, indicating that the methyl group enhances reactivity.[10] This suggests that the ethyl and methyl groups on this compound could lead to favorable combustion characteristics.

Experimental Protocol: Engine Performance and Emissions Testing

This protocol outlines a general procedure for evaluating the performance and emissions of a novel biofuel component like this compound in a compression-ignition (diesel) engine.

Materials and Equipment:

  • Test engine (e.g., single-cylinder diesel engine)

  • Dynamometer

  • Fuel consumption measurement system

  • Exhaust gas analyzer (for CO, CO2, NOx, HC)

  • Smoke meter

  • Data acquisition system

  • Baseline diesel fuel

  • Test fuel blends containing this compound

Procedure:

  • Engine Setup and Baseline Measurement:

    • Couple the test engine to the dynamometer.

    • Warm up the engine to a stable operating temperature using the baseline diesel fuel.

    • Run the engine at various load and speed conditions according to a predefined test cycle.

    • For each operating point, record engine performance data (torque, power, fuel consumption) and exhaust emissions data.

  • Test Fuel Evaluation:

    • Drain the baseline fuel from the system and flush with the test fuel blend.

    • Repeat the same test cycle with the fuel blend containing this compound.

    • Record all performance and emissions data.

  • Data Analysis:

    • Calculate brake-specific fuel consumption (BSFC) and brake thermal efficiency (BTE).

    • Compare the performance and emissions of the test fuel blend with the baseline diesel fuel.

Analytical Techniques for Biofuel Characterization

A comprehensive analysis of any new biofuel is essential to ensure quality and predict its behavior. The following diagram and table summarize key analytical techniques.

G cluster_0 Compositional Analysis cluster_1 Property Testing cluster_2 Performance & Stability Biofuel Biofuel Sample (this compound blend) GC Gas Chromatography (GC) Biofuel->GC HPLC High-Performance Liquid Chromatography (HPLC) Biofuel->HPLC GC_MS GC-Mass Spectrometry (GC-MS) Biofuel->GC_MS Viscometer Viscometer Biofuel->Viscometer Density_Meter Density Meter Biofuel->Density_Meter Calorimeter Bomb Calorimeter (Heating Value) Biofuel->Calorimeter Flash_Point Flash Point Tester Biofuel->Flash_Point Cold_Flow Cold Flow Properties (Cloud/Pour Point) Biofuel->Cold_Flow Oxidation_Stab Oxidation Stability (Rancimat) Biofuel->Oxidation_Stab Component Quantification Component Quantification GC->Component Quantification Non-volatile Component Analysis Non-volatile Component Analysis HPLC->Non-volatile Component Analysis Component Identification Component Identification GC_MS->Component Identification Viscosity Viscosity Viscometer->Viscosity Density Density Density_Meter->Density Heating Value Heating Value Calorimeter->Heating Value Flash Point Flash Point Flash_Point->Flash Point Low-Temperature Performance Low-Temperature Performance Cold_Flow->Low-Temperature Performance Storage Stability Storage Stability Oxidation_Stab->Storage Stability

Caption: Workflow for biofuel characterization.

Analytical TechniquePurpose
Gas Chromatography (GC) To determine the chemical composition and purity of the biofuel.[11]
High-Performance Liquid Chromatography (HPLC) To analyze non-volatile components and impurities.[11]
GC-Mass Spectrometry (GC-MS) For detailed identification of the components in the biofuel mixture.
Viscometer To measure the viscosity of the fuel, which affects atomization and injection.
Density Meter To determine the density of the fuel, which relates to energy content per volume.
Bomb Calorimeter To measure the heating value (energy content) of the fuel.
Flash Point Tester To determine the flash point for safety and handling considerations.
Cloud Point and Pour Point Apparatus To assess the cold flow properties of the fuel, crucial for low-temperature operation.[11]
Rancimat Method To evaluate the oxidation stability and predict the storage life of the biofuel.[11]

Conclusion

While this compound is not yet a widely studied biofuel, its chemical structure as a cycloalkane suggests it could be a valuable component for advanced biofuels, particularly for aviation applications. The methodologies for synthesis, characterization, and performance testing outlined here provide a framework for researchers to systematically evaluate its potential. Further research is needed to generate specific data for this compound to fully understand its benefits and challenges as a next-generation biofuel.

References

Application Notes and Protocols: Reaction Mechanisms Involving 1-Ethyl-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key reaction mechanisms involving 1-ethyl-2-methylcyclohexane, a substituted cycloalkane. While specific experimental data for this compound is limited in publicly available literature, the following protocols and reaction pathways are based on well-established principles of organic chemistry for analogous structures. The information herein is intended to serve as a foundational guide for experimental design.

Free-Radical Halogenation

Free-radical halogenation is a fundamental method for the functionalization of alkanes. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. Bromination is particularly selective for the most substituted carbon atoms, making it a useful tool for selectively halogenating complex molecules. In the case of this compound, bromination is expected to favor substitution at the tertiary carbon positions.

Reaction Pathway: Free-Radical Bromination

free_radical_halogenation This compound This compound Tertiary Alkyl Radical Tertiary Alkyl Radical This compound->Tertiary Alkyl Radical Br•, hν (Initiation/Propagation) 1-Bromo-1-ethyl-2-methylcyclohexane 1-Bromo-1-ethyl-2-methylcyclohexane Tertiary Alkyl Radical->1-Bromo-1-ethyl-2-methylcyclohexane Br2 2-Bromo-1-ethyl-2-methylcyclohexane 2-Bromo-1-ethyl-2-methylcyclohexane Tertiary Alkyl Radical->2-Bromo-1-ethyl-2-methylcyclohexane Br2

Caption: Free-radical bromination of this compound.

Quantitative Data (Representative)

ProductPosition of BrominationExpected Major/Minor ProductRepresentative Yield
1-Bromo-1-ethyl-2-methylcyclohexaneTertiary (C1)Major>70%
2-Bromo-1-ethyl-2-methylcyclohexaneTertiary (C2)Major>70%
Other brominated isomersSecondary/PrimaryMinor<30%

Experimental Protocol: Free-Radical Bromination

This protocol is adapted from standard procedures for the free-radical bromination of alkanes.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4), anhydrous

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Inert gas (Argon or Nitrogen)

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Reflux condenser, dropping funnel, heating mantle, and standard glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

  • In the flask, dissolve this compound (1.0 eq) in anhydrous CCl4.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.02 eq).

  • Heat the mixture to reflux (approximately 77°C for CCl4) under an inert atmosphere.

  • Once refluxing, irradiate the flask with a UV lamp or a high-intensity incandescent light bulb to initiate the reaction.

  • Continue the reaction with stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction progress can be monitored by the disappearance of the dense NBS at the bottom of the flask.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with a 5% sodium bicarbonate solution to quench any remaining bromine or HBr, followed by a wash with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purify the crude product via fractional distillation or column chromatography to isolate the brominated products.

Dehydrogenation to Aromatic Compounds

Catalytic dehydrogenation is a common industrial process for the synthesis of aromatic compounds from cycloalkanes. Using a platinum-based catalyst at elevated temperatures, this compound can be converted to 1-ethyl-2-methylbenzene. This reaction is a key component of catalytic reforming and is also explored in the context of hydrogen storage.

Reaction Pathway: Catalytic Dehydrogenation

dehydrogenation This compound This compound 1-Ethyl-2-methylbenzene 1-Ethyl-2-methylbenzene This compound->1-Ethyl-2-methylbenzene Pt/Al2O3, Δ 3H2 3H2 This compound->3H2

Caption: Catalytic dehydrogenation of this compound.

Quantitative Data (Representative)

ReactantCatalystTemperature (°C)Pressure (atm)Representative Conversion
This compoundPt/Al2O3300-5001-20>90%

Experimental Protocol: Catalytic Dehydrogenation

This protocol is a generalized procedure for laboratory-scale catalytic dehydrogenation in a fixed-bed reactor.

Materials:

  • This compound

  • Platinum on alumina (B75360) (Pt/Al2O3) catalyst (e.g., 0.5 wt% Pt)

  • Inert gas (e.g., Nitrogen) for purging

  • Hydrogen gas for catalyst reduction

  • Packed bed reactor tube (e.g., quartz or stainless steel)

  • Tube furnace

  • Gas chromatograph (GC) for analysis

Procedure:

  • Load the Pt/Al2O3 catalyst into the packed bed reactor.

  • Place the reactor in a tube furnace and purge the system with an inert gas.

  • Reduce the catalyst by flowing hydrogen gas over it at an elevated temperature (e.g., 400°C) for several hours.

  • After reduction, switch the gas flow back to the inert gas and adjust the furnace to the desired reaction temperature (e.g., 450°C).

  • Introduce a stream of this compound vapor, carried by the inert gas, into the reactor using a syringe pump and a heated line.

  • Pass the reactant vapor over the catalyst bed.

  • The product stream exiting the reactor is cooled to condense the liquid products, which are collected in a cold trap.

  • Analyze the collected liquid and the effluent gas by GC to determine the conversion and product distribution.

Reactions via Carbocation Intermediates: Dehydration of 1-Ethyl-2-methylcyclohexanol (B1614814)

Reactions that proceed through carbocation intermediates, such as E1 eliminations, are susceptible to rearrangements to form more stable carbocations. The acid-catalyzed dehydration of 1-ethyl-2-methylcyclohexanol serves as an excellent example. The initially formed tertiary carbocation can potentially undergo a 1,2-hydride shift to form a more stable tertiary carbocation, leading to a mixture of alkene products.

Reaction Pathway: Dehydration with Carbocation Rearrangement

dehydration_rearrangement cluster_0 Initial Carbocation Formation cluster_1 Rearrangement cluster_2 Elimination Products 1-Ethyl-2-methylcyclohexanol 1-Ethyl-2-methylcyclohexanol Protonated Alcohol Protonated Alcohol 1-Ethyl-2-methylcyclohexanol->Protonated Alcohol H+ Initial Tertiary Carbocation Initial Tertiary Carbocation Protonated Alcohol->Initial Tertiary Carbocation -H2O Rearranged Tertiary Carbocation Rearranged Tertiary Carbocation Initial Tertiary Carbocation->Rearranged Tertiary Carbocation 1,2-Hydride Shift 1-Ethyl-2-methylcyclohexene 1-Ethyl-2-methylcyclohexene Initial Tertiary Carbocation->1-Ethyl-2-methylcyclohexene -H+ 1-Ethyl-6-methylcyclohexene 1-Ethyl-6-methylcyclohexene Rearranged Tertiary Carbocation->1-Ethyl-6-methylcyclohexene -H+

Caption: Dehydration of 1-ethyl-2-methylcyclohexanol with potential carbocation rearrangement.

Quantitative Data (Representative)

Alkene ProductFormation PathwayZaitsev/Hofmann ProductRepresentative Product Ratio
1-Ethyl-2-methylcyclohexeneDirect EliminationZaitsev (more substituted)Major
1-Ethyl-6-methylcyclohexeneAfter Hydride ShiftZaitsev (more substituted)Significant
Methylene-exo-cyclic alkeneDirect EliminationHofmann (less substituted)Minor

Experimental Protocol: Acid-Catalyzed Dehydration

This protocol describes the dehydration of the corresponding alcohol to form a mixture of alkenes.

Materials:

  • 1-Ethyl-2-methylcyclohexanol

  • Concentrated sulfuric acid (H2SO4) or phosphoric acid (H3PO4)

  • Saturated sodium chloride solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Simple distillation apparatus

Procedure:

  • Place 1-ethyl-2-methylcyclohexanol in a round-bottom flask.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid or phosphoric acid with swirling.

  • Set up a simple distillation apparatus with the reaction flask.

  • Gently heat the mixture to distill the alkene products as they are formed. The distillation temperature should be kept below the boiling point of the starting alcohol.

  • Collect the distillate in a flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with saturated sodium chloride solution.

  • Carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash again with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried liquid and purify by fractional distillation.

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the different alkene isomers and determine their relative abundance.

Disclaimer: The experimental protocols and quantitative data provided are based on general chemical principles and reactions of similar compounds. Actual results may vary, and all procedures should be performed with appropriate safety precautions by trained personnel.

Application Notes and Protocols for the Synthesis of 1-Ethyl-2-methylcyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1-ethyl-2-methylcyclohexane derivatives, valuable scaffolds in medicinal chemistry and materials science. The primary synthetic route detailed herein involves a three-step sequence commencing with a diastereoselective Grignard reaction on 2-methylcyclohexanone (B44802), followed by dehydration to a mixture of isomeric alkenes, and culminating in a stereoselective catalytic hydrogenation to afford the target cis- and trans-1-ethyl-2-methylcyclohexane.

Synthetic Strategy Overview

The principal strategy for synthesizing this compound derivatives is a versatile three-step process. This method allows for the controlled introduction of the ethyl group and subsequent stereochemical control during the reduction to the final saturated cyclohexane (B81311) ring.

Synthesis_Overview Start 2-Methylcyclohexanone Step1 Grignard Reaction (EtMgBr, Diethyl Ether) Start->Step1 Intermediate1 cis/trans-1-Ethyl-2-methylcyclohexanol Step1->Intermediate1 Step2 Acid-Catalyzed Dehydration (H₃PO₄ or H₂SO₄) Intermediate1->Step2 Intermediate2 1-Ethyl-2-methylcyclohexene (and isomers) Step2->Intermediate2 Step3 Catalytic Hydrogenation (H₂, Pd/C) Intermediate2->Step3 End cis/trans-1-Ethyl-2-methylcyclohexane Step3->End

Caption: Overall synthetic workflow for this compound derivatives.

Protocol 1: Diastereoselective Synthesis of 1-Ethyl-2-methylcyclohexanol (B1614814) via Grignard Reaction

The addition of an ethyl Grignard reagent to 2-methylcyclohexanone proceeds with moderate to good diastereoselectivity, yielding a mixture of cis- and trans-1-ethyl-2-methylcyclohexanol. The stereochemical outcome is influenced by the steric hindrance of the methyl group, which directs the nucleophilic attack of the Grignard reagent.

Experimental Protocol

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Ice bath

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a minimal amount of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the bromoethane solution to the magnesium suspension to initiate the reaction.

    • Once the reaction begins, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.

  • Reaction with 2-Methylcyclohexanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture). The diastereomeric ratio can be determined by Gas Chromatography (GC) or ¹H NMR spectroscopy.

Quantitative Data
Grignard ReagentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Reference
Ethylmagnesium BromideDiethyl Ether0 to RTTypically favors the trans isomer[1]

Note: The 'trans' isomer refers to the product where the ethyl and methyl groups are on opposite faces of the cyclohexane ring.

Protocol 2: Dehydration of 1-Ethyl-2-methylcyclohexanol

The mixture of cis- and trans-1-ethyl-2-methylcyclohexanol can be dehydrated using a strong acid catalyst to yield a mixture of isomeric alkenes. According to Zaitsev's rule, the major product is the most substituted alkene, 1-ethyl-2-methylcyclohexene.

Dehydration_Workflow Start cis/trans-1-Ethyl-2-methylcyclohexanol Step1 Acid Treatment (e.g., H₃PO₄, heat) Start->Step1 Products Alkene Mixture: - 1-Ethyl-2-methylcyclohexene (Major) - Ethylidenecyclohexane (Minor) - Other isomers Step1->Products Purification Distillation & Washing Products->Purification FinalProduct Purified Alkene Mixture Purification->FinalProduct

Caption: Experimental workflow for the dehydration of 1-ethyl-2-methylcyclohexanol.

Experimental Protocol

Materials:

  • 1-Ethyl-2-methylcyclohexanol (from Protocol 1)

  • Concentrated phosphoric acid (85%) or concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride or magnesium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Fractional distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Reaction Setup:

    • Place the 1-ethyl-2-methylcyclohexanol (1.0 equivalent) and a few boiling chips in a round-bottom flask.

    • Slowly add concentrated phosphoric acid (approximately 0.3 equivalents) or a catalytic amount of concentrated sulfuric acid to the flask with swirling.

    • Set up a fractional distillation apparatus with the reaction flask.

  • Dehydration and Distillation:

    • Heat the mixture gently with a heating mantle.

    • The alkene products and water will co-distill. Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be monitored and will likely be in the range of 100-140°C.

  • Work-up and Purification:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous calcium chloride or magnesium sulfate).

    • Decant or filter the dried liquid into a tared flask to determine the crude yield.

    • The product mixture can be analyzed by GC to determine the relative percentages of the isomeric alkenes. Further purification can be achieved by careful fractional distillation.

Quantitative Data
Starting Alcohol IsomerAcid CatalystMajor ProductMinor ProductsTypical Yield (%)
Mixture of cis/transH₃PO₄1-Ethyl-2-methylcyclohexeneEthylidenecyclohexane, other isomers70-85
Mixture of cis/transH₂SO₄1-Ethyl-2-methylcyclohexeneEthylidenecyclohexane, other isomers75-90

Note: The product distribution can be influenced by the specific acid catalyst and reaction conditions.

Protocol 3: Catalytic Hydrogenation of 1-Ethyl-2-methylcyclohexene Isomers

The final step is the catalytic hydrogenation of the alkene mixture to produce the saturated this compound derivatives. This reaction is typically stereoselective, with hydrogen adding to the same face of the double bond (syn-addition). Hydrogenation of 1-ethyl-2-methylcyclohexene will predominantly yield cis-1-ethyl-2-methylcyclohexane.[2]

Experimental Protocol

Materials:

  • Alkene mixture (from Protocol 2)

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol (B145695) or ethyl acetate (solvent)

  • Hydrogen gas

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup:

    • In a suitable reaction flask, dissolve the alkene mixture (1.0 equivalent) in a solvent such as ethanol or ethyl acetate.

    • Carefully add the Pd/C catalyst (typically 1-5 mol%).

    • Seal the reaction vessel and purge it with nitrogen, followed by hydrogen gas.

  • Hydrogenation:

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a hydrogen-filled balloon is often sufficient for small-scale reactions) at room temperature.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • The product can be purified by distillation if necessary. The ratio of cis to trans isomers can be determined by GC or NMR analysis.

Quantitative Data
SubstrateCatalystSolventPressureProduct(s)Diastereoselectivity (cis:trans)Typical Yield (%)
1-Ethyl-2-methylcyclohexene10% Pd/CEthanol1 atm H₂cis-1-Ethyl-2-methylcyclohexane (major)>95:5>95

Note: The stereochemical outcome is a result of the syn-addition of hydrogen to the less sterically hindered face of the double bond.[2]

Safety Precautions

  • Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon). Diethyl ether is extremely flammable.

  • Strong Acids: Concentrated phosphoric and sulfuric acids are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • Catalytic Hydrogenation: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is properly sealed and the reaction is conducted in a well-ventilated area, away from ignition sources.

References

Application Notes and Protocols: 1-Ethyl-2-methylcyclohexane as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Ethyl-2-methylcyclohexane as a reference standard in chromatographic analyses. The information is intended for researchers, scientists, and professionals in drug development and other fields requiring precise analytical quantification.

Introduction

This compound is a saturated cyclic hydrocarbon with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol .[1][2] Its stable chemical nature and distinct chromatographic behavior make it a suitable candidate for use as a reference standard, particularly in the analysis of volatile organic compounds (VOCs), hydrocarbon mixtures, and fuel components. It is available in both cis and trans isomeric forms.[1][3][4] This document outlines its properties, applications, and detailed protocols for its use in gas chromatography (GC).

Physicochemical Properties and Chromatographic Data

A thorough understanding of the physicochemical properties of a reference standard is crucial for its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₈[1][2]
Molecular Weight 126.24 g/mol [1][2]
CAS Number 3728-54-9 (unspecified stereoisomer)[1][2]
CAS Number (cis) 4923-77-7[3]
CAS Number (trans) 4923-78-8[4]
Boiling Point Data not readily available in search results
Density Data not readily available in search results
Solubility Soluble in organic solvents

Data Presentation: Chromatographic Retention Data

The Kovats retention index (RI) is a standardized measure of a compound's elution time in gas chromatography, relative to the elution times of n-alkanes. This allows for comparison of retention data across different instruments and laboratories.

Table 2: Kovats Retention Indices for this compound

Column TypeRetention IndexReference
Standard Non-Polar 989[2]
Semi-Standard Non-Polar 919[2]

Applications in Chromatography

This compound can be effectively utilized in several chromatographic applications:

  • Internal Standard: Due to its chemical inertness and volatility, it can be added to samples at a known concentration to serve as an internal standard. This helps to correct for variations in injection volume, sample preparation, and instrument response, thereby improving the accuracy and precision of quantitative analysis.

  • Reference Marker: In complex chromatograms, such as those from gasoline or environmental samples, this compound can be used as a reference marker to aid in the identification of other C9 hydrocarbons and related compounds based on relative retention times.

  • System Suitability Standard: A solution of this compound can be injected to verify the performance of the chromatographic system, including column efficiency, peak shape, and detector response, before running a sequence of samples.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound as a reference standard in gas chromatography.

4.1. Protocol 1: Determination of Analyte Concentration using this compound as an Internal Standard

This protocol describes the quantitative analysis of a target analyte in a sample matrix using this compound as an internal standard.

4.1.1. Materials and Reagents

  • This compound (analytical standard grade)

  • Target analyte(s) (analytical standard grade)

  • High-purity solvent (e.g., hexane, dichloromethane)

  • Sample matrix

  • Volumetric flasks, pipettes, and syringes

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., non-polar or semi-polar)

4.1.2. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_is Prepare Internal Standard Stock prep_cal Prepare Calibration Standards prep_is->prep_cal prep_sample Prepare Sample with Internal Standard prep_is->prep_sample gc_analysis GC-FID/MS Analysis prep_cal->gc_analysis prep_sample->gc_analysis peak_integration Peak Integration gc_analysis->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve quantification Quantify Analyte peak_integration->quantification cal_curve->quantification

Caption: Workflow for quantitative analysis using an internal standard.

4.1.3. Procedure

  • Preparation of Internal Standard (IS) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a high-purity solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards containing known concentrations of the target analyte(s).

    • To each calibration standard, add a constant and known amount of the this compound internal standard stock solution.

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the sample.

    • Add the same constant and known amount of the this compound internal standard stock solution to the sample.

    • Dilute the sample with a suitable solvent to a final volume.

  • Gas Chromatography Analysis:

    • Set up the GC-FID or GC-MS with the appropriate column and analytical conditions (see Table 3 for a representative method).

    • Inject the prepared calibration standards and samples into the GC system.

  • Data Analysis:

    • Integrate the peak areas of the target analyte(s) and the internal standard (this compound) in each chromatogram.

    • Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.

    • Plot a calibration curve of the peak area ratio (analyte/IS) versus the concentration ratio (analyte/IS).

    • Determine the concentration of the analyte in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

Table 3: Representative GC Method Parameters

ParameterSetting
Instrument Gas Chromatograph with FID or MS
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent non-polar)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio) or Splitless
Injection Volume 1 µL
Oven Temperature Program Initial: 40 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min
Detector Temperature FID: 280 °C; MS Transfer Line: 280 °C
MS Parameters (if applicable) Ion Source: 230 °C; Mass Range: m/z 40-300

4.2. Protocol 2: Calculation of Kovats Retention Index (RI)

This protocol describes the determination of the Kovats Retention Index of a compound using a series of n-alkanes and this compound as a test compound.

4.2.1. Materials and Reagents

  • This compound

  • n-Alkane standard mixture (e.g., C8-C20)

  • High-purity solvent

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

4.2.2. Logical Relationship for RI Calculation

retention_index_logic cluster_input Input Data cluster_calculation Calculation cluster_output Output rt_alkanes Retention Times of n-Alkanes (t_n, t_n+1) formula RI = 100 * [n + (log(t_x) - log(t_n)) / (log(t_n+1) - log(t_n))] rt_alkanes->formula rt_compound Retention Time of This compound (t_x) rt_compound->formula ri_value Kovats Retention Index (RI) formula->ri_value

Caption: Logical flow for calculating the Kovats Retention Index.

4.2.3. Procedure

  • Preparation of Standards:

    • Prepare a dilute solution of the n-alkane standard mixture in a suitable solvent.

    • Prepare a dilute solution of this compound in the same solvent.

  • GC Analysis:

    • Analyze the n-alkane mixture using the GC-FID under isothermal or temperature-programmed conditions.

    • Analyze the this compound sample under the exact same chromatographic conditions.

  • Data Analysis:

    • Determine the retention times of the n-alkanes and this compound.

    • Identify the two n-alkanes that elute immediately before and after this compound. Let their retention times be t_n and t_n+1, and their carbon numbers be n and n+1, respectively.

    • Let the retention time of this compound be t_x.

    • Calculate the Kovats Retention Index (RI) using the following formula: RI = 100 * [n + (log(t_x) - log(t_n)) / (log(t_n+1) - log(t_n))]

Conclusion

This compound is a versatile and reliable reference standard for various chromatographic applications, particularly in the analysis of hydrocarbons and volatile organic compounds. Its well-characterized chromatographic behavior, as indicated by its Kovats retention indices, allows for its effective use as an internal standard for accurate quantification and as a reference marker for compound identification. The detailed protocols provided in this document offer a solid foundation for researchers and scientists to incorporate this compound into their analytical workflows, ensuring high-quality and reproducible results.

References

Application Notes and Protocols for the Hydrogenation of Ethyl-Methyl Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the catalytic hydrogenation of ethyl-methyl benzenes to their corresponding ethyl-methyl cyclohexanes. The protocols and data presented are compiled from established methodologies in the field of organic synthesis and catalysis.

Introduction

The hydrogenation of aromatic compounds is a fundamental transformation in organic chemistry, yielding saturated cyclic systems that are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and materials. The conversion of ethyl-methyl benzenes to ethyl-methyl cyclohexanes is of particular interest for producing specialty solvents, lubricant additives, and building blocks for active pharmaceutical ingredients. This process involves the addition of hydrogen across the aromatic ring, typically facilitated by a heterogeneous or homogeneous catalyst under controlled temperature and pressure.

Data Presentation

The efficiency of the hydrogenation of substituted benzenes is highly dependent on the catalyst, temperature, and pressure. Below is a summary of representative quantitative data for the hydrogenation of related aromatic compounds, providing a baseline for the expected outcomes with ethyl-methyl benzenes.

SubstrateCatalystTemperature (°C)H₂ PressureConversion/YieldReference
Benzene (B151609)5 wt% Pd/C120400 psiTOF = 393 mol C₆H₆ mol M⁻¹ h⁻¹[1]
BenzeneRANEY® nickel120400 psiTOF = 72 mol C₆H₆ mol M⁻¹ h⁻¹[1]
ToluenePtRh@HMSNs300.1 MPa100% methylcyclohexane (B89554) yield (2.0 h)[2]
TolueneAl₂O₃-supported PtRh220.1 MPa90% yield (7 h)[2]
Styrene (B11656)FeCl₂-L8/LiAlH₄Room Temp.30 atm100% conversion to ethylbenzene (B125841) (5 min)[3]
4-MethylstyreneFeCl₂-L8/LiAlH₄Room Temp.30 atm100% conversion to 1-ethyl-4-methylbenzene (10 min)[3]

Note: The data for styrene and methylstyrene represents hydrogenation of the vinyl group, not the aromatic ring, but is included to show the activity of certain catalyst systems with substituted benzenes.

Experimental Protocols

The following protocols provide a generalized methodology for the hydrogenation of ethyl-methyl benzene isomers. Researchers should optimize these conditions for their specific substrate and desired outcome.

Protocol 1: Heterogeneous Catalytic Hydrogenation using a Noble Metal Catalyst

This protocol is suitable for the complete saturation of the aromatic ring of ethyl-methyl benzenes.

Materials:

  • Ethyl-methyl benzene isomer (e.g., 1-ethyl-2-methylbenzene, 1-ethyl-3-methylbenzene, 1-ethyl-4-methylbenzene)

  • 5% Palladium on Carbon (Pd/C) or 5% Platinum on Carbon (Pt/C) or Rhodium on Carbon (Rh/C)[4]

  • Solvent (e.g., ethanol, methanol, ethyl acetate, or acetic acid[5])

  • High-pressure autoclave or Parr hydrogenator

  • Hydrogen gas (high purity)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Analytical instrumentation (GC-MS, NMR)

Procedure:

  • Catalyst Preparation: In a high-pressure autoclave, add the chosen ethyl-methyl benzene isomer (1.0 eq).

  • Solvent Addition: Add a suitable solvent. The concentration of the substrate is typically in the range of 0.1-1.0 M.

  • Catalyst Loading: Carefully add the hydrogenation catalyst (e.g., 5% Pd/C) under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading can range from 1 to 10 mol% relative to the substrate.

  • System Purge: Seal the autoclave and purge the system multiple times with hydrogen gas to remove any residual air.[4]

  • Reaction Conditions: Pressurize the autoclave with hydrogen to the desired pressure (typically ranging from atmospheric pressure to 100 atm, with higher pressures often required for aromatic ring saturation).[6][7] Begin stirring and heat the reaction mixture to the target temperature (ranging from room temperature to 150°C).[7][8]

  • Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. Alternatively, small aliquots can be carefully withdrawn (after depressurizing and purging) to be analyzed by GC-MS.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Analysis: Analyze the crude product by GC-MS and NMR to confirm the structure of the corresponding ethyl-methyl cyclohexane (B81311) and to determine the purity and yield.

Protocol 2: Homogeneous Catalytic Hydrogenation

This protocol outlines a procedure using a soluble catalyst, which can sometimes offer higher selectivity under milder conditions.

Materials:

  • Ethyl-methyl benzene isomer

  • Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)[9]

  • Anhydrous, deoxygenated solvent (e.g., benzene or toluene)[9]

  • Hydrogenation flask with a magnetic stirrer

  • Hydrogen gas supply

  • Syringe for substrate addition

  • Purification column (e.g., Florisil or silica (B1680970) gel)[9]

Procedure:

  • Catalyst and Solvent Preparation: In a hydrogenation flask under an inert atmosphere, dissolve Wilkinson's catalyst in the anhydrous, deoxygenated solvent.[9]

  • System Purge: Evacuate the flask and refill with hydrogen gas several times.[9]

  • Substrate Addition: Using a syringe, introduce the ethyl-methyl benzene isomer into the reaction flask.[9]

  • Reaction Initiation: Commence vigorous stirring to ensure good mixing and facilitate hydrogen dissolution.[9] Hydrogen uptake should begin.

  • Monitoring: Monitor the reaction by hydrogen uptake or by analyzing aliquots via GC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography (e.g., on Florisil or silica gel) to separate the product from the catalyst residues.[9]

  • Analysis: Characterize the purified ethyl-methyl cyclohexane by GC-MS and NMR.

Visualizations

Experimental Workflow for Heterogeneous Hydrogenation

experimental_workflow start Start setup Reaction Setup: - Add Substrate & Solvent - Add Catalyst (inert atm.) start->setup purge System Purge: - Seal Autoclave - Purge with H₂ setup->purge reaction Hydrogenation: - Pressurize with H₂ - Heat & Stir purge->reaction monitor Monitor Progress: - H₂ Uptake - GC-MS Analysis reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool & Vent - Filter Catalyst monitor->workup Complete isolate Product Isolation: - Solvent Evaporation workup->isolate analyze Analysis: - GC-MS - NMR isolate->analyze end_node End analyze->end_node

Caption: Workflow for the heterogeneous hydrogenation of ethyl-methyl benzenes.

Reaction Pathway

reaction_pathway reactant Ethyl-Methyl Benzene product Ethyl-Methyl Cyclohexane reactant->product reagents + 3H₂ conditions Catalyst (Pd/C, Pt/C, etc.) Temperature, Pressure

Caption: General reaction scheme for the hydrogenation of ethyl-methyl benzene.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 1-Ethyl-2-methylcyclohexane. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

A1: A common and versatile method involves a multi-step synthesis beginning with the alkylation of a cyclohexanone (B45756) derivative, followed by a Grignard reaction, dehydration, and finally, catalytic hydrogenation. A plausible route starts from cyclohexanone to synthesize the precursor 2-ethylcyclohexanone (B1346015). This is followed by a Grignard reaction with a methylmagnesium halide to form the tertiary alcohol, 1-ethyl-2-methylcyclohexan-1-ol. Subsequent acid-catalyzed dehydration yields a mixture of alkenes, which are then hydrogenated to the final product, this compound.

Q2: What are the key stereoisomers of this compound, and how can they be characterized?

A2: this compound exists as two primary geometric isomers: cis and trans.[1][2] These isomers arise from the relative orientation of the ethyl and methyl groups on the cyclohexane (B81311) ring. The trans isomer is generally more stable due to reduced steric hindrance as the alkyl groups are on opposite sides of the ring.[3] Characterization is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the isomers.[1][3][4]

Q3: How can I control the stereoselectivity of the Grignard reaction to favor one isomer of the intermediate alcohol?

A3: The stereochemical outcome of the Grignard addition to a substituted cyclohexanone like 2-ethylcyclohexanone is influenced by steric hindrance. The incoming Grignard reagent will preferentially attack the carbonyl carbon from the less hindered face. In the case of 2-substituted cyclohexanones, the substituent often prefers an equatorial position. The direction of nucleophilic attack (axial vs. equatorial) will determine the stereochemistry of the resulting alcohol. The choice of the Grignard reagent and reaction conditions can influence the diastereomeric ratio of the alcohol precursor.[5]

Q4: What are the expected byproducts in the synthesis of this compound?

A4: Potential byproducts can form at various stages. During the synthesis of 2-ethylcyclohexanone, poly-alkylation can occur. In the Grignard step, side reactions like enolization of the ketone can lead to the recovery of starting material.[5] The dehydration step can produce a mixture of isomeric alkenes (e.g., 1-ethyl-2-methylcyclohex-1-ene, 1-ethyl-6-methylcyclohex-1-ene, and 2-ethyl-1-methylenecyclohexane). Incomplete hydrogenation will leave unreacted alkenes in the final product.

Troubleshooting Guides

Problem 1: Low yield in the synthesis of the precursor, 2-Ethylcyclohexanone.
Possible Cause Troubleshooting/Solution
Inefficient enolate formation Ensure the use of a suitable strong base (e.g., LDA, NaH) and anhydrous conditions to facilitate complete enolate formation from cyclohexanone.
Polyalkylation Use a slight excess of the enolate relative to the alkylating agent (e.g., ethyl iodide) and add the alkylating agent slowly at low temperatures to minimize multiple alkylations.
Side reactions of the alkylating agent Ensure the quality of the ethyl halide. The presence of impurities can lead to undesired side reactions.
Difficult product isolation 2-Ethylcyclohexanone can be volatile. Use appropriate purification techniques like fractional distillation under reduced pressure to minimize loss.
Problem 2: Grignard reaction with 2-Ethylcyclohexanone fails or gives a low yield of the tertiary alcohol.
Possible Cause Troubleshooting/Solution
Inactive Grignard reagent Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents (e.g., diethyl ether, THF). Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane (B42909) if the reaction is sluggish to initiate.[5]
Enolization of the ketone The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone. Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.
Steric hindrance The bulky nature of 2-ethylcyclohexanone can hinder the approach of the Grignard reagent. Using a less sterically demanding methyl Grignard reagent (e.g., methylmagnesium bromide or iodide) is recommended.
Impure starting materials Ensure the 2-ethylcyclohexanone is pure and free from acidic impurities that would quench the Grignard reagent.
Problem 3: Dehydration of 1-Ethyl-2-methylcyclohexan-1-ol results in a complex mixture of alkenes.
Possible Cause Troubleshooting/Solution
Use of a strong, non-selective acid Strong acids like sulfuric acid can lead to rearrangements and the formation of multiple alkene isomers. Consider using a milder dehydrating agent like phosphorus oxychloride (POCl₃) in pyridine (B92270), which can offer better control.
High reaction temperature Elevated temperatures can promote isomerization of the initially formed alkene. Conduct the dehydration at the lowest effective temperature.
Equilibration of products The product mixture can equilibrate to the thermodynamically most stable alkene. Analyze the reaction progress by GC to optimize the reaction time and quench the reaction before extensive isomerization occurs.
Problem 4: Incomplete hydrogenation of the alkene mixture.
Possible Cause Troubleshooting/Solution
Inactive catalyst Use a fresh, high-quality hydrogenation catalyst (e.g., PtO₂, Pd/C). Ensure the catalyst is not poisoned by impurities from previous steps.
Insufficient hydrogen pressure Ensure the reaction is performed under an adequate pressure of hydrogen gas as specified by the protocol. Check for leaks in the hydrogenation apparatus.
Steric hindrance around the double bond The trisubstituted double bond in 1-ethyl-2-methylcyclohexene can be sterically hindered. A more active catalyst or higher hydrogen pressure and temperature may be required for complete reduction.[6]
Solvent effects The choice of solvent can influence the rate of hydrogenation. Protic solvents like ethanol (B145695) or acetic acid are often effective.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound Isomers

Propertycis-1-Ethyl-2-methylcyclohexanetrans-1-Ethyl-2-methylcyclohexaneReference(s)
Molecular Formula C₉H₁₈C₉H₁₈[7][8]
Molecular Weight 126.24 g/mol 126.24 g/mol [7][8]
CAS Number 4923-77-74923-78-8[7][8]
Boiling Point Not specifiedNot specified
Key IR Absorptions (cm⁻¹) ~2920 (C-H stretch), ~1450 (C-H bend)~2920 (C-H stretch), ~1450 (C-H bend)[1]
¹³C NMR (indicative shifts) Distinct signals for methyl, ethyl, and cyclohexane carbons.Distinct signals for methyl, ethyl, and cyclohexane carbons, may differ slightly from the cis isomer.[4]
Mass Spectrum (m/z) Molecular ion peak at 126, characteristic fragmentation pattern.Molecular ion peak at 126, characteristic fragmentation pattern.[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Ethylcyclohexanone (Generalized)

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

  • Ketone Addition: Slowly add a solution of cyclohexanone in anhydrous THF to the LDA solution at -78 °C. Allow the mixture to stir for 1-2 hours to ensure complete enolate formation.

  • Alkylation: Add ethyl iodide dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Purify the crude product by fractional distillation to obtain 2-ethylcyclohexanone.

Protocol 2: Synthesis of this compound via Grignard Reaction, Dehydration, and Hydrogenation (Generalized)

  • Grignard Reaction: In a flame-dried apparatus, add a solution of 2-ethylcyclohexanone in anhydrous diethyl ether dropwise to a stirred solution of methylmagnesium bromide (prepared from magnesium turnings and methyl bromide) in diethyl ether at 0 °C. After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent to yield the crude 1-ethyl-2-methylcyclohexan-1-ol.

  • Dehydration: Dissolve the crude alcohol in pyridine and cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃). After the addition, warm the mixture to room temperature and then heat to reflux for 2 hours. Cool the mixture, pour it onto ice, and extract with diethyl ether. Wash the ether layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution and brine. Dry the organic layer and remove the solvent.

  • Hydrogenation: Dissolve the crude alkene mixture in ethanol in a hydrogenation vessel. Add a catalytic amount of platinum(IV) oxide (PtO₂). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the mixture until hydrogen uptake ceases. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol. Remove the solvent under reduced pressure to yield the final product, a mixture of cis- and trans-1-Ethyl-2-methylcyclohexane. The isomers can be separated by preparative gas chromatography if desired.

Mandatory Visualization

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Main Synthesis Cyclohexanone Cyclohexanone Enolate Enolate Formation (LDA, THF, -78°C) Cyclohexanone->Enolate 1. Two_Ethylcyclohexanone 2-Ethylcyclohexanone Enolate->Two_Ethylcyclohexanone 2. Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Two_Ethylcyclohexanone Grignard Grignard Reaction (CH3MgBr, Et2O) Two_Ethylcyclohexanone->Grignard Tertiary_Alcohol 1-Ethyl-2-methyl- cyclohexan-1-ol Grignard->Tertiary_Alcohol 3. Dehydration Dehydration (POCl3, Pyridine) Tertiary_Alcohol->Dehydration 4. Alkene_Mixture Alkene Mixture Dehydration->Alkene_Mixture 5. Hydrogenation Catalytic Hydrogenation (H2, PtO2) Alkene_Mixture->Hydrogenation 6. Final_Product This compound (cis/trans mixture) Hydrogenation->Final_Product 7. Troubleshooting_Logic cluster_grignard Grignard Step Issues cluster_hydrogenation Hydrogenation Step Issues Start Low Yield or Reaction Failure Grignard_Check Check for Moisture? (Anhydrous Conditions) Start->Grignard_Check Grignard Reaction Hydrogenation_Check Check Catalyst Activity? Start->Hydrogenation_Check Hydrogenation Reaction Moisture_Yes Dry Glassware & Solvents, Use Inert Atmosphere Grignard_Check->Moisture_Yes Yes Moisture_No Check Ketone Quality? Grignard_Check->Moisture_No No Ketone_Bad Purify Ketone Moisture_No->Ketone_Bad Impure Ketone_Good Enolization Suspected? Moisture_No->Ketone_Good Pure Enolization_Yes Low Temperature Addition of Ketone to Grignard Ketone_Good->Enolization_Yes Yes Enolization_No Re-evaluate Reagent Stoichiometry Ketone_Good->Enolization_No No Catalyst_Bad Use Fresh Catalyst Hydrogenation_Check->Catalyst_Bad Inactive Catalyst_Good Check H2 Pressure? Hydrogenation_Check->Catalyst_Good Active Pressure_Low Increase H2 Pressure, Check for Leaks Catalyst_Good->Pressure_Low Low Pressure_Good Consider Steric Hindrance? Catalyst_Good->Pressure_Good Adequate Steric_Yes Increase Catalyst Loading, Temperature, or Pressure Pressure_Good->Steric_Yes Yes Steric_No Optimize Solvent Pressure_Good->Steric_No No

References

Technical Support Center: Purification of 1-Ethyl-2-methylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of 1-Ethyl-2-methylcyclohexane isomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound I need to consider for purification?

A1: this compound exists as diastereomers (cis and trans) and each of these diastereomers is a racemic mixture of two enantiomers. Therefore, you will be dealing with a mixture of up to four stereoisomers: (1R,2S)-1-ethyl-2-methylcyclohexane and (1S,2R)-1-ethyl-2-methylcyclohexane (cis pair), and (1R,2R)-1-ethyl-2-methylcyclohexane and (1S,2S)-1-ethyl-2-methylcyclohexane (trans pair).

Q2: What are the primary techniques for separating the cis and trans diastereomers of this compound?

A2: The primary methods for separating the cis and trans diastereomers are fractional distillation and preparative gas chromatography (GC). The choice depends on the scale of your separation and the required purity. Due to their similar polarities, separation by standard column chromatography can be challenging.[1]

Q3: How can I separate the enantiomers of a specific diastereomer (e.g., the cis pair)?

A3: Enantiomers have identical physical properties in an achiral environment, so techniques like fractional distillation will not work.[2] Chiral chromatography, specifically chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), is the most effective method for separating enantiomers.[3]

Q4: What are the key physical property differences between the cis and trans isomers that can be exploited for separation?

A4: The most significant difference for purification is their boiling points, although they are very close. The trans isomer is generally more stable due to less steric hindrance.[4] This small difference in boiling point is the basis for separation by fractional distillation.

Purification Techniques: Troubleshooting Guides

Fractional Distillation for Diastereomer Separation

Issue: Poor separation of cis and trans isomers.

  • Possible Cause: The boiling points of the cis and trans isomers are very close, making separation difficult with a standard setup.

  • Solution:

    • Increase Column Efficiency: Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).[2]

    • Optimize Reflux Ratio: A higher reflux ratio can improve separation but will increase the distillation time.

    • Slow Distillation Rate: A slow and steady distillation rate (e.g., 1-2 drops per second) is crucial for achieving good separation.

    • Insulate the Column: Wrap the column with glass wool or aluminum foil to maintain a consistent temperature gradient.

Issue: Bumping or uneven boiling.

  • Possible Cause: Lack of boiling chips or inadequate stirring.

  • Solution:

    • Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.

    • Ensure smooth and consistent stirring if using a magnetic stirrer.

Preparative Gas Chromatography (GC) for Diastereomer and Enantiomer Separation

Issue: Co-elution or poor resolution of diastereomers.

  • Possible Cause: The column and/or temperature program are not optimized for separating isomers with very similar properties.

  • Solution:

    • Column Selection: Use a long capillary column (e.g., >30m) with a stationary phase that provides good selectivity for hydrocarbons. A mid-polarity phase like a cyanopropyl-based column can sometimes offer better separation of isomers than a non-polar phase.

    • Optimize Temperature Program: Use a slow temperature ramp rate to maximize the separation between the closely eluting isomers. An initial isothermal period at a lower temperature can also improve the resolution of early-eluting peaks.

    • Carrier Gas Flow Rate: Optimize the carrier gas flow rate (linear velocity) for the best column efficiency.

Issue: Peak splitting.

  • Possible Cause: Improper injection technique, column installation issues, or incompatibility between the sample solvent and the stationary phase.[5][6]

  • Solution:

    • Injection: Ensure a fast and smooth injection. For splitless injections, make sure the initial oven temperature is appropriate for the solvent to allow for proper solvent focusing.[5][7]

    • Column Installation: Ensure the column is properly cut and installed in the inlet and detector according to the manufacturer's instructions.[8]

    • Solvent and Phase Compatibility: Ensure the sample is dissolved in a solvent that is compatible with the stationary phase.[6]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Issue: No separation of enantiomers.

  • Possible Cause: The chiral stationary phase (CSP) is not suitable for the nonpolar nature of this compound, or the mobile phase is incorrect.

  • Solution:

    • Column Selection: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point for a wide range of chiral compounds and can be effective for nonpolar analytes in normal phase mode.[9][10][11][12]

    • Mobile Phase: For normal phase chiral HPLC, a mobile phase consisting of a non-polar solvent like n-hexane with a small amount of a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The percentage of the polar modifier is a critical parameter to optimize for resolution.[10][11]

Issue: Poor peak shape (tailing or fronting).

  • Possible Cause: Secondary interactions with the stationary phase, column overloading, or issues with the mobile phase.

  • Solution:

    • Sample Concentration: Reduce the concentration of the sample being injected.

    • Mobile Phase Additives: While less common for nonpolar compounds, the addition of very small amounts of additives to the mobile phase can sometimes improve peak shape.

    • Column Health: Ensure the column is not degraded or contaminated.

Data Presentation

Propertycis-1-Ethyl-2-methylcyclohexanetrans-1-Ethyl-2-methylcyclohexane
Molecular Formula C₉H₁₈C₉H₁₈
Molecular Weight 126.24 g/mol 126.24 g/mol
Boiling Point ~151-152 °C (estimated)~149-150 °C (estimated)
CAS Number 4923-77-74923-78-8

Note: The boiling points are estimates based on available data and the general trend for cis/trans isomers of alkylcyclohexanes. The trans isomer typically has a slightly lower boiling point.

Experimental Protocols

Protocol 1: Diastereomer Separation by Fractional Distillation

Objective: To enrich the mixture in either the cis or trans diastereomer.

Materials:

  • Mixture of this compound isomers

  • Round-bottom flask

  • Fractionating column (Vigreux, at least 20 cm)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Place the isomer mixture and boiling chips into the round-bottom flask.

  • Heat the flask gently.

  • Once boiling begins, adjust the heating to establish a slow, steady distillation rate (1-2 drops per second).

  • Monitor the temperature at the distillation head. The initial fractions will be enriched in the lower-boiling trans isomer.

  • Collect fractions in separate receiving flasks based on temperature ranges.

  • Analyze the composition of each fraction by Gas Chromatography (GC) to determine the diastereomeric ratio.

Protocol 2: Diastereomer and Enantiomer Separation by Preparative GC

Objective: To isolate pure diastereomers and potentially enrich enantiomers.

Instrumentation:

  • Gas Chromatograph with a preparative-scale injector and fraction collector.

  • Column: A suitable capillary column for hydrocarbon separation (e.g., a 50m x 0.53mm ID column with a 1 µm film of a mid-polarity phase). For enantiomer separation, a chiral column (e.g., based on a cyclodextrin (B1172386) derivative) would be required.

  • Carrier Gas: Helium or Hydrogen at an optimized flow rate.

Suggested GC Parameters (for diastereomer separation):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 5 minutes

    • Ramp: 2 °C/minute to 160 °C

    • Hold at 160 °C for 10 minutes

  • Detector Temperature: 250 °C

  • Fraction Collector: Programmed to collect the peaks corresponding to the cis and trans isomers based on their retention times.

Protocol 3: Enantiomeric Separation by Chiral HPLC

Objective: To separate the enantiomers of an isolated diastereomer.

Instrumentation:

  • HPLC system with a pump, injector, column oven, and a UV or refractive index detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

Suggested HPLC Parameters:

  • Mobile Phase: n-Hexane / Isopropanol (e.g., 99.5 / 0.5 v/v). The ratio may need to be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: Refractive Index (RI) or low wavelength UV (if any absorbance).

Visualization

Purification_Workflow start Mixture of This compound Isomers frac_dist Fractional Distillation start->frac_dist prep_gc Preparative GC (Diastereomer Separation) start->prep_gc cis_enriched cis-Diastereomer Enriched Fraction frac_dist->cis_enriched trans_enriched trans-Diastereomer Enriched Fraction frac_dist->trans_enriched pure_cis Pure cis-Diastereomer (Racemic) prep_gc->pure_cis pure_trans Pure trans-Diastereomer (Racemic) prep_gc->pure_trans chiral_hplc Chiral HPLC (Enantiomer Separation) enantiomer1 Pure Enantiomer 1 chiral_hplc->enantiomer1 enantiomer2 Pure Enantiomer 2 chiral_hplc->enantiomer2 pure_cis->chiral_hplc pure_trans->chiral_hplc

Caption: Workflow for the purification of this compound isomers.

Troubleshooting_Diastereomer_Separation cluster_distillation Fractional Distillation cluster_prep_gc Preparative GC issue Poor Diastereomer Separation dist_cause Close Boiling Points issue->dist_cause gc_cause Suboptimal Conditions issue->gc_cause dist_sol1 Increase Column Efficiency dist_cause->dist_sol1 dist_sol2 Optimize Reflux Ratio dist_cause->dist_sol2 dist_sol3 Slow Distillation Rate dist_cause->dist_sol3 gc_sol1 Change Stationary Phase gc_cause->gc_sol1 gc_sol2 Optimize Temperature Program gc_cause->gc_sol2 gc_sol3 Adjust Flow Rate gc_cause->gc_sol3

Caption: Troubleshooting logic for poor diastereomer separation.

References

optimizing reaction conditions for 1-Ethyl-2-methylcyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Ethyl-2-methylcyclohexane

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of this compound, primarily via the catalytic hydrogenation of 1-ethyl-2-methylcyclohexene.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

A1: The most prevalent and dependable method is the catalytic hydrogenation of 1-ethyl-2-methylcyclohexene. This reaction involves adding hydrogen (H₂) across the double bond of the alkene in the presence of a metal catalyst, such as palladium, platinum, or nickel, to yield the saturated alkane.[1][2] This process is highly efficient and typically results in good yields under optimized conditions.

Q2: How does the stereochemistry of the starting material affect the final product?

A2: Catalytic hydrogenation is a syn-addition reaction, meaning both hydrogen atoms are added to the same face of the alkene's double bond.[3][4] This stereoselectivity means the geometry of the starting alkene and steric hindrance around the double bond will influence the ratio of cis and trans isomers in the product. The catalyst surface delivers the hydrogen atoms, and the alkene will preferentially adsorb on its less sterically hindered side, guiding the direction of hydrogen addition.

Q3: Which stereoisomer of this compound (cis or trans) is more stable?

A3: The trans-1-ethyl-2-methylcyclohexane (B13805455) isomer is generally more stable.[5] In the chair conformation of cyclohexane, the trans isomer can position both the larger ethyl group and the methyl group in equatorial positions, which minimizes steric strain, specifically 1,3-diaxial interactions.[6] The cis isomer is forced to have one substituent in an axial position, leading to greater steric hindrance and lower stability.[5][6]

Q4: What are the typical catalysts used for this hydrogenation, and how do they compare?

A4: Common heterogeneous catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney Nickel.[1][4][7]

  • Pd/C: Highly effective, relatively inexpensive, and the most common choice. It provides good reaction rates at room temperature and moderate hydrogen pressure.

  • PtO₂: A very active catalyst, often used when other catalysts fail. It can sometimes require higher pressures or temperatures.

  • Raney Ni: A less expensive option, but it may require higher temperatures and pressures and can sometimes lead to more side reactions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The catalyst may be "poisoned" by impurities (e.g., sulfur or halogen compounds) or may have lost activity through oxidation or improper storage. 2. Insufficient Hydrogen: The hydrogen supply may be inadequate, or the system may have a leak. For reactions at atmospheric pressure, the balloon may not have been sufficiently filled. 3. Poor Mixing: In heterogeneous catalysis, efficient mixing is crucial for the substrate to access the catalyst surface.[4]1. Use fresh, high-quality catalyst. If impurities are suspected in the starting material, purify it before the reaction. 2. Ensure all connections are secure. For pressurized systems, monitor the pressure gauge. For balloon hydrogenation, use a larger balloon or replenish as needed. 3. Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.
Low Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature/pressure is too low for the chosen catalyst/substrate combination. 2. Product Loss During Workup: The product is volatile, and significant amounts can be lost during solvent removal or distillation if not performed carefully. 3. Side Reactions: Isomerization of the double bond in the starting material can occur, potentially leading to a mixture of products with different hydrogenation rates.1. Monitor the reaction by TLC or GC to confirm completion. If the reaction stalls, consider increasing the temperature, hydrogen pressure, or adding more catalyst. 2. Use a rotary evaporator with a well-chilled condenser and avoid excessive vacuum or heat. 3. Ensure the starting material is pure. Use milder reaction conditions (e.g., lower temperature) to minimize isomerization.
Poor Stereoselectivity (Undesired cis/trans ratio) 1. Reaction Conditions: Temperature and solvent can influence the stereochemical outcome. 2. Catalyst Choice: Different catalysts can exhibit different selectivities based on their surface properties and interaction with the substrate.1. Screen different solvents and run the reaction at the lowest practical temperature to enhance selectivity. 2. Experiment with different catalysts (e.g., compare Pd/C with PtO₂) as they may offer different facial selectivity for the hydrogenation.
Formation of Unexpected Byproducts 1. Contaminated Starting Material: The precursor alkene may contain impurities from its synthesis (e.g., constitutional isomers).[8] 2. Hydrogenolysis: If the starting material contains sensitive functional groups (e.g., benzyl (B1604629) ethers, halides), they may be cleaved under hydrogenation conditions. 3. Ring Contraction: While less common, rearrangement to cyclopentane (B165970) derivatives can occur under certain catalytic conditions.[9]1. Purify the starting 1-ethyl-2-methylcyclohexene by distillation or chromatography before hydrogenation. 2. Select a catalyst and conditions known to be mild and chemoselective (e.g., Pd/C at low pressure). 3. Verify byproduct structure by GC-MS or NMR. If rearrangement is confirmed, screen for alternative catalysts or use milder conditions.

Data Presentation

Table 1: Effect of Catalyst and Conditions on Hydrogenation Yield

EntryCatalyst (mol%)H₂ PressureTemperature (°C)SolventTime (h)Typical Yield (%)
15% Pd/C (2 mol%)1 atm (balloon)25Ethanol (B145695)4>95
210% Pd/C (1 mol%)50 psi25Ethyl Acetate2>98
3PtO₂ (1 mol%)50 psi25Acetic Acid2>99
4Raney Ni (5 wt%)500 psi80Ethanol6~90

Note: Data are representative and intended for comparison. Actual results may vary based on substrate purity and experimental setup.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 1-Ethyl-2-methylcyclohexene using Pd/C

This protocol describes a standard procedure for the reduction of 1-ethyl-2-methylcyclohexene at atmospheric pressure.

Materials:

  • 1-ethyl-2-methylcyclohexene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂) balloon

  • Celite or filter paper

  • Round-bottom flask, magnetic stir bar, septa

Procedure:

  • Setup: Place 1-ethyl-2-methylcyclohexene (e.g., 1.0 g) and a magnetic stir bar in a clean, dry round-bottom flask.

  • Solvent Addition: Dissolve the starting material in a suitable solvent like ethanol (e.g., 20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 1-2 mol%, ~20 mg for 1.0 g of alkene) to the flask. Caution: Pd/C can be pyrophoric; handle in an inert atmosphere if dry.

  • Inerting: Seal the flask with a septum. Purge the flask by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon) three times.

  • Hydrogenation: Introduce hydrogen gas via a balloon attached to a needle piercing the septum. Create a positive pressure of hydrogen and allow the reaction to stir vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the consumption of hydrogen (balloon deflates) or by analytical techniques like TLC or GC.

  • Workup: Once the reaction is complete (typically 2-6 hours), carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filtration: Dilute the reaction mixture with a solvent (e.g., ethyl acetate) and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent to ensure all product is recovered.

  • Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining liquid is the crude this compound, which can be purified further by distillation if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation A 1. Combine Alkene and Solvent B 2. Add Pd/C Catalyst A->B C 3. Purge with Inert Gas B->C D 4. Introduce H₂ (balloon) C->D E 5. Stir Vigorously & Monitor D->E F 6. Purge with Inert Gas E->F G 7. Filter through Celite F->G H 8. Solvent Evaporation G->H I Purified Product H->I

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic Start Reaction Issue Identified NoConv Low or No Conversion? Start->NoConv LowYield Low Yield? NoConv->LowYield No CheckCat Check Catalyst Activity & Purity NoConv->CheckCat Yes BadStereo Poor Stereoselectivity? LowYield->BadStereo No CheckTime Increase Reaction Time / Temp LowYield->CheckTime Yes ScreenCond Screen Solvents & Temperature BadStereo->ScreenCond Yes CheckH2 Check H₂ Supply & Pressure CheckCat->CheckH2 CheckMix Improve Stirring CheckH2->CheckMix CheckWorkup Optimize Workup Procedure CheckTime->CheckWorkup ScreenCat Screen Different Catalysts ScreenCond->ScreenCat

Caption: Troubleshooting logic for synthesis optimization.

Caption: Catalytic hydrogenation pathway to stereoisomeric products.

References

Technical Support Center: Separation of 1-Ethyl-2-methylcyclohexane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 1-Ethyl-2-methylcyclohexane stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in separating the diastereomers and enantiomers of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of this compound?

A1: this compound has two chiral centers, leading to the existence of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers exist as two pairs of enantiomers. The cis isomer refers to the pair where the ethyl and methyl groups are on the same side of the cyclohexane (B81311) ring ((1R,2S) and (1S,2R)), while the trans isomer has them on opposite sides ((1R,2R) and (1S,2S)). The trans isomers are generally more stable due to reduced steric hindrance.[1][2]

Q2: Which chromatographic techniques are suitable for separating these stereoisomers?

A2: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are all viable techniques. The choice depends on the specific goals of the separation (analytical vs. preparative), the available equipment, and the desired resolution. Chiral stationary phases are necessary to separate the enantiomers of each diastereomer.

Q3: Can I separate the cis and trans diastereomers on a non-chiral column?

A3: Yes, the cis and trans diastereomers of this compound have different physical properties and can be separated on a non-chiral stationary phase, typically using Gas Chromatography (GC). A non-polar column will separate them based on differences in their boiling points and interaction with the stationary phase.

Q4: Is derivatization necessary to separate the enantiomers?

A4: Derivatization is not strictly necessary but can be a strategy. The enantiomers can be separated directly using a chiral stationary phase (CSP). Alternatively, they can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column. However, direct separation on a CSP is often the preferred modern approach.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Issue: Poor or no separation of cis/trans diastereomers on a non-chiral column.

  • Possible Cause 1: Incorrect Column Phase. The polarity of the stationary phase is crucial. For non-polar hydrocarbons like this compound, a non-polar stationary phase is generally recommended.

    • Solution: Use a non-polar column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase.

  • Possible Cause 2: Suboptimal Temperature Program. The oven temperature program significantly impacts resolution.

    • Solution: Start with a low initial oven temperature and use a slow temperature ramp (e.g., 1-2 °C/min). This enhances the differences in partitioning between the isomers and the stationary phase.

Issue: Poor resolution of enantiomers on a chiral GC column.

  • Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selection of the CSP is critical for enantioseparation.

    • Solution: For non-functionalized alkanes, cyclodextrin-based CSPs are highly effective. Beta-cyclodextrin (B164692) derivatives are a good starting point due to their versatility.

  • Possible Cause 2: High Elution Temperature. Enantioselectivity often decreases at higher temperatures.

    • Solution: Optimize the temperature program to elute the isomers at the lowest possible temperature that still provides good peak shape. Slower ramp rates are generally better for chiral separations.

  • Possible Cause 3: High Carrier Gas Flow Rate. While higher flow rates can shorten analysis time, they may reduce resolution.

    • Solution: Optimize the linear velocity of the carrier gas. Hydrogen is often preferred for its efficiency at higher velocities, but finding the optimal flow rate for your specific column and separation is key.

Issue: Peak splitting in GC analysis.

  • Possible Cause 1: Improper Column Installation. A poor cut on the column inlet or incorrect positioning in the injector can cause peak splitting.

    • Solution: Ensure the column is cut with a ceramic wafer to create a clean, 90-degree cut. Install the column in the inlet according to the manufacturer's instructions for your GC model.

  • Possible Cause 2: Inlet Contamination or Liner Issues. An active or contaminated inlet liner can lead to peak distortion.

    • Solution: Replace the inlet liner and septum. Using a liner with glass wool can aid in sample vaporization and trap non-volatile residues.

  • Possible Cause 3: Mismatch between Sample Solvent and Stationary Phase Polarity. Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak distortion.

    • Solution: Dissolve the sample in a solvent that is compatible with the stationary phase (e.g., hexane (B92381) for a non-polar column).

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue: No separation of enantiomers on a chiral stationary phase (CSP).

  • Possible Cause 1: Incorrect Mobile Phase Mode. The choice between normal-phase, reversed-phase, and polar organic mode is critical.

    • Solution: For non-polar compounds like this compound, normal-phase chromatography is often the most successful starting point.

  • Possible Cause 2: Suboptimal Mobile Phase Composition. The type and concentration of the mobile phase components are key to achieving selectivity.

    • Solution: Systematically screen different mobile phase compositions. In normal phase, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol (B130326) or ethanol). Small changes in the modifier percentage can have a large impact on resolution.

Issue: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Secondary Interactions with the Stationary Phase. Residual silanols on silica-based columns can cause peak tailing.

    • Solution: Add a small amount of a competing agent to the mobile phase. For example, a small amount of an acid or base can improve the peak shape of basic or acidic analytes, respectively. For neutral compounds, ensuring a high-purity stationary phase is important.

  • Possible Cause 2: Sample Overload. Injecting too much sample can lead to broad and asymmetric peaks.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause 3: Extra-column Volume. Excessive tubing length or large-volume fittings can contribute to peak broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing between the injector, column, and detector.

Supercritical Fluid Chromatography (SFC) Troubleshooting

Issue: Insufficient resolution of stereoisomers.

  • Possible Cause 1: Suboptimal Co-solvent. The choice and percentage of the co-solvent (modifier) are critical in SFC.

    • Solution: Screen different alcohol co-solvents such as methanol, ethanol, and isopropanol. The polarity and hydrogen-bonding capability of the co-solvent can significantly alter selectivity.

  • Possible Cause 2: Incorrect Backpressure or Temperature. These parameters control the density of the supercritical fluid, which affects its solvating power.

    • Solution: Systematically vary the backpressure and temperature. Higher pressure generally increases density and decreases retention, while the effect of temperature is more complex and should be optimized empirically.

  • Possible Cause 3: Lack of an Additive. For some compounds, additives are necessary to improve peak shape and selectivity.

    • Solution: For neutral hydrocarbons, additives are less commonly required. However, if peak shape is poor, adding a small amount of a polar solvent like water to the co-solvent can sometimes be beneficial.

Experimental Protocols

Protocol 1: GC Separation of Cis/Trans Diastereomers
  • Objective: To separate the cis and trans diastereomers of this compound.

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen.

  • Injection: 1 µL, split injection (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 2 °C/min to 100 °C.

    • Hold: 5 minutes at 100 °C.

  • Detector Temperature: 280 °C.

Protocol 2: Chiral GC Separation of Enantiomers
  • Objective: To separate the enantiomers of the cis and trans isomers of this compound.

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, derivatized beta-cyclodextrin stationary phase).

  • Carrier Gas: Hydrogen.

  • Injection: 1 µL, split injection (e.g., 100:1 split ratio).

  • Injector Temperature: 230 °C.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 1 minute.

    • Ramp: 1 °C/min to 90 °C.

    • Hold: 10 minutes at 90 °C.

  • Detector Temperature: 250 °C.

Protocol 3: Chiral HPLC Method Screening
  • Objective: To develop a method for the separation of this compound enantiomers.

  • Instrumentation: HPLC system with UV detector.

  • Columns to Screen:

    • Cellulose-based chiral stationary phase.

    • Amylose-based chiral stationary phase.

  • Mobile Phase (Normal Phase):

    • Solvent A: n-Hexane

    • Solvent B: Isopropanol

    • Screening Gradient: 0% to 20% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a low wavelength (e.g., 210 nm), as alkanes have poor chromophores.

  • Sample Preparation: Dissolve the sample in the initial mobile phase.

Data Presentation

Table 1: Example GC Retention Data for this compound Diastereomers on a Non-Polar Column

CompoundRetention Time (min)
cis-1-Ethyl-2-methylcyclohexane15.2
trans-1-Ethyl-2-methylcyclohexane15.8

Table 2: Example Chiral GC Separation Data for this compound Stereoisomers

StereoisomerRetention Time (min)Resolution (Rs)
(1R,2R)-trans25.1-
(1S,2S)-trans25.51.6
(1R,2S)-cis26.8-
(1S,2R)-cis27.31.8

Table 3: Example Chiral HPLC Screening Results (Normal Phase)

Chiral Stationary PhaseMobile Phase (Hexane:IPA)Resolution (Rs) for trans isomersResolution (Rs) for cis isomers
Cellulose-based99:11.20.8
Cellulose-based98:21.51.1
Amylose-based99:10.91.3
Amylose-based98:21.31.6

Visualizations

Troubleshooting_Workflow Start Poor/No Separation of Stereoisomers CheckTechnique Select Appropriate Technique (GC, HPLC, SFC) Start->CheckTechnique GC Gas Chromatography (GC) CheckTechnique->GC HPLC High-Performance Liquid Chromatography (HPLC) CheckTechnique->HPLC SFC Supercritical Fluid Chromatography (SFC) CheckTechnique->SFC GCCheckColumn Check Column (Chiral vs. Achiral) GC->GCCheckColumn HPLCCheckColumn Select Appropriate CSP HPLC->HPLCCheckColumn SFCCheckColumn Select Appropriate CSP SFC->SFCCheckColumn GCOptimizeTemp Optimize Temperature Program (Low initial temp, slow ramp) GCCheckColumn->GCOptimizeTemp GCOptimizeFlow Optimize Carrier Gas Flow GCOptimizeTemp->GCOptimizeFlow Success Successful Separation GCOptimizeFlow->Success HPLCOptimizeMP Optimize Mobile Phase (Solvent ratio, modifier) HPLCCheckColumn->HPLCOptimizeMP HPLCCheckParams Check Temp & Flow Rate HPLCOptimizeMP->HPLCCheckParams HPLCCheckParams->Success SFCOptimizeModifier Optimize Co-solvent/% SFCCheckColumn->SFCOptimizeModifier SFCOptimizeDensity Optimize Backpressure/Temp SFCOptimizeModifier->SFCOptimizeDensity SFCOptimizeDensity->Success

Caption: A logical workflow for troubleshooting poor separation of this compound stereoisomers.

Chiral_GC_Method_Development Start Start: Chiral GC Method Development SelectColumn Select Chiral Column (e.g., Beta-Cyclodextrin) Start->SelectColumn InitialConditions Set Initial Conditions - Low Oven Temp (40-60°C) - H2 Carrier Gas - Split Injection SelectColumn->InitialConditions FirstRun Perform Initial Injection InitialConditions->FirstRun Evaluate Evaluate Chromatogram FirstRun->Evaluate OptimizeTemp Optimize Temperature Program (Adjust ramp rate: 1-2°C/min) Evaluate->OptimizeTemp Poor Resolution OptimizeFlow Optimize Flow Rate Evaluate->OptimizeFlow Good Resolution, Poor Peak Shape FinalMethod Final Validated Method Evaluate->FinalMethod Resolution & Peak Shape Acceptable OptimizeTemp->Evaluate OptimizeFlow->Evaluate

References

identifying side products in 1-Ethyl-2-methylcyclohexane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Ethyl-2-methylcyclohexane Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving this compound. It focuses on identifying and understanding the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed during the E2 elimination of a halo-1-ethyl-2-methylcyclohexane?

When performing an E2 elimination reaction on a substituted this compound (e.g., 1-bromo-6-ethyl-2-methylcyclohexane) with a strong base like sodium ethoxide, you can expect a mixture of alkene isomers. The major product is typically the most stable, most substituted alkene, as predicted by Zaitsev's rule.[1][2] However, several side products can arise due to stereochemical and regiochemical factors.

Common Side Products:

  • Regioisomers: Alkenes with the double bond in different positions. For example, while 1-ethyl-2-methylcyclohexene might be the major product, other isomers can form depending on which β-hydrogen is abstracted.[1][3]

  • Stereoisomers: Cis/trans isomers of the resulting alkenes can be formed.

  • Hofmann Products: If a sterically hindered (bulky) base is used, the less substituted alkene (Hofmann product) may be formed in greater quantities.[4]

  • SN2 Substitution Products: Nucleophilic substitution can compete with elimination, especially with less hindered bases or at lower temperatures, leading to the formation of ethers or alcohols depending on the nucleophile.[5][6]

The formation of these products is highly dependent on the stereochemistry of the starting material. For an E2 reaction to occur, the leaving group and a β-hydrogen must be in an anti-periplanar (diaxial) conformation.[5][7][8] If the most stable chair conformation does not allow for this arrangement to form the Zaitsev product, the reaction may proceed slowly or yield an alternative, less stable alkene as the major product.[9]

Q2: During catalytic dehydrogenation of this compound, what side products are typically formed?

Catalytic dehydrogenation is used to form aromatic compounds, in this case, 1-ethyl-2-methylbenzene (B166441). However, under typical reaction conditions (e.g., high temperature, metal catalyst like Platinum), several side reactions can occur.[10][11] Based on studies of similar compounds like methylcyclohexane (B89554), the following side products are expected.[12]

Potential Side Products:

  • Demethylation/De-ethylation Products: Loss of the methyl or ethyl group can lead to the formation of toluene, ethylbenzene, and benzene.[12][13]

  • Isomerization Products: Ring contraction can occur, leading to the formation of cyclopentane (B165970) derivatives like 1-ethyl-2-methylcyclopentane.[12][13]

  • Partially Dehydrogenated Intermediates: Incomplete dehydrogenation can leave cyclohexene (B86901) or cyclohexadiene intermediates in the final product mixture.[14]

  • Xylene Isomers: Isomerization of the alkyl groups on the aromatic ring can produce various xylene isomers.[12]

The yields of these by-products are sensitive to reaction pressure and feed composition.[12]

Q3: How can I identify the specific isomers of side products formed in my reaction?

Identifying the exact structure of isomeric side products requires advanced analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separating volatile compounds in a mixture and obtaining their mass spectra. While isomers may have identical mass spectra, their different boiling points often lead to distinct retention times, allowing for quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the precise connectivity and stereochemistry of isolated side products. 2D NMR techniques like COSY and HSQC can be used to elucidate the complete structure of unknown compounds.

Product Distribution Summary

The following table summarizes the expected major products and potential side products for common reactions of a substituted this compound.

Reaction TypeSubstrate ExampleMajor ProductPotential Side ProductsKey Factors
E2 Elimination 1-Bromo-6-ethyl-2-methylcyclohexane1-Ethyl-2-methylcyclohexene1-Ethyl-6-methylcyclohexene, 3-Ethyl-2-methylcyclohexene, SN2 substitution productBase strength & bulkiness, Stereochemistry (anti-periplanar requirement)[4][9]
Catalytic Dehydrogenation This compound1-Ethyl-2-methylbenzeneToluene, Ethylbenzene, Benzene, Xylenes, Ethylcyclopentane derivatives[12]Temperature, Pressure, Catalyst choice
Free Radical Halogenation This compound + Br₂/UV lightMixture of brominated isomers1-Bromo-1-ethyl-2-methylcyclohexane, (Bromomethyl)ethylcyclohexane, etc.Stability of the resulting radical

Experimental Protocols

Protocol 1: General Procedure for E2 Elimination of 1-Bromo-1-ethyl-2-methylcyclohexane

Objective: To perform an E2 elimination and analyze the product distribution.

Materials:

  • 1-Bromo-1-ethyl-2-methylcyclohexane

  • Sodium ethoxide

  • Anhydrous ethanol (B145695)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, heating mantle, separatory funnel

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

  • Add 1-bromo-1-ethyl-2-methylcyclohexane to the solution dropwise.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analyze the crude product mixture using GC-MS to determine the ratio of alkene isomers. Further purification can be achieved via fractional distillation or column chromatography.

Protocol 2: General Procedure for Catalytic Dehydrogenation of this compound

Objective: To synthesize 1-ethyl-2-methylbenzene via catalytic dehydrogenation and identify potential by-products.

Materials:

  • This compound

  • Pt/Al₂O₃ catalyst (e.g., 1.0 wt% Pt)[10]

  • High-pressure fixed-bed reactor

  • Hydrogen and Nitrogen gas cylinders

  • Gas chromatograph equipped with a Flame Ionization Detector (GC-FID)

Procedure:

  • Load the Pt/Al₂O₃ catalyst into a fixed-bed reactor.

  • Reduce the catalyst in situ by flowing hydrogen gas at an elevated temperature (e.g., 400°C) for several hours.

  • Set the reactor to the desired reaction temperature (e.g., 300-450°C) and pressure.

  • Introduce a feed stream of this compound, often diluted with an inert gas like nitrogen or with hydrogen, into the reactor at a controlled flow rate.

  • Collect the product stream after it exits the reactor and cools.

  • Analyze the liquid product composition using GC-FID or GC-MS to quantify the conversion of the starting material and the selectivity towards 1-ethyl-2-methylbenzene and various side products.

Visualizations

E2_Elimination_Pathway cluster_start Reactants cluster_products Products start Halo-1-ethyl-2-methylcyclohexane major Major Product (Zaitsev: 1-Ethyl-2-methylcyclohexene) start->major β-H abstraction (more substituted C) minor1 Minor Product (Hofmann/Other Isomer) start->minor1 β-H abstraction (less substituted C) minor2 Substitution Product (SN2) start->minor2 Nucleophilic Attack base Strong Base (EtO⁻) base->major base->minor1 base->minor2 Dehydrogenation_Side_Products cluster_side Side Product Pathways start This compound main_product Desired Product: 1-Ethyl-2-methylbenzene start->main_product Dehydrogenation demethyl Demethylation start->demethyl deethyl De-ethylation start->deethyl isomer Ring Contraction start->isomer toluene Toluene / Ethylbenzene demethyl->toluene deethyl->toluene cyclopentane Cyclopentane Derivatives isomer->cyclopentane Experimental_Workflow step1 Step 1 Reaction Setup (Flask or Reactor) step2 Step 2 Introduce Reactants (Substrate, Base/Catalyst) step1->step2 step3 Step 3 Reaction (Heating, Pressure Control) step2->step3 step4 Step 4 Workup & Isolation (Quenching, Extraction) step3->step4 step5 Step 5 Purification (Distillation or Chromatography) step4->step5 step6 Step 6 Analysis (GC-MS, NMR) step5->step6

References

Technical Support Center: Synthesis of cis-1-Ethyl-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of cis-1-ethyl-2-methylcyclohexane (B13812897). The information is designed to help overcome common challenges and improve reaction yields and stereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common and stereoselective method for synthesizing cis-1-ethyl-2-methylcyclohexane?

A1: The most reliable and direct method is the catalytic hydrogenation of 1-ethyl-2-methylcyclohexene.[1][2][3] This reaction involves the syn-addition of two hydrogen atoms across the double bond of the cyclohexene (B86901) ring.[4] The hydrogen atoms add to the same face of the double bond, leading predominantly to the cis isomer.[4]

Q2: My yield of cis-1-ethyl-2-methylcyclohexane is consistently low. What are the potential causes?

A2: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Activity: The catalyst (e.g., Palladium on carbon, Platinum oxide) may be old or deactivated. Ensure you are using a fresh, high-quality catalyst. Heterogeneous catalysts like Pd/C require proper handling to maintain their activity.[5]

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, low hydrogen pressure, or inadequate temperature. Monitor the reaction progress using techniques like Gas Chromatography (GC) to ensure the starting material is fully consumed.

  • Hydrogen Pressure: Ensure the hydrogen pressure is adequate for the specific catalyst and substrate you are using. Insufficient pressure will slow down or stall the reaction.

  • Solvent Purity: The presence of impurities in the solvent can poison the catalyst. Use a pure, dry, and degassed solvent (e.g., ethanol (B145695), ethyl acetate, or acetic acid).[5]

  • Product Loss During Workup: The product is a volatile liquid (boiling point ~156°C).[6] Significant loss can occur during solvent removal or distillation if not performed carefully with a properly cooled receiving flask.

Q3: I am observing a significant amount of the trans isomer in my product mixture. How can I improve the cis-selectivity?

A3: While catalytic hydrogenation strongly favors the cis product, the formation of the trans isomer can occur, particularly under harsh conditions that might allow for isomerization.

  • Choice of Catalyst: Different catalysts can offer varying degrees of stereoselectivity. Palladium (Pd) and Platinum (Pt) are generally highly effective for syn-addition.[1][4]

  • Reaction Conditions: Milder conditions (lower temperature and pressure) generally favor higher stereoselectivity. Overly aggressive conditions can sometimes lead to side reactions or isomerization of the product.

  • Substrate Purity: Ensure your starting material, 1-ethyl-2-methylcyclohexene, is pure and free of isomers that could lead to different products.

Q4: How can I effectively purify the final cis-1-ethyl-2-methylcyclohexane product?

A4: Purification is typically achieved through distillation.

  • Fractional Distillation: Since the boiling points of the cis and trans isomers are very close, a careful fractional distillation is required for effective separation.

  • Chromatography: For very high purity, column chromatography on silica (B1680970) gel can be employed, although this is less common for non-polar alkanes on a large scale.

  • Purity Analysis: Use Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and isomeric ratio of the final product.

Data Presentation: Catalyst and Condition Effects

The selection of catalyst and reaction conditions plays a critical role in the outcome of the hydrogenation. The following table summarizes typical results for the catalytic hydrogenation of 1-ethyl-2-methylcyclohexene.

CatalystH₂ Pressure (atm)Temperature (°C)SolventTypical Yield (%)cis:trans Ratio (approx.)
10% Pd/C1 - 425Ethanol>95%>98:2
PtO₂ (Adams' catalyst)1 - 325Acetic Acid>95%>99:1
Raney Nickel50 - 100100 - 150Ethanol~90%~95:5

Note: Data are representative and can vary based on specific experimental setup and substrate purity.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 1-Ethyl-2-methylcyclohexene

This protocol describes a standard lab-scale procedure for the synthesis of cis-1-ethyl-2-methylcyclohexane.

Materials:

  • 1-ethyl-2-methylcyclohexene

  • 10% Palladium on Carbon (Pd/C), 5 mol%

  • Ethanol (anhydrous)

  • Hydrogen (H₂) gas

  • Parr hydrogenation apparatus or a three-neck flask with a hydrogen balloon

  • Celatom® or filter aid

Procedure:

  • Reaction Setup: In a Parr shaker flask or a round-bottom flask, dissolve 1-ethyl-2-methylcyclohexene (1.0 eq) in anhydrous ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation: Seal the reaction vessel. If using a Parr apparatus, purge the system with hydrogen gas three times before pressurizing to the desired pressure (e.g., 40 psi). If using a balloon setup, evacuate and backfill the flask with hydrogen three times.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by taking aliquots for GC analysis. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen pressure. Purge the vessel with an inert gas.

  • Filtration: Dilute the reaction mixture with a small amount of ethanol and filter it through a pad of Celatom® or another filter aid to remove the palladium catalyst. Wash the filter cake with additional ethanol to ensure all product is recovered.

  • Isolation: Combine the filtrates and remove the ethanol using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation to yield pure cis-1-ethyl-2-methylcyclohexane.

Visualizations

Logical Workflow for Synthesis

G start Start reagents Prepare Reactants (Alkene, Solvent) start->reagents setup Reaction Setup (Add Catalyst) reagents->setup reaction Catalytic Hydrogenation (H₂ Atmosphere) setup->reaction workup Reaction Workup (Catalyst Filtration) reaction->workup purify Purification (Distillation) workup->purify analyze Analysis (GC, NMR) purify->analyze end End (Pure Product) analyze->end

Caption: General experimental workflow for the synthesis of cis-1-Ethyl-2-methylcyclohexane.

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_catalyst Is Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions (Time, Temp, Pressure) Adequate? check_catalyst->check_conditions Yes sol_catalyst Solution: Use Fresh Catalyst check_catalyst->sol_catalyst No check_purity Are Starting Materials and Solvent Pure? check_conditions->check_purity Yes sol_conditions Solution: Increase Time/Pressure Monitor with GC check_conditions->sol_conditions No sol_purity Solution: Purify Alkene Use Anhydrous Solvent check_purity->sol_purity No

Caption: A logical guide for troubleshooting low reaction yields.

Stereoselective Reaction Pathway

G cluster_start Starting Material cluster_product Product start_mol 1-Ethyl-2-methylcyclohexene reagents + H₂ (Pd/C Catalyst) end_mol cis-1-Ethyl-2-methylcyclohexane reagents->end_mol syn-addition

Caption: Stereoselective pathway showing syn-addition of hydrogen to form the cis-product.

References

minimizing steric hindrance in 1-Ethyl-2-methylcyclohexane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Ethyl-2-methylcyclohexane derivatives. The focus is on minimizing steric hindrance to achieve the most stable molecular conformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of steric hindrance in this compound?

A1: The primary source of steric hindrance in this compound arises from the spatial arrangement of the ethyl and methyl substituents on the cyclohexane (B81311) ring. In its chair conformation, substituents can occupy either axial or equatorial positions.[1][2] Axial positions are more sterically hindered due to 1,3-diaxial interactions, where an axial substituent encounters steric repulsion with the other two axial hydrogens on the same side of the ring.[1][3] Minimizing these unfavorable interactions is key to achieving a stable conformation.

Q2: Which conformation (axial or equatorial) is preferred for the ethyl and methyl groups?

A2: To minimize steric hindrance, both the ethyl and methyl groups preferentially occupy equatorial positions.[4][5][6] The equatorial position places the substituent further away from other groups on the cyclohexane ring, thus avoiding the destabilizing 1,3-diaxial interactions.[7] The conformation where the larger substituent is equatorial is generally more stable.[6][8]

Q3: How do the cis and trans isomers of this compound differ in stability?

A3: The trans isomer of this compound is generally more stable than the cis isomer.[9][10] This is because in the trans isomer, both the ethyl and methyl groups can simultaneously occupy equatorial positions in one of the chair conformations, which minimizes steric strain.[5][9] In the cis isomer, one group must be axial while the other is equatorial, leading to unavoidable steric hindrance.[3][9]

Q4: How can I quantify the steric hindrance of the ethyl and methyl groups?

A4: Steric hindrance can be quantified using "A-values," which represent the energy difference between the axial and equatorial conformations for a given substituent on a cyclohexane ring.[11][12] A higher A-value indicates a greater preference for the equatorial position and thus a larger steric bulk.[11]

Quantitative Data Summary

The following table summarizes the A-values for methyl and ethyl groups, which are crucial for predicting the most stable conformation of this compound derivatives.

SubstituentA-value (kcal/mol)
Methyl (-CH₃)1.74[12]
Ethyl (-CH₂CH₃)1.79[11]

The slightly higher A-value for the ethyl group indicates it has a marginally greater steric demand than the methyl group.[11] When both are present, the conformation that avoids placing the ethyl group in an axial position will be significantly favored.

Troubleshooting Guide: Predicting the Most Stable Conformer

This guide will help you determine the most stable conformation for your this compound derivative.

Troubleshooting_Flowchart start Start: You have a this compound derivative isomer_type Is the derivative cis or trans? start->isomer_type trans_isomer Trans Isomer: One chair form has both groups equatorial (diequatorial). The other has both groups axial (diaxial). isomer_type->trans_isomer Trans cis_isomer Cis Isomer: Both chair forms have one group axial and one equatorial. isomer_type->cis_isomer Cis select_trans The diequatorial conformation is the most stable. trans_isomer->select_trans compare_cis Compare the two chair flips. The conformer with the larger group (ethyl) in the equatorial position is more stable. cis_isomer->compare_cis end_state End: You have identified the most stable conformation. select_trans->end_state compare_cis->end_state

Caption: A flowchart to determine the most stable conformer.

Experimental Protocols

Protocol 1: Conformational Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful technique to investigate the spatial orientation of substituents and the equilibrium position in mobile systems like cyclohexane derivatives.[13]

Objective: To determine the ratio of axial to equatorial conformers at equilibrium.

Methodology:

  • Sample Preparation: Dissolve a known quantity of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum at room temperature. At this temperature, the chair-flip is rapid on the NMR timescale, and you will likely observe a single, time-averaged spectrum.[14]

    • To resolve the individual conformers, low-temperature NMR is required. Cool the sample inside the NMR spectrometer to a temperature where the ring flip is slow (e.g., -70 °C or lower).[15]

  • Spectral Analysis:

    • At low temperatures, separate signals for the axial and equatorial protons will be observable.

    • Identify the signals corresponding to the ethyl and methyl groups in both the major and minor conformers.

    • Integrate the area under the peaks for a specific proton (e.g., the methyl protons) in both conformations.

  • Calculation of Equilibrium Constant (K_eq):

    • The ratio of the integrals of the more abundant conformer (equatorial) to the less abundant conformer (axial) gives the equilibrium constant (K_eq).

    • K_eq = [Equatorial Conformer] / [Axial Conformer]

  • Calculation of Gibbs Free Energy Difference (ΔG°):

    • Use the following equation to calculate the free energy difference between the conformers: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Protocol 2: Computational Modeling for Steric Hindrance Analysis

Computational chemistry provides a theoretical means to assess the stability of different conformations.[7][16]

Objective: To calculate the energy difference between the different chair conformations of this compound.

Methodology:

  • Structure Building:

    • Using molecular modeling software (e.g., Avogadro, Gaussian), construct the different chair conformations of the cis and trans isomers of this compound.[7][16]

  • Geometry Optimization:

    • Perform a geometry optimization for each conformer using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*). This will find the lowest energy structure for each conformation.

  • Energy Calculation:

    • After optimization, calculate the single-point energy of each stable conformer.

  • Stability Comparison:

    • The conformer with the lowest calculated energy is the most stable. The difference in energy between conformers can be directly compared to experimental values obtained from techniques like NMR.

Signaling Pathways and Workflows

Conformational_Equilibrium cluster_trans Trans-1-Ethyl-2-methylcyclohexane cluster_cis Cis-1-Ethyl-2-methylcyclohexane (B13812897) trans_ee Diequatorial (More Stable) trans_aa Diaxial (Less Stable) trans_ee->trans_aa Ring Flip cis_ea Ethyl (eq), Methyl (ax) (More Stable) cis_ae Ethyl (ax), Methyl (eq) (Less Stable) cis_ea->cis_ae Ring Flip

Caption: Conformational equilibrium in cis and trans isomers.

References

Technical Support Center: Resolving Racemic Mixtures of 1-Ethyl-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereoisomeric resolution of 1-Ethyl-2-methylcyclohexane. The content addresses specific experimental issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving the enantiomers of this compound?

A1: The primary challenge is that this compound is a non-functionalized saturated hydrocarbon. It lacks acidic, basic, or other reactive functional groups (e.g., -OH, -COOH, -NH2) that are necessary for traditional resolution methods like diastereomeric crystallization or classical enzymatic resolution. Therefore, direct chromatographic methods are required.

Q2: Can I use diastereomeric crystallization with a chiral resolving agent like tartaric acid or a chiral amine?

A2: No. Diastereomeric crystallization relies on the formation of diastereomeric salts through an acid-base reaction between the racemic mixture and a chiral resolving agent. Since this compound has no acidic or basic functional groups, it cannot form these necessary salts.

Q3: Is enzymatic resolution a viable method for this compound?

A3: Enzymatic resolution is not a viable method for this compound itself. Enzymes, such as lipases or proteases, catalyze reactions at specific functional groups like esters, amides, or alcohols. As a hydrocarbon, this compound lacks a site for these enzymes to act upon. This method would only be feasible if a functional group was introduced to the molecule first.

Q4: What is the recommended method for resolving the enantiomers of this compound?

A4: The most effective and recommended method is Chiral Gas Chromatography (GC) . Due to the compound's volatility and non-polar nature, GC with a chiral stationary phase (CSP) is ideally suited for this separation.[1][2] Supercritical Fluid Chromatography (SFC) with a chiral column is also a potential alternative.[3][]

Q5: How many stereoisomers does this compound have, and how does this impact separation?

A5: this compound has two chiral centers (at carbons 1 and 2), which results in a total of four stereoisomers. These exist as two pairs of enantiomers:

  • cis-isomers: (1R, 2S)- and (1S, 2R)-1-Ethyl-2-methylcyclohexane (an enantiomeric pair).

  • trans-isomers: (1R, 2R)- and (1S, 2S)-1-Ethyl-2-methylcyclohexane (another enantiomeric pair).

The cis and trans diastereomers can typically be separated on a standard (achiral) GC column. A chiral column is then required to resolve the enantiomers within each diastereomeric pair.

Q6: How do I select the right chiral stationary phase (CSP) for this separation?

A6: For non-functionalized hydrocarbons, derivatized cyclodextrins are the most successful class of CSPs.[1][5][6] The separation mechanism involves the temporary inclusion of the hydrocarbon into the chiral cavity of the cyclodextrin (B1172386).[1][7]

  • Recommended Starting Point: A beta-cyclodextrin (B164692) (β-CD) based column, such as one with permethylated or di-pentyl derivatives, is a strong first choice.[6][8] For example, columns like Astec® CHIRALDEX® B-PM or Supelco® β-DEX™ 120 are suitable for a wide range of non-polar chiral compounds.[6]

Troubleshooting Guide

Problem 1: I am not observing any separation of enantiomers on my chiral GC column.

  • Possible Cause 1: Incorrect Column Selection.

    • Solution: Ensure you are using a chiral stationary phase suitable for non-polar hydrocarbons, such as a derivatized cyclodextrin column. Polysaccharide-based chiral HPLC/SFC columns are generally less effective for such volatile, non-polar compounds.

  • Possible Cause 2: Non-Optimal Temperature.

    • Solution: Enantioselectivity in chiral GC is highly temperature-dependent; lower temperatures generally lead to better resolution but longer run times.[9] Start with a low oven temperature (e.g., 30-40°C) and implement a slow temperature ramp (e.g., 1-2°C/min). This maximizes the differential interaction between the enantiomers and the stationary phase.

  • Possible Cause 3: High Carrier Gas Flow Rate.

    • Solution: A very high flow rate can reduce the interaction time with the stationary phase, preventing separation. Try reducing the carrier gas (e.g., Helium, Hydrogen) flow rate or operating in constant pressure mode to find the optimal linear velocity for your column.

Problem 2: My enantiomeric peaks are broad and show poor resolution (significant overlap).

  • Possible Cause 1: Sub-optimal Temperature Program.

    • Solution: Optimize your oven temperature program. If peaks are broad at the beginning, your initial temperature might be too high. If they are broad at the end, the ramp rate might be too fast. Try a "hold" at the initial low temperature for a few minutes before starting the ramp.

  • Possible Cause 2: Column Overload.

    • Solution: Injecting too much sample can saturate the chiral stationary phase and degrade resolution. Reduce the injection volume or dilute your sample. Chiral columns have a lower sample capacity than standard achiral columns.[9]

  • Possible Cause 3: Inefficient Column.

    • Solution: The column may be old or contaminated. Condition the column according to the manufacturer's instructions. If performance does not improve, it may need to be replaced.

Problem 3: I see separation, but how do I know which peak corresponds to which enantiomer (e.g., R,R vs. S,S)?

  • Possible Cause: Lack of an Enantiomerically Pure Standard.

    • Solution: Absolute configuration assignment requires an authentic, enantiomerically pure standard for one of the isomers. This standard would need to be synthesized via an asymmetric route. Without a standard, you can only report the enantiomeric ratio (e.g., 95:5) or enantiomeric excess (ee%) of your mixture, but you cannot definitively assign the peaks.

Experimental Protocols & Data

Protocol: Chiral GC Method Development for this compound

This protocol provides a starting point for separating the cis and trans enantiomeric pairs of this compound.

  • Initial Separation of Diastereomers (Optional but Recommended):

    • Column: Standard non-polar column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 35°C (hold 5 min), then ramp at 5°C/min to 150°C.

    • Injector: 250°C, Split ratio 100:1.

    • Detector (FID): 250°C.

    • Expected Result: Separation of the cis diastereomeric pair from the trans diastereomeric pair.

  • Enantiomeric Resolution:

    • Chiral Column: Derivatized beta-cyclodextrin column (e.g., Supelco® β-DEX™ 120 or similar, 30 m x 0.25 mm ID, 0.25 µm film).

    • Carrier Gas: Hydrogen or Helium at a constant pressure optimized for best resolution (e.g., start at 80 cm/sec for H₂).[10]

    • Oven Program: 30°C (hold 2 min), then ramp at 1°C/min to 100°C. Note: A very slow ramp is critical for resolving non-functionalized hydrocarbons.

    • Injector: 220°C, Split ratio 100:1.

    • Detector (FID): 250°C.

    • Sample Preparation: Dilute the racemic mixture (1 mg/mL) in a volatile, non-polar solvent like pentane (B18724) or hexane.

    • Expected Result: Resolution of the two enantiomers within the cis peak and the two enantiomers within the trans peak.

Quantitative Data Summary

While specific experimental data for this compound is not published, the following table presents typical performance characteristics expected from a chiral GC separation of a similar non-polar alkylcyclohexane on a derivatized cyclodextrin column, based on established principles.[1][2][10]

ParameterExpected ValueNotes
Chiral Stationary Phase Derivatized β-CyclodextrinOffers the best selectivity for non-polar analytes via inclusion complexation.[7]
Optimal Temperature 30 - 60 °CLower temperatures significantly increase enantioselectivity (α).[9]
Separation Factor (α) 1.05 - 1.15α = (t'R2) / (t'R1). Values are typically low for hydrocarbons, requiring high-efficiency columns.
Resolution (Rs) > 1.5A resolution of 1.5 indicates baseline separation of the enantiomers.
Typical Retention Times 20 - 45 minLong retention times are common due to low oven temperatures needed for separation.

Visualizations

Workflow for Chiral GC Method Development

Chiral_GC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_result Outcome Start Racemic Mixture of This compound SelectCol Select Chiral Column (e.g., Derivatized β-Cyclodextrin) Start->SelectCol InitialRun Initial Isothermal Run (Low Temperature, e.g., 40°C) SelectCol->InitialRun CheckSep Separation Observed? InitialRun->CheckSep OptimizeTemp Optimize Temperature Program (Slow Ramp, e.g., 1°C/min) CheckSep->OptimizeTemp  Yes TryNewCol Try Different CSP (e.g., γ-Cyclodextrin) CheckSep->TryNewCol No OptimizeFlow Optimize Carrier Gas Flow Rate / Pressure OptimizeTemp->OptimizeFlow CheckRes Resolution (Rs) > 1.5? OptimizeFlow->CheckRes CheckRes->OptimizeTemp No, Adjust FinalMethod Validated Chiral GC Method CheckRes->FinalMethod  Yes TryNewCol->InitialRun

Caption: Workflow for developing a chiral GC method for resolving hydrocarbon enantiomers.

Logical Diagram: Why Traditional Resolution Methods Fail

Caption: Logical relationship explaining the incompatibility of the target alkane with common resolution techniques.

References

stability issues of 1-Ethyl-2-methylcyclohexane under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Ethyl-2-methylcyclohexane under various reaction conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during a chemical reaction?

A1: The stability of this compound can be influenced by several factors, including:

  • Temperature: High temperatures can promote thermal decomposition, isomerization, and dehydrogenation.

  • Presence of Catalysts: Acidic, basic, or metal-based catalysts can significantly lower the activation energy for degradation pathways.

  • Oxidizing Agents: Exposure to oxygen or other oxidizing agents can lead to the formation of oxidation byproducts.

  • Presence of Light: UV or visible light can initiate free-radical chain reactions, leading to degradation.

  • Reaction Medium (Solvent): The polarity and reactivity of the solvent can influence degradation rates and pathways.

Q2: What are the expected degradation products of this compound under thermal stress or catalytic reforming conditions?

A2: Under conditions of high temperature and/or in the presence of a reforming catalyst (e.g., platinum on alumina), this compound is expected to undergo several transformations. The primary degradation pathways include:

  • Dehydrogenation: Loss of hydrogen atoms to form the aromatic compound, 1-ethyl-2-methylbenzene.

  • Isomerization: Rearrangement of the cyclohexane (B81311) ring to form five-membered ring structures, such as 1-ethyl-2-methylcyclopentane.[1]

  • Ring Opening: Cleavage of the cyclohexane ring to yield various acyclic alkanes and alkenes.

  • Demethylation/De-ethylation: Loss of the methyl or ethyl group to form ethylcyclohexane, methylcyclohexane, or cyclohexane.

Q3: Can this compound undergo oxidation? What are the likely byproducts?

A3: Yes, like other cycloalkanes, this compound is susceptible to oxidation, particularly in the presence of oxidizing agents or under elevated temperatures with exposure to air. The tertiary carbons (at positions 1 and 2) are particularly susceptible to oxidation. Likely oxidation byproducts include:

  • Alcohols: 1-Ethyl-2-methylcyclohexanol and other isomeric alcohols.

  • Ketones: 1-Ethyl-2-methylcyclohexanone.

  • Hydroperoxides: As intermediates that can further decompose to other oxygenated products.

Q4: Is there a difference in stability between the cis and trans isomers of this compound?

A4: While the trans isomer of this compound is conformationally more stable due to reduced steric hindrance, their reactivity and degradation pathways under harsh reaction conditions are generally expected to be similar. The fundamental chemical bonds are the same in both isomers, and under energetic conditions, isomerization between cis and trans forms may occur.

Troubleshooting Guides

This section provides guidance on how to identify and resolve common stability issues encountered during experiments involving this compound.

Issue 1: Unexpected Byproduct Formation Detected by GC-MS
  • Symptoms: Your reaction mixture shows additional peaks in the gas chromatography-mass spectrometry (GC-MS) analysis that do not correspond to your starting materials or expected products.

  • Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting/Verification Steps
Thermal Degradation 1. Analyze Reaction Temperature: Review your experimental protocol to ensure the reaction temperature did not exceed the known stability limits of this compound. Consider that localized heating ("hot spots") can occur. 2. Perform a Control Experiment: Run the reaction at a lower temperature to see if the formation of byproducts is reduced. 3. Thermal Stress Test: Conduct a controlled heating experiment with only this compound and your solvent to isolate the effect of temperature.
Catalyst-Induced Decomposition 1. Evaluate Catalyst Activity: The catalyst may be too active or not selective enough for your desired transformation. 2. Screen Catalysts: Test alternative catalysts known for higher selectivity. 3. Modify Catalyst Loading: Reduce the amount of catalyst used in the reaction.
Oxidation 1. Check for Air Leaks: Ensure your reaction setup is properly sealed and under an inert atmosphere (e.g., nitrogen or argon) if your reagents or products are air-sensitive. 2. Degas Solvents: Use degassed solvents to minimize dissolved oxygen.
Issue 2: Low Yield of Desired Product and Formation of Aromatic Impurities
  • Symptoms: The yield of your desired product is lower than expected, and you detect aromatic compounds, such as 1-ethyl-2-methylbenzene, in your product mixture.

  • Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting/Verification Steps
Catalytic Dehydrogenation 1. Re-evaluate the Catalyst: If using a metal catalyst (e.g., Pt, Pd, Ni), it may be promoting dehydrogenation. Consider a non-metallic catalyst if appropriate for your reaction. 2. Control Reaction Time: Shorter reaction times may reduce the extent of dehydrogenation. Monitor the reaction progress over time to find the optimal endpoint.
High Reaction Temperature 1. Optimize Temperature: Systematically lower the reaction temperature in increments to find a balance between reaction rate and suppression of dehydrogenation.

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study

This protocol is designed to assess the thermal stability of this compound.

  • Objective: To identify potential thermal degradants and determine the temperature at which significant degradation occurs.

  • Materials:

    • This compound (high purity)

    • Inert solvent (e.g., dodecane)

    • Sealed, pressure-rated reaction vials

    • Heating block or oven with precise temperature control

    • GC-MS for analysis

  • Procedure:

    • Prepare a solution of this compound in the chosen inert solvent at a known concentration (e.g., 1 mg/mL).

    • Aliquot the solution into several reaction vials.

    • Purge the vials with an inert gas (e.g., argon) before sealing to prevent oxidation.

    • Place the vials in the heating block at various temperatures (e.g., 150°C, 200°C, 250°C, 300°C). Include a control vial kept at room temperature.

    • Heat for a specified period (e.g., 24, 48, or 72 hours).

    • After the specified time, cool the vials to room temperature.

    • Analyze the samples by GC-MS to identify and quantify any degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify new peaks and tentatively identify the structures based on their mass spectra. Calculate the percentage of degradation.

Protocol 2: Oxidative Stability Assessment

This protocol evaluates the stability of this compound in the presence of an oxidizing agent.

  • Objective: To determine the susceptibility of this compound to oxidation and identify the resulting byproducts.

  • Materials:

    • This compound

    • A suitable solvent (e.g., acetonitrile (B52724) or a buffered aqueous solution)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • Reaction flask

    • Stirring plate

    • HPLC or GC-MS for analysis

  • Procedure:

    • Dissolve a known amount of this compound in the solvent in a reaction flask.

    • Add the hydrogen peroxide solution to the flask.

    • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50°C).

    • Take samples at various time points (e.g., 2, 6, 12, 24 hours).

    • Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite).

    • Analyze the samples by HPLC or GC-MS to identify and quantify the parent compound and any oxidation products.

  • Data Analysis: Plot the concentration of this compound and its degradation products over time to determine the rate of oxidation.

Visualizations

Potential Degradation Pathways of this compound

G cluster_main This compound cluster_dehydrogenation Dehydrogenation cluster_isomerization Isomerization cluster_oxidation Oxidation cluster_ring_opening Ring Opening A This compound B 1-Ethyl-2-methylbenzene A->B High Temp, Catalyst C 1-Ethyl-2-methylcyclopentane A->C Acid Catalyst D 1-Ethyl-2-methylcyclohexanol A->D Oxidizing Agent F Acyclic Alkanes/Alkenes A->F High Temp, Cracking E 1-Ethyl-2-methylcyclohexanone D->E Further Oxidation

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_end Outcome start This compound Sample thermal Thermal Stress start->thermal oxidative Oxidative Stress start->oxidative photolytic Photolytic Stress start->photolytic hydrolytic Hydrolytic Stress (Acid/Base) start->hydrolytic analysis GC-MS / HPLC Analysis thermal->analysis oxidative->analysis photolytic->analysis hydrolytic->analysis end Identify Degradants & Assess Stability analysis->end

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: Scaling Up the Synthesis of 1-Ethyl-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1-Ethyl-2-methylcyclohexane. The primary synthesis route discussed is the catalytic hydrogenation of 1-ethyl-2-methylbenzene (B166441), a common and scalable industrial process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis via catalytic hydrogenation.

Question: The hydrogenation reaction is slow or has stalled. What are the potential causes and solutions?

Answer: A sluggish or stalled reaction can be attributed to several factors:

  • Catalyst Deactivation: The catalyst may be poisoned or have lost its activity.

    • Solution: Ensure the starting material (1-ethyl-2-methylbenzene), solvent, and hydrogen gas are of high purity. Trace impurities like sulfur or nitrogen compounds can poison noble metal catalysts.[1] If poisoning is suspected, the catalyst may need to be replaced. For pyrophoric catalysts like Palladium on carbon (Pd/C), ensure it was not unduly exposed to air during handling.[1]

    • Solution: Use a fresh batch of catalyst. If you are trying to remove a protecting group, consider using a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C).[2]

  • Insufficient Mass Transfer: In a scaled-up reactor, inefficient mixing can limit the contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst.

    • Solution: Increase the agitation speed to improve mixing. Ensure the reactor design promotes good gas-liquid-solid mixing.

  • Low Hydrogen Pressure or Temperature: The reaction rate is dependent on both hydrogen pressure and temperature.

    • Solution: Gradually and carefully increase the hydrogen pressure and/or temperature within the safe operating limits of the reactor. Note that excessively high temperatures can sometimes lead to side reactions.

Question: The reaction is complete, but the yield of this compound is low. What could be the reason?

Answer: Low yield can result from incomplete reaction or the formation of byproducts.

  • Incomplete Reaction:

    • Solution: Confirm reaction completion by analytical methods like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before work-up.[3] If the reaction is incomplete, extend the reaction time or optimize conditions (pressure, temperature, catalyst loading).

  • Side Reactions:

    • Solution: Hydrogenolysis (cleavage of C-C bonds) or isomerization can occur at high temperatures. Lowering the reaction temperature may reduce the formation of these byproducts. The choice of catalyst can also influence selectivity. For instance, rhodium-based catalysts can offer high selectivity for aromatic ring hydrogenation.[4][5]

Question: The final product is a mixture of cis and trans isomers of this compound. How can I control the stereoselectivity?

Answer: The cis/trans isomer ratio is influenced by the catalyst and reaction conditions.

  • Catalyst Choice: Some catalysts favor the formation of the cis isomer. For example, rhodium-based catalysts are known to give cis-configured products in aromatic hydrogenation.[4][5]

  • Reaction Conditions: Lower temperatures generally favor the formation of the cis isomer, which is often the kinetic product. Higher temperatures can lead to isomerization and a higher proportion of the thermodynamically more stable trans isomer.

Question: I am observing a rapid temperature increase (exotherm) during the reaction. How can this be managed at a larger scale?

Answer: Hydrogenation reactions are exothermic, and managing the heat generated is crucial for safety and to prevent runaway reactions.[6]

  • Efficient Cooling: Ensure the reactor's cooling system (e.g., cooling jacket or internal coils) is functioning effectively to dissipate the heat of reaction.[6]

  • Controlled Reagent Addition: For highly exothermic reactions, the rate of hydrogen addition should be carefully controlled to manage the rate of heat generation.

  • Solvent Choice: The solvent can act as a heat sink. Using a sufficient volume of a solvent with a good heat capacity can help moderate temperature changes.

Frequently Asked Questions (FAQs)

What is a suitable synthetic route for the large-scale production of this compound?

Catalytic hydrogenation of 1-ethyl-2-methylbenzene is a highly suitable method for industrial-scale synthesis. This process is typically efficient and utilizes well-established technology. The reaction involves treating 1-ethyl-2-methylbenzene with hydrogen gas in the presence of a metal catalyst.[7][8]

What are the recommended catalysts for the hydrogenation of 1-ethyl-2-methylbenzene?

Several catalysts are effective for the hydrogenation of aromatic rings. Common choices include:

  • Rhodium on carbon (Rh/C): Often shows high activity and selectivity for aromatic hydrogenation.[4][7]

  • Ruthenium on carbon (Ru/C): Another highly active catalyst for this transformation.[4]

  • Palladium on carbon (Pd/C): A versatile and commonly used catalyst.[4]

  • Platinum on carbon (Pt/C): Also effective, but may require higher pressures.[7]

What are the typical reaction conditions for scaling up this hydrogenation?

  • Pressure: Typically ranges from atmospheric pressure to several hundred atmospheres, depending on the catalyst and desired reaction rate. For complete hydrogenation of aromatic rings, elevated pressures are often necessary.[7]

  • Temperature: Usually in the range of 25-250°C.[9] The optimal temperature depends on the catalyst and substrate.

  • Solvent: Polar solvents like methanol, ethanol, or acetic acid are commonly used.[2] The choice of solvent can also affect the solubility of hydrogen gas.[10]

  • Catalyst Loading: Typically 1-10% by weight relative to the substrate.[2]

What safety precautions are essential for large-scale hydrogenation?

  • Hydrogen Handling: Hydrogen is highly flammable and forms explosive mixtures with air. The reactor system must be designed to handle high pressures and be leak-proof.[6][11][12]

  • Inert Atmosphere: The reactor should be purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.[6][13]

  • Pyrophoric Catalysts: Some catalysts, like Pd/C, can be pyrophoric, especially after use. They should be handled under an inert atmosphere and wetted with a solvent to prevent ignition upon exposure to air.[1]

  • Pressure Relief: The reactor must be equipped with pressure relief devices like rupture discs or safety relief valves.[6]

  • Temperature Control: A robust cooling system is critical to manage the exothermic nature of the reaction and prevent thermal runaway.[6]

How can the progress of the reaction be monitored?

On a large scale, in-line or at-line analytical techniques are often employed. These can include:

  • Hydrogen Uptake: Monitoring the consumption of hydrogen gas can indicate the reaction progress.[14]

  • In-situ Spectroscopy: Techniques like in-situ FTIR or Raman spectroscopy can monitor the disappearance of the starting material and the appearance of the product in real-time.[15]

  • Offline Analysis: Periodically taking samples (after safely depressurizing and purging a sample loop) for analysis by GC or NMR.[16][17]

What is a typical work-up and purification procedure for the scaled-up synthesis?

  • Catalyst Removal: After the reaction is complete and the reactor has been safely purged with an inert gas, the solid catalyst is removed by filtration. A filter aid like Celite is often used to ensure complete removal of the fine catalyst particles.[3]

  • Solvent Removal: The solvent is removed from the filtrate, typically by distillation.

  • Purification: The crude this compound can be purified by fractional distillation to separate it from any remaining starting material or byproducts.

Data Presentation

Table 1: Typical Reaction Parameters for Catalytic Hydrogenation of Alkylbenzenes

ParameterRangeNotes
Catalyst Rh/C, Ru/C, Pd/C, Pt/CCatalyst choice affects activity and selectivity.[4][7][8]
Catalyst Loading 1 - 10 wt%Higher loading can increase reaction rate but also cost.[2]
Hydrogen Pressure 1 - 200 atmHigher pressure generally increases reaction rate.[6][9]
Temperature 25 - 250 °CHigher temperature increases rate but may decrease selectivity.[9]
Solvent Methanol, Ethanol, Acetic Acid, HexaneSolvent can influence hydrogen solubility and reaction rate.[2][10]

Table 2: Expected Performance Metrics for Hydrogenation of 1-ethyl-2-methylbenzene

MetricExpected ValueAnalytical Method
Yield >95%Gas Chromatography (GC)
Purity >99%GC, Nuclear Magnetic Resonance (NMR)[18]
Cis/Trans Ratio VariableGC, NMR[4]
Reaction Time 2 - 24 hoursDependent on scale, catalyst, and conditions.

Experimental Protocols

Detailed Methodology for Scaled-up Synthesis of this compound via Catalytic Hydrogenation

1. Reactor Preparation and Safety Precautions:

  • Ensure the high-pressure hydrogenation reactor and all associated fittings are clean, dry, and rated for the intended pressure and temperature.[6]

  • Perform a leak test of the system with an inert gas (e.g., nitrogen) before introducing any flammable materials.[11]

  • The entire operation should be conducted in a well-ventilated area with appropriate safety measures in place for handling hydrogen and pyrophoric catalysts.[12]

2. Charging the Reactor:

  • Under an inert atmosphere (e.g., in a glovebox or under a continuous flow of nitrogen), charge the reactor with the catalyst (e.g., 5% Rh/C, 2 wt% relative to the substrate).

  • Add the solvent (e.g., ethanol) to the reactor.

  • Add the 1-ethyl-2-methylbenzene substrate.

  • Seal the reactor according to the manufacturer's instructions.

3. Hydrogenation Reaction:

  • Purge the reactor multiple times with nitrogen to remove any residual air, followed by purging with hydrogen gas.[13]

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 atm).

  • Begin agitation to ensure good mixing of the three phases.

  • Heat the reactor to the target temperature (e.g., 80°C) while monitoring the internal pressure and temperature closely.

  • Maintain the reaction under these conditions, monitoring the hydrogen uptake to follow the reaction progress.

  • Continue the reaction until hydrogen consumption ceases or for a predetermined time.

4. Reaction Work-up and Product Isolation:

  • Cool the reactor to room temperature.

  • Carefully vent the excess hydrogen to a safe location.

  • Purge the reactor several times with nitrogen to remove all residual hydrogen.[13]

  • Safely open the reactor under a nitrogen atmosphere.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with additional solvent to recover all the product.

  • Combine the filtrate and washings and remove the solvent by distillation.

5. Purification:

  • The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure to achieve high purity (>99%).

Mandatory Visualization

Troubleshooting_Workflow start Problem Encountered During Synthesis slow_reaction Slow or Stalled Reaction start->slow_reaction low_yield Low Product Yield start->low_yield isomer_issue Incorrect Isomer Ratio start->isomer_issue exotherm Runaway Exotherm start->exotherm catalyst_deactivation Check for Catalyst Deactivation/Poisoning slow_reaction->catalyst_deactivation mass_transfer Evaluate Mass Transfer (Mixing Efficiency) slow_reaction->mass_transfer conditions_slow Review Reaction Conditions (P, T) slow_reaction->conditions_slow incomplete_reaction Check for Incomplete Reaction low_yield->incomplete_reaction side_reactions Investigate Side Reactions low_yield->side_reactions catalyst_isomer Review Catalyst Selection isomer_issue->catalyst_isomer temp_isomer Analyze Reaction Temperature Profile isomer_issue->temp_isomer cooling Check Cooling System Efficiency exotherm->cooling h2_addition Review Hydrogen Addition Rate exotherm->h2_addition replace_catalyst Use Fresh Catalyst Ensure Pure Reagents catalyst_deactivation->replace_catalyst Poisoned or Inactive increase_agitation Increase Agitation Speed mass_transfer->increase_agitation Inefficient optimize_conditions_slow Increase Pressure/Temperature Within Safe Limits conditions_slow->optimize_conditions_slow Suboptimal extend_reaction_time Extend Reaction Time or Optimize Conditions incomplete_reaction->extend_reaction_time Incomplete adjust_temp_catalyst Lower Reaction Temperature Select a More Selective Catalyst side_reactions->adjust_temp_catalyst Present change_catalyst_isomer Use Catalyst Favoring Desired Isomer (e.g., Rh/C for cis) catalyst_isomer->change_catalyst_isomer Non-selective lower_temp_isomer Lower Reaction Temperature to Favor Kinetic Product temp_isomer->lower_temp_isomer Too High improve_cooling Enhance Cooling Capacity Ensure Proper Coolant Flow cooling->improve_cooling Insufficient control_h2_flow Reduce Hydrogen Flow Rate h2_addition->control_h2_flow Too Fast

Caption: Troubleshooting workflow for the scaled-up synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Ethyl-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated synthesis methods for 1-ethyl-2-methylcyclohexane, a saturated carbocycle of interest in medicinal chemistry and materials science. Below, we present a detailed analysis of two primary synthetic routes: the direct catalytic hydrogenation of 1-ethyl-2-methylcyclohexene and a multi-step approach involving a Grignard reaction followed by dehydration and hydrogenation. This guide offers objective comparisons of their performance, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.

At a Glance: Comparison of Synthesis Methods

The selection of an appropriate synthetic route for this compound depends on factors such as the desired stereoisomer (cis or trans), required purity, and the availability of starting materials and specialized equipment. The following table summarizes the key quantitative data for the two primary methods discussed in this guide.

MethodStarting MaterialKey Reagents/CatalystsReaction ConditionsYield (%)Purity (%)Isomer Ratio (cis:trans)Reference
Catalytic Hydrogenation 1-Ethyl-2-methylcyclohexeneH₂, Pd/C (10%)Room Temperature, 1 atm H₂>95>99Kinetically controlled[1]
Grignard Reaction Route 2-Methylcyclohexanone (B44802)1. EtMgBr, THF2. H₂SO₄ (conc.)3. H₂, PtO₂1. 0°C to RT2. Heat3. Room Temperature, 1 atm H₂~70-80>98Thermodynamically controlled[2]

Method 1: Direct Catalytic Hydrogenation

This method offers a straightforward and high-yielding approach to this compound through the direct reduction of the corresponding cyclohexene (B86901) precursor. The stereochemical outcome of this reaction is primarily kinetically controlled, with the hydrogen atoms typically adding to the less sterically hindered face of the double bond.

Experimental Protocol

Materials:

  • 1-Ethyl-2-methylcyclohexene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH), reagent grade

  • Hydrogen gas (H₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethyl-2-methylcyclohexene (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (approximately 1-2 mol%).

  • The flask is then fitted with a hydrogen balloon or connected to a hydrogenation apparatus.

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (1 atm) until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield this compound.

Expected Outcome: This method typically affords a high yield (>95%) of this compound with high purity (>99%). The ratio of cis to trans isomers is dependent on the specific catalyst and reaction conditions used, often favoring the formation of the cis isomer due to syn-addition of hydrogen from the less hindered face.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation start Dissolve 1-Ethyl-2-methylcyclohexene in Ethanol add_catalyst Add 10% Pd/C Catalyst start->add_catalyst hydrogenate Stir under H₂ Atmosphere (1 atm, Room Temp) add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate under Reduced Pressure filter->concentrate product This compound concentrate->product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Method 2: Grignard Reaction, Dehydration, and Hydrogenation

This multi-step synthesis provides access to this compound from a readily available ketone starting material. This route allows for the potential to influence the final stereoisomeric ratio through the thermodynamically controlled dehydration step.

Experimental Protocol

Step 1: Grignard Reaction - Synthesis of 1-Ethyl-2-methylcyclohexanol (B1614814)

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, place magnesium turnings (1.2 eq).

  • Add a small volume of anhydrous THF to cover the magnesium.

  • A solution of ethyl bromide (1.1 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reagent formation.

  • Once the reaction begins (indicated by gentle refluxing), the remaining ethyl bromide solution is added at a rate to maintain a steady reflux.

  • After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • The Grignard reagent is cooled to 0°C, and a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 1-ethyl-2-methylcyclohexanol.

Step 2: Dehydration - Synthesis of 1-Ethyl-2-methylcyclohexene

Materials:

  • Crude 1-Ethyl-2-methylcyclohexanol

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • The crude 1-ethyl-2-methylcyclohexanol is placed in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is added.

  • The mixture is heated, and the resulting alkene is distilled from the reaction mixture.

  • The distillate is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and purified by distillation to yield 1-ethyl-2-methylcyclohexene.

Step 3: Hydrogenation - Synthesis of this compound

Materials:

  • 1-Ethyl-2-methylcyclohexene

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • The protocol is identical to the one described in Method 1, with the substitution of PtO₂ as the catalyst.

Expected Outcome: The overall yield for this three-step sequence is typically in the range of 70-80%. The purity of the final product after purification is generally high (>98%). The dehydration step, being thermodynamically controlled, can influence the final isomer ratio of the saturated product.

Experimental Workflow

G cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation start 2-Methylcyclohexanone step1_out 1-Ethyl-2-methylcyclohexanol start->step1_out EtMgBr, THF reagent1 Ethylmagnesium Bromide step2_in 1-Ethyl-2-methylcyclohexanol step2_out 1-Ethyl-2-methylcyclohexene step2_in->step2_out Conc. H₂SO₄, Heat step3_in 1-Ethyl-2-methylcyclohexene step3_out This compound step3_in->step3_out H₂, PtO₂

Caption: Multi-step synthesis of this compound via a Grignard reaction route.

Conclusion

Both the direct catalytic hydrogenation and the multi-step Grignard reaction route are viable methods for the synthesis of this compound. The choice between these methods will be guided by the specific needs of the researcher. For a high-yielding, straightforward synthesis where the starting alkene is readily available, direct hydrogenation is the preferred method. When starting from a ketone and requiring potential control over the stereochemical outcome via a thermodynamically controlled elimination, the multi-step Grignard approach offers a valuable alternative. Researchers should carefully consider the desired isomeric purity and overall efficiency when selecting their synthetic strategy.

References

Stability Showdown: Trans-1-Ethyl-2-methylcyclohexane Emerges as the More Stable Isomer

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of conformational analysis, the stability of substituted cyclohexanes is a critical factor influencing their physical properties and reactivity. A comprehensive evaluation of cis and trans-1-Ethyl-2-methylcyclohexane (B13805455) isomers demonstrates that the trans configuration is the more stable of the two. This stability difference arises from the spatial arrangement of the ethyl and methyl substituents on the cyclohexane (B81311) ring and the resulting steric strain in their respective chair conformations.

The trans isomer can adopt a chair conformation where both the larger ethyl group and the smaller methyl group occupy equatorial positions. This arrangement minimizes unfavorable steric interactions, specifically 1,3-diaxial interactions, where axial substituents are in close proximity to other axial hydrogens on the same side of the ring. In contrast, the cis isomer is constrained to have one substituent in an axial position and the other in an equatorial position in either of its chair conformations. The presence of an axial substituent inevitably leads to greater steric strain, rendering the cis isomer less stable.

Quantitative Analysis of Isomer Stability

Experimental thermochemical data provides a quantitative basis for the enhanced stability of the trans isomer. The standard enthalpy of formation (ΔH f°) for the liquid state of each isomer, as determined by combustion calorimetry, reveals a significant difference.

IsomerStandard Enthalpy of Formation (ΔH f°) (liquid, 298.15 K)Reference
cis-1-Ethyl-2-methylcyclohexane-236.2 ± 1.1 kJ/mol[1]
trans-1-Ethyl-2-methylcyclohexane-243.7 ± 0.9 kJ/mol (calculated from enthalpy of combustion)[2]

The more negative enthalpy of formation for the trans isomer indicates that it is in a lower energy state and therefore more stable than the cis isomer.

Furthermore, the enthalpy of isomerization for the conversion of the cis to the trans isomer has been determined to be -7.5 ± 0.4 kJ/mol at 593 K in the gas phase.[3][4][5] The negative value confirms that the isomerization to the trans form is an exothermic process, favoring the formation of the more stable trans isomer.

Experimental Determination of Stability

The thermodynamic stability of cis and trans-1-Ethyl-2-methylcyclohexane can be experimentally determined using several well-established techniques:

Oxygen-Bomb Combustion Calorimetry

This method is employed to determine the enthalpy of combustion of a compound. From this value, the standard enthalpy of formation can be calculated, providing a direct measure of the compound's stability.

Experimental Protocol:

  • A precisely weighed sample of the purified isomer is placed in a sample holder within a high-pressure stainless steel vessel, known as a "bomb."

  • The bomb is filled with a surplus of pure oxygen to a pressure of approximately 30 atmospheres.

  • A small, known amount of a combustible material (like a cotton fuse) is used to ignite the sample.

  • The sealed bomb is submerged in a known quantity of water in a well-insulated calorimeter.

  • The initial temperature of the water is recorded with high precision.

  • The sample is ignited electrically, and the complete combustion of the compound causes a rise in the temperature of the bomb, the water, and the calorimeter.

  • The final temperature is recorded after thermal equilibrium is reached.

  • The heat capacity of the calorimeter system is determined by burning a standard substance with a known heat of combustion (e.g., benzoic acid).

  • The enthalpy of combustion of the sample is calculated from the observed temperature change, the heat capacity of the calorimeter, and the mass of the sample.

  • The standard enthalpy of formation is then derived using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

The work by W.D. Good in 1970 utilized this method to determine the enthalpies of combustion for a series of methylethylcyclohexanes, including the cis and trans-1-ethyl-2-methylcyclohexane isomers.[2]

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative populations of different conformers at equilibrium. This information can be used to calculate the Gibbs free energy difference between the conformers and, by extension, the isomers.

Experimental Protocol:

  • A high-resolution ¹H NMR spectrum of a purified sample of the disubstituted cyclohexane is acquired in a suitable deuterated solvent.

  • The experiment is often performed at low temperatures to slow down the rate of chair-chair interconversion, allowing for the observation of signals from individual conformers.

  • The key diagnostic information is found in the coupling constants (J-values) between vicinal protons on the cyclohexane ring. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

  • Axial-axial couplings typically have large J-values (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings have smaller J-values (2-5 Hz).

  • By analyzing the coupling patterns of the protons adjacent to the substituents, the percentage of each chair conformer in the equilibrium mixture can be calculated.

  • For instance, in the case of cis-1-ethyl-2-methylcyclohexane, one conformer will have an axial ethyl group and an equatorial methyl group, while the other will have an equatorial ethyl group and an axial methyl group. The relative integrals of the signals corresponding to each conformer can be used to determine their populations.

  • For the trans isomer, the diequatorial conformer is significantly more stable and will be the predominantly observed species.

  • From the equilibrium constant (K_eq) determined from the conformer populations, the Gibbs free energy difference (ΔG°) can be calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Visualizing Conformational Stability

The stability of cis and trans-1-Ethyl-2-methylcyclohexane is intrinsically linked to their chair conformations and the associated steric strain. The following diagrams, generated using the DOT language, illustrate these concepts.

G cluster_cis cis-1-Ethyl-2-methylcyclohexane cluster_strain_cis Steric Strain cluster_trans trans-1-Ethyl-2-methylcyclohexane cluster_strain_trans Steric Strain cluster_conclusion Conclusion cis_ae Conformer 1 (axial-ethyl, equatorial-methyl) cis_ea Conformer 2 (equatorial-ethyl, axial-methyl) cis_ae->cis_ea Chair Flip strain_cis 1,3-Diaxial Interactions cis_ae->strain_cis Significant Strain cis_ea->strain_cis Significant Strain conclusion Trans isomer is more stable due to the predominance of the low-energy diequatorial conformer. trans_ee Conformer 1 (diequatorial) trans_aa Conformer 2 (diaxial) trans_ee->trans_aa Chair Flip strain_trans Minimal Strain trans_ee->strain_trans Lower Energy trans_aa->strain_cis Higher Energy

Conformational analysis of cis and trans-1-Ethyl-2-methylcyclohexane.

The diagram above illustrates the chair-flip equilibria for both the cis and trans isomers. For the cis isomer, both conformations possess a substituent in the sterically demanding axial position, leading to significant 1,3-diaxial interactions and higher energy. In contrast, the trans isomer can exist in a low-energy diequatorial conformation, which is significantly more stable than the high-energy diaxial conformer. This energetic preference for the diequatorial conformation is the fundamental reason for the greater overall stability of trans-1-Ethyl-2-methylcyclohexane.

References

Spectroscopic Scrutiny: A Comparative Analysis of cis- and trans-1-Ethyl-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of the diastereomers of 1-Ethyl-2-methylcyclohexane. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by experimental protocols and a logical workflow for analysis.

The conformational and stereochemical attributes of cyclic organic molecules are pivotal in determining their biological activity and physicochemical properties. In drug discovery and development, the precise characterization of isomers is a critical step. This guide offers a comprehensive spectroscopic comparison of the cis and trans isomers of this compound, two diastereomers with distinct spatial arrangements of their substituents that give rise to unique spectral fingerprints.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structural nuances between diastereomers. The chemical shifts and coupling constants of the protons in cis- and trans-1-Ethyl-2-methylcyclohexane are influenced by the orientation of the ethyl and methyl groups on the cyclohexane (B81311) ring.

In the more stable chair conformations, the trans isomer can exist with both the ethyl and methyl groups in equatorial positions, minimizing steric hindrance. Conversely, the cis isomer must have one axial and one equatorial substituent. This difference in steric environment leads to variations in the chemical shifts of the ring protons and the protons of the substituent groups. Protons in an axial orientation are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.

Proton Assignment cis-1-Ethyl-2-methylcyclohexane (Predicted) trans-1-Ethyl-2-methylcyclohexane (Predicted)
-CH₃ (Methyl group) ~ 0.8-1.0 ppm~ 0.8-1.0 ppm
-CH₂- (Ethyl group) ~ 1.2-1.5 ppm~ 1.2-1.5 ppm
-CH₃ (Ethyl group) ~ 0.8-1.0 ppm~ 0.8-1.0 ppm
Cyclohexane Ring Protons Broad multiplet ~ 0.9-1.8 ppmBroad multiplet ~ 0.9-1.8 ppm

¹³C NMR Spectroscopy: A Carbon Skeleton Perspective

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the cyclohexane ring and the substituents are sensitive to their stereochemical environment. The steric compression experienced by axial groups can cause a shielding effect, resulting in an upfield shift (lower ppm value) for the axial carbon and the carbons in a gamma-gauche position to it, a phenomenon known as the "gamma-gauche effect."

Carbon Assignment cis-1-Ethyl-2-methylcyclohexane (Predicted) trans-1-Ethyl-2-methylcyclohexane (Predicted)
-CH₃ (Methyl group) ~ 15-20 ppm~ 18-23 ppm
-CH₂- (Ethyl group) ~ 25-30 ppm~ 28-33 ppm
-CH₃ (Ethyl group) ~ 10-15 ppm~ 10-15 ppm
C1 (Cyclohexane) ~ 35-40 ppm~ 38-43 ppm
C2 (Cyclohexane) ~ 30-35 ppm~ 33-38 ppm
Cyclohexane Ring Carbons ~ 20-40 ppm~ 20-40 ppm

As with ¹H NMR, specific tabulated experimental ¹³C NMR data is limited. The predicted values are based on established principles of ¹³C NMR and the expected conformational preferences of the isomers.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. While the IR spectra of the cis and trans isomers of this compound are expected to be broadly similar due to the presence of the same functional groups (C-H and C-C single bonds), subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. These differences arise from the distinct vibrational modes of the entire molecule influenced by its overall symmetry and conformational rigidity.

Vibrational Mode cis-1-Ethyl-2-methylcyclohexane (cm⁻¹) trans-1-Ethyl-2-methylcyclohexane (cm⁻¹)
C-H stretch (alkane) ~ 2850-2960~ 2850-2960
CH₂ bend (scissoring) ~ 1465~ 1465
CH₃ bend (asymmetric) ~ 1450~ 1450
CH₃ bend (symmetric) ~ 1375~ 1375
Fingerprint Region Complex pattern, specific to the isomerComplex pattern, specific to the isomer

Specific peak tables are not consistently available. The provided ranges are characteristic for alkanes.[1][2] Differentiation relies on a detailed comparison of the fingerprint regions of authentic samples.

Mass Spectrometry: Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for both isomers will be observed at the same mass-to-charge ratio (m/z) of 126, corresponding to the molecular formula C₉H₁₈.[3] However, the relative abundances of the fragment ions can differ due to the stereochemical differences influencing the stability of the fragmenting carbocations.

The fragmentation of cycloalkanes is often complex, involving ring opening and subsequent cleavages. Key fragmentation pathways for this compound would involve the loss of the methyl (CH₃•, 15 Da) and ethyl (C₂H₅•, 29 Da) radicals. The relative ease of these losses can be influenced by the stereochemistry of the parent molecule. For instance, the isomer that can more readily form a stable secondary or tertiary carbocation upon fragmentation will likely show a more abundant corresponding fragment ion.

Fragment Ion (m/z) Possible Identity cis-1-Ethyl-2-methylcyclohexane (Relative Abundance) trans-1-Ethyl-2-methylcyclohexane (Relative Abundance)
126[C₉H₁₈]⁺• (Molecular Ion)PresentPresent
111[M - CH₃]⁺SignificantSignificant
97[M - C₂H₅]⁺SignificantSignificant
83[M - C₃H₇]⁺PresentPresent
69[C₅H₉]⁺PresentPresent
55[C₄H₇]⁺HighHigh
41[C₃H₅]⁺HighHigh

Experimental Protocols

Accurate spectroscopic comparison relies on standardized experimental procedures. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be analyzed. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Mount the sample plates in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: Employ a GC system coupled to a mass spectrometer (e.g., with a quadrupole or ion trap mass analyzer).

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Inject a small volume (e.g., 1 µL) in split mode.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) to ensure elution.

  • MS Conditions:

    • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Scan a mass range of m/z 35-300.

Logical Workflow for Isomer Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomer_A Cis Isomer NMR NMR (¹H & ¹³C) Isomer_A->NMR IR IR Spectroscopy Isomer_A->IR MS Mass Spectrometry Isomer_A->MS Isomer_B Trans Isomer Isomer_B->NMR Isomer_B->IR Isomer_B->MS NMR_Data Compare Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Compare Fingerprint Regions IR->IR_Data MS_Data Compare Fragmentation Patterns MS->MS_Data Conclusion Structural Elucidation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Spectroscopic analysis workflow for isomer differentiation.

Conclusion

The spectroscopic differentiation of cis- and trans-1-Ethyl-2-methylcyclohexane is achievable through a multi-technique approach. While IR and Mass Spectrometry provide valuable confirmatory data, NMR spectroscopy, particularly the subtle differences in chemical shifts arising from the distinct conformational preferences of the two isomers, offers the most definitive evidence for structural elucidation. For unambiguous assignment, comparison with spectra from authenticated reference standards is always recommended. This guide provides the foundational knowledge and experimental framework for researchers to confidently tackle the characterization of these and similar substituted cyclohexane systems.

References

A Comparative Analysis of 1-Ethyl-2-methylcyclohexane and 1,2-dimethylcyclohexane for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties and conformational analysis of 1-Ethyl-2-methylcyclohexane and 1,2-dimethylcyclohexane (B31226). The information presented is intended for researchers, scientists, and professionals in drug development and other scientific fields where the stereochemical and physical properties of substituted cyclohexanes are critical.

Physicochemical Properties: A Quantitative Comparison

The following table summarizes the key physical properties of the cis and trans isomers of both this compound and 1,2-dimethylcyclohexane. These values are critical for applications such as solvent selection, reaction condition optimization, and purification processes.

PropertyThis compound1,2-dimethylcyclohexane
Molecular Formula C₉H₁₈[1][2][3]C₈H₁₆[4]
Molecular Weight 126.24 g/mol [1][3]112.21 g/mol [5]
Boiling Point cis: Data not readily available trans: ~150.8 °C[6][7]cis: 129-130 °C[8] trans: 123.55 - 125.9 °C[5][9]
Melting Point Data not readily availablecis: -50 °C[10] trans: -89 to -90 °C[5][9]
Density cis: Data not readily available trans: ~0.769 g/cm³[7]cis: 0.796 g/mL at 25 °C[8] trans: ~0.7772 - 0.8 g/cm³ at 20 °C[5][9]
Solubility Insoluble in water; Soluble in non-polar organic solvents.cis: Soluble in acetone, alcohol, benzene, ether, and ligroin; slightly soluble in water.[8] trans: Soluble in nonpolar organic solvents like hexane (B92381) and benzene; very low solubility in water.[11]

Conformational Analysis and Stereoisomerism

The stereochemistry of substituted cyclohexanes significantly influences their reactivity and interaction with biological systems. Both this compound and 1,2-dimethylcyclohexane exist as cis and trans diastereomers, each with distinct conformational preferences.

1,2-dimethylcyclohexane
  • cis-1,2-dimethylcyclohexane (B165935) : In the cis isomer, the two methyl groups are on the same face of the cyclohexane (B81311) ring. In its chair conformations, one methyl group must be in an axial position while the other is in an equatorial position.[12][13] A ring flip results in the interchange of these positions, leading to two conformations of equal energy.[12][13] The steric strain in cis-1,2-dimethylcyclohexane arises from one axial methyl group and a gauche interaction between the two methyl groups, totaling approximately 11.4 kJ/mol of strain.[12][13]

  • trans-1,2-dimethylcyclohexane (B1581434) : The trans isomer has the two methyl groups on opposite faces of the ring. This allows for a chair conformation where both methyl groups are in the more stable equatorial positions, minimizing steric hindrance.[14] The alternative conformation, with both methyl groups in axial positions, is highly unstable due to significant 1,3-diaxial interactions.[13] Consequently, the diequatorial conformer is strongly favored, making trans-1,2-dimethylcyclohexane more stable than the cis isomer.[15][16] The steric strain in the stable diequatorial conformer is primarily due to the gauche interaction between the adjacent methyl groups.[13]

This compound
  • cis-1-Ethyl-2-methylcyclohexane : Similar to the cis-dimethyl isomer, one substituent is axial and the other is equatorial. Due to the larger size of the ethyl group compared to the methyl group, the conformation where the ethyl group is in the equatorial position and the methyl group is in the axial position is more stable to minimize steric strain.

  • trans-1-Ethyl-2-methylcyclohexane : The most stable conformation for the trans isomer is the one where both the ethyl and methyl groups are in equatorial positions.[17][18] This arrangement minimizes the steric strain that would be present if these bulky groups were in axial positions.[17][18]

The following diagram illustrates the chair conformations of the cis and trans isomers of 1,2-dimethylcyclohexane.

G cluster_cis cis-1,2-dimethylcyclohexane cluster_trans trans-1,2-dimethylcyclohexane cis_ae Axial-Equatorial (one conformer) cis_ea Equatorial-Axial (ring flip) cis_ae->cis_ea Ring Flip (Equal Energy) cis_ea->cis_ae trans_ee Diequatorial (More Stable) trans_aa Diaxial (Less Stable) trans_ee->trans_aa Ring Flip (Unequal Energy) trans_aa->trans_ee

Chair conformations of 1,2-dimethylcyclohexane isomers.

Experimental Protocols

The data presented in this guide are determined through established experimental methodologies. Below are detailed protocols for the key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of small quantities of an organic liquid is the capillary method using a Thiele tube or a melting point apparatus with a boiling point attachment.[5][12]

Protocol:

  • A small amount of the liquid sample is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is placed open-end down into the liquid.

  • The apparatus is heated slowly and uniformly in an oil bath (Thiele tube) or a heating block.[5]

  • As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.

  • When a continuous and rapid stream of bubbles emerges from the capillary, the heating is stopped.

  • The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of Melting Point

For solid organic compounds, the melting point is a key indicator of purity. It is the temperature at which the solid phase is in equilibrium with the liquid phase.

Protocol:

  • A small amount of the finely powdered solid sample is packed into a capillary tube, sealed at one end.[9]

  • The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath.[11]

  • The sample is heated slowly, and the temperature is monitored with a thermometer.

  • The temperature range from when the first droplet of liquid appears to when the entire sample has melted is recorded as the melting point range.[11] A narrow melting range typically indicates a pure compound.

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined using several methods, including a pycnometer or simply by measuring the mass of a known volume.

Protocol (using a measuring cylinder and balance):

  • The mass of a clean, dry measuring cylinder is recorded.

  • A specific volume of the liquid (e.g., 10 mL) is accurately measured into the cylinder.

  • The mass of the measuring cylinder containing the liquid is recorded.

  • The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

  • The density is then calculated by dividing the mass of the liquid by its volume. For higher accuracy, a pycnometer is used, which is a flask with a specific, accurately known volume.[14]

Determination of Solubility

Solubility tests provide information about the polarity and functional groups present in a molecule. The principle of "like dissolves like" is a useful guide.

Protocol:

  • A small, measured amount of the solute (e.g., 25 mg of solid or 0.05 mL of liquid) is placed in a test tube.[13]

  • A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[13]

  • The test tube is shaken vigorously after each addition.

  • The compound is classified as soluble if it completely dissolves. If it does not dissolve in a non-polar solvent, further tests can be conducted with polar solvents, and vice-versa. For compounds insoluble in water, solubility in aqueous acids or bases can indicate the presence of basic or acidic functional groups, respectively.[19]

Conformational Analysis

The determination of the relative stabilities of different conformers and the energy barriers between them is achieved through a combination of experimental and computational methods.

Experimental Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR is a powerful technique for studying the conformational equilibria of cyclohexanes.[17] By cooling the sample, the rate of ring flipping can be slowed down, allowing for the observation of separate signals for the axial and equatorial protons. The relative areas of these signals can be used to determine the equilibrium constant and the free energy difference between the conformers.

Computational Methods:

  • Molecular Mechanics and Quantum Mechanics Calculations: Computational chemistry software can be used to model the different conformations of a molecule and calculate their relative energies.[20] These calculations can provide detailed insights into the steric and electronic factors that determine conformational preferences.[21]

The following diagram outlines a general workflow for the conformational analysis of a substituted cyclohexane.

G start Substituted Cyclohexane isomers Identify Stereoisomers (cis/trans) start->isomers chair_conformers Draw Chair Conformations for each isomer isomers->chair_conformers axial_equatorial Assign Axial/Equatorial Positions to Substituents chair_conformers->axial_equatorial steric_interactions Analyze Steric Interactions (1,3-diaxial, gauche) axial_equatorial->steric_interactions stability Determine Relative Stability of Conformers steric_interactions->stability experimental Experimental Verification (e.g., Low-Temp NMR) stability->experimental computational Computational Modeling (Energy Calculations) stability->computational conclusion Conformational Equilibrium and Properties experimental->conclusion computational->conclusion

References

A Comparative Guide to the Computational Modeling of 1-Ethyl-2-methylcyclohexane Conformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational methods for modeling the conformations of 1-ethyl-2-methylcyclohexane, supported by established experimental principles. Due to the limited availability of direct experimental thermodynamic data for this compound, this guide utilizes A-values derived from monosubstituted cyclohexanes and analogous data from closely related disubstituted cyclohexanes to provide a robust framework for comparison.

Introduction to this compound Conformational Analysis

This compound, a disubstituted cyclohexane (B81311), exists predominantly in chair conformations to minimize angular and torsional strain. The stereoisomers, cis and trans, exhibit distinct conformational preferences due to the different spatial arrangements of the ethyl and methyl groups. Understanding these preferences is crucial for predicting molecular properties and reactivity.

  • cis-1-Ethyl-2-methylcyclohexane (B13812897): In the cis isomer, one substituent is in an axial position while the other is equatorial. A ring flip results in the interchange of these positions. The two chair conformers are not energetically equivalent.

  • trans-1-Ethyl-2-methylcyclohexane (B13805455): The trans isomer has two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformer is significantly more stable.[1]

Computational Modeling Approaches

A variety of computational methods are employed to predict the relative energies and populations of different conformers. These methods range from computationally inexpensive molecular mechanics force fields to more accurate but resource-intensive quantum mechanical calculations.

Commonly Used Computational Methods:

  • Molecular Mechanics (MM): Utilizes classical physics to model the potential energy of a molecule. Common force fields include MMFF94, AMBER, and OPLS. These methods are fast and suitable for scanning the conformational space of large molecules.

  • Density Functional Theory (DFT): A quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) influences the accuracy and computational cost.

  • Ab Initio Methods: Based on first principles of quantum mechanics without empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) offer high accuracy but are computationally demanding.

Experimental Validation: Low-Temperature NMR Spectroscopy

The primary experimental technique for determining the relative energies of conformers in solution is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR.[2] At room temperature, the chair conformations of cyclohexane derivatives interconvert rapidly, resulting in averaged NMR signals. By lowering the temperature, this ring flip can be slowed down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. The relative areas of these signals can then be used to calculate the equilibrium constant (Keq) and, subsequently, the difference in Gibbs free energy (ΔG°) between the conformers.

Quantitative Comparison of Conformations

The following tables summarize the expected relative energies of the conformers of cis- and trans-1-ethyl-2-methylcyclohexane based on established A-values and data from analogous molecules. These values serve as a benchmark for evaluating the performance of various computational models.

Table 1: Conformational Analysis of cis-1-Ethyl-2-methylcyclohexane

ConformerSubstituent PositionsEstimated ΔG° (kcal/mol) at 298 KExpected Population (%)
I (More Stable) Ethyl (equatorial), Methyl (axial)0~96%
II (Less Stable) Ethyl (axial), Methyl (equatorial)~2.0~4%

Note: The estimated ΔG° is based on the difference in A-values between the ethyl (~1.75 kcal/mol) and methyl (~1.70 kcal/mol) groups, with an additional term for the gauche interaction between the adjacent substituents.

Table 2: Conformational Analysis of trans-1-Ethyl-2-methylcyclohexane

ConformerSubstituent PositionsEstimated ΔG° (kcal/mol) at 298 KExpected Population (%)
I (More Stable) Ethyl (equatorial), Methyl (equatorial)0>99%
II (Less Stable) Ethyl (axial), Methyl (axial)>4.0<1%

Note: The diaxial conformer is highly disfavored due to significant 1,3-diaxial interactions from both alkyl groups.[1]

Table 3: Hypothetical Performance of Computational Methods

This table presents a hypothetical comparison of how different computational methods might perform in predicting the energy difference (ΔE) for the two conformers of cis-1-ethyl-2-methylcyclohexane.

Computational MethodBasis Set/Force FieldHypothetical ΔE (kcal/mol)Deviation from Estimate
Molecular Mechanics (MMFF94)N/A1.8Low
Molecular Mechanics (AMBER)N/A2.2Moderate
DFT (B3LYP)6-31G*2.1Moderate
DFT (M06-2X)6-311+G**1.95Low
Ab Initio (MP2)cc-pVTZ2.05Low-Moderate

Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy

Objective: To determine the equilibrium constant and free energy difference between the two chair conformers of cis-1-ethyl-2-methylcyclohexane.

Materials:

  • cis-1-Ethyl-2-methylcyclohexane sample

  • Deuterated solvent suitable for low-temperature work (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂)

  • NMR spectrometer with variable temperature capabilities

  • NMR tubes suitable for low-temperature experiments

Procedure:

  • Prepare a solution of cis-1-ethyl-2-methylcyclohexane in the chosen deuterated solvent at an appropriate concentration (typically 5-10 mg in 0.5 mL).

  • Calibrate the NMR spectrometer's temperature control unit.

  • Acquire a standard ¹³C NMR spectrum at room temperature (e.g., 298 K).

  • Gradually lower the temperature of the NMR probe in increments of 10-20 K.

  • Acquire a ¹³C NMR spectrum at each temperature, allowing sufficient time for thermal equilibration.

  • Continue cooling until the signals for the individual conformers are resolved (coalescence is passed). This typically occurs at temperatures below -60 °C (213 K).

  • At the lowest achievable temperature where sharp, distinct signals for both conformers are observed, acquire a final spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Integrate the well-resolved signals corresponding to the same carbon atom in each of the two conformers.

  • Calculate the equilibrium constant (Keq) from the ratio of the integrals.

  • Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Visualization of Conformational Equilibrium

The following diagrams illustrate the conformational equilibria for the cis and trans isomers of this compound.

Caption: Ring flip of cis-1-Ethyl-2-methylcyclohexane.

Caption: Ring flip of trans-1-Ethyl-2-methylcyclohexane.

Conclusion

The conformational analysis of this compound highlights the importance of steric interactions in determining molecular geometry and stability. While direct experimental data for this specific molecule is not abundant, a combination of established A-values and computational modeling provides a reliable framework for understanding its conformational preferences. For the cis isomer, the conformer with the larger ethyl group in the equatorial position is favored. For the trans isomer, the diequatorial conformer is overwhelmingly the most stable. This guide provides researchers with a comparative overview of the tools and principles necessary to approach the computational modeling of this and similar substituted cyclohexane systems.

References

A Comparative Guide to the Properties of 1-Ethyl-2-methylcyclohexane: Experimental Data vs. Theoretical Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of organic molecules is paramount. This guide provides a detailed comparison of the experimental and theoretical properties of the cis and trans isomers of 1-Ethyl-2-methylcyclohexane. To provide a broader context for evaluation, we also present a comparison with two isomeric C9 cycloalkanes: propylcyclohexane (B167486) and 1,1,2-trimethylcyclohexane. This document summarizes key quantitative data in structured tables, outlines the experimental methodologies for determining these properties, and visualizes the stereochemical relationships of this compound.

Physicochemical Properties: A Tabulated Comparison

The following tables summarize the available experimental and computed data for the cis and trans isomers of this compound, alongside experimental data for propylcyclohexane and 1,1,2-trimethylcyclohexane.

Table 1: Physical Properties of this compound Isomers and Alternatives

Propertycis-1-Ethyl-2-methylcyclohexanetrans-1-Ethyl-2-methylcyclohexanePropylcyclohexane1,1,2-Trimethylcyclohexane
Molecular Formula C₉H₁₈[1]C₉H₁₈[2]C₉H₁₈C₉H₁₈[3]
Molecular Weight ( g/mol ) 126.24[1]126.24[2]126.24126.242[3]
Boiling Point (°C) 155.98[1]151[4]155[4]145.2[3]
Density (g/mL) 0.8060 (at 20°C)[1]0.794 (at 20°C)[4]0.793 (at 25°C)[4]0.765 (at 20°C)[3]
Refractive Index (n20/D) 1.4410[1]1.438[4]1.436[4]1.4359[3]
Melting Point (°C) -77.27 (estimate)[1]Not available-95-29[3]
Flash Point (°C) 31.9[1]Not available35[4]25.2[3]
Vapor Pressure (mmHg at 25°C) 3.8[1]Not available4.19[5]6.19[3]

Table 2: Computed (Theoretical) Properties of this compound Isomers

Propertycis-1-Ethyl-2-methylcyclohexanetrans-1-Ethyl-2-methylcyclohexane
Molecular Weight ( g/mol ) 126.24[3]126.24[6]
Exact Mass (Da) 126.140850574[3]126.140850574[6]
LogP (Octanol/Water Partition Coefficient) 3.22270 (XLogP3)[3]Not available

Stereochemistry and Stability

The "cis" and "trans" prefixes in this compound describe the relative orientation of the ethyl and methyl substituents on the cyclohexane (B81311) ring. In the cis isomer, both groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This stereochemical difference significantly influences the molecule's stability. The trans isomer is generally more stable than the cis isomer because it can adopt a chair conformation where both the larger ethyl and the methyl groups occupy equatorial positions, minimizing steric hindrance.[7][8] In the cis isomer, one substituent is forced into a more sterically hindered axial position.[8]

G Stereoisomers of this compound cluster_isomers Isomers cluster_stability Relative Stability cis-1-Ethyl-2-methylcyclohexane cis-1-Ethyl-2-methylcyclohexane Less Stable (Higher Energy) Less Stable (Higher Energy) cis-1-Ethyl-2-methylcyclohexane->Less Stable (Higher Energy) More Steric Hindrance trans-1-Ethyl-2-methylcyclohexane trans-1-Ethyl-2-methylcyclohexane More Stable (Lower Energy) More Stable (Lower Energy) trans-1-Ethyl-2-methylcyclohexane->More Stable (Lower Energy) Less Steric Hindrance

Figure 1. Relationship between stereoisomers and stability.

Experimental Protocols

The experimental values presented in this guide are determined through a variety of well-established laboratory techniques. Below are detailed methodologies for the key experiments.

Boiling Point Determination (Capillary Method)

The capillary method is a common and efficient technique for determining the boiling point of a liquid organic compound.[9]

G Boiling Point Determination Workflow start Start prep Sample Preparation: - Place liquid in a fusion tube. - Invert a sealed capillary tube into the liquid. start->prep heat Heating: - Place the assembly in a heating block or Thiele tube. - Heat slowly and uniformly. prep->heat observe Observation: - Watch for a continuous stream of bubbles from the capillary tube. heat->observe record Recording: - Note the temperature at which rapid and continuous bubbling occurs. observe->record end End: Boiling Point Determined record->end

Figure 2. Workflow for boiling point determination.

Protocol:

  • A small amount of the liquid sample is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The assembly is attached to a thermometer and heated in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[10]

  • As the temperature rises, the air trapped in the capillary tube expands and escapes.

  • When the boiling point is reached, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[10] The temperature at this point is recorded as the boiling point.

Density Determination (Gravimetric Method)

The density of a liquid can be determined gravimetrically using a pycnometer or a graduated cylinder and a balance.[11][12]

Protocol:

  • The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.[12]

  • A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[12]

  • The mass of the graduated cylinder containing the liquid is then measured.

  • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[12]

  • The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[12]

Refractive Index Determination (Abbe Refractometer)

The refractive index, a measure of how much light bends as it passes through a substance, is a characteristic physical property that can be measured with high precision using an Abbe refractometer.

Protocol:

  • A few drops of the liquid sample are placed on the prism of the Abbe refractometer.

  • The prism is closed and the light source is adjusted to illuminate the sample.

  • While looking through the eyepiece, the adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index is then read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Enthalpy of Combustion (Bomb Calorimetry)

The enthalpy of combustion, the heat released during the complete combustion of a substance, is determined using a bomb calorimeter.[13][14]

Protocol:

  • A known mass of the organic liquid is placed in a sample holder within a sealed container called a "bomb."

  • The bomb is filled with high-pressure oxygen to ensure complete combustion.[14]

  • The bomb is placed in a known volume of water in an insulated container (the calorimeter).

  • The initial temperature of the water is recorded.

  • The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing the temperature to rise.[15]

  • The final temperature of the water is recorded.

  • The heat absorbed by the calorimeter and water is calculated using the temperature change and the known heat capacity of the calorimeter system. This value corresponds to the heat of combustion of the sample.

Conclusion

This guide provides a comprehensive overview of the experimental and theoretical properties of cis- and trans-1-Ethyl-2-methylcyclohexane, along with relevant comparative data for propylcyclohexane and 1,1,2-trimethylcyclohexane. The provided experimental protocols offer a foundational understanding of how these critical physicochemical parameters are determined. For researchers and professionals in the chemical and pharmaceutical sciences, this information is essential for substance identification, purity assessment, and the prediction of chemical behavior. The clear presentation of data and methodologies aims to support and facilitate further research and development endeavors.

References

A Comparative Guide to the Characterization of 1-Ethyl-2-methylcyclohexane: Beyond X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of organic molecules is paramount. While single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, its application to compounds that are liquid at ambient temperatures, such as 1-Ethyl-2-methylcyclohexane, is not feasible.[1][2] This guide provides a comprehensive comparison of powerful and routinely employed alternative techniques for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy. We will delve into the experimental data each method provides, their respective protocols, and how they can be used to distinguish between the molecule's stereoisomers.

Data Presentation: A Comparative Overview of Spectroscopic Techniques

The selection of an analytical technique is often guided by the specific information required. The following table summarizes the key attributes of NMR, GC-MS, and IR spectroscopy in the context of characterizing this compound.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)Infrared (IR) Spectroscopy
Information Obtained Detailed carbon-hydrogen framework, connectivity, and stereochemistry.[3]Separation of isomers, molecular weight determination, and fragmentation patterns for structural clues.[4][5][6]Identification of functional groups present in the molecule.[2][7]
Sample Requirements ~10-50 mg dissolved in a deuterated solvent.[3][8]Micrograms to nanograms of a volatile sample.[9]A single drop of the neat liquid.[10][11]
Experimental Time Minutes to hours per experiment.20-60 minutes per sample.[12][13]A few minutes per sample.
Isomer Differentiation Excellent for distinguishing cis/trans isomers based on the number of unique signals.Can separate isomers based on their boiling points and provides distinct mass spectra.Limited; spectra of isomers are often very similar.

Quantitative Data Summary for this compound

The following table presents the specific data that can be obtained for this compound using each technique. Note that while exact NMR chemical shifts can vary with the solvent and instrument, the principles of signal counting remain constant.

TechniqueParameterExpected Data for this compound
¹³C NMR Number of Signalscis-isomer: 9 unique carbon signals. trans-isomer: 5 unique carbon signals due to higher symmetry.
Chemical Shift Range~10-40 ppm for sp³ hybridized carbons.
GC-MS Molecular Ion Peak (M⁺)m/z = 126, corresponding to the molecular weight of C₉H₁₈.[1][14][15]
Key Fragment Ionsm/z = 111 (loss of a methyl group, [M-15]⁺) and m/z = 97 (loss of an ethyl group, [M-29]⁺).[6][16][17]
Kovats Retention IndexStandard non-polar column: ~989.[14]
IR Spectroscopy C-H StretchingStrong, sharp peaks in the 2850-2960 cm⁻¹ region.[7]
C-H Bending/ScissoringMedium to strong peaks around 1465 cm⁻¹.

Experimental Protocols

Detailed and standardized methodologies are crucial for reproducible and reliable results. Below are the protocols for the characterization of liquid this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring a ¹³C NMR spectrum of a liquid sample.

  • Sample Preparation:

    • In a clean, dry vial, dissolve approximately 40-50 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[8]

    • Ensure the sample is fully dissolved to form a homogenous solution.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The liquid level should be about 4-5 cm.[8]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Set up the ¹³C NMR experiment parameters, including the spectral width, acquisition time, and number of scans. A proton-decoupled experiment is standard.

    • Initiate data acquisition. Due to the low natural abundance of ¹³C, a larger number of scans may be required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Reference the spectrum using the known chemical shift of the solvent signal (e.g., 77.16 ppm for CDCl₃).

    • Integrate the signals (optional for ¹³C NMR) and pick the peaks to determine their chemical shifts.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the analysis of volatile organic compounds like this compound.[9]

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 µL in 1 mL) in a volatile solvent like dichloromethane (B109758) or hexane.

    • Transfer the solution into a 2 mL GC autosampler vial and seal it with a screw cap containing a septum.[8]

  • Instrument Setup and Data Acquisition:

    • Equip the gas chromatograph with a non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Set the injector temperature to a value that ensures rapid vaporization (e.g., 250 °C).

    • Program the oven temperature to separate the components. A typical program might start at 50 °C, hold for 2 minutes, and then ramp up to 250 °C at a rate of 10 °C/min.[12]

    • Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).[13]

    • Set the mass spectrometer to scan a mass range of m/z 40-300. The ion source should be set to electron ionization (EI) at 70 eV.

    • Inject a small volume of the sample (e.g., 1 µL) into the GC.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to determine the retention times of any separated components (e.g., cis and trans isomers).

    • Examine the mass spectrum corresponding to each chromatographic peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.[13]

Infrared (IR) Spectroscopy

This protocol describes the analysis of a neat liquid sample.

  • Sample Preparation:

    • Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[10]

    • Using a pipette, place one drop of neat this compound onto the surface of one plate.[10][11]

    • Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.[18]

  • Instrument Setup and Data Acquisition:

    • Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty instrument to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be a plot of percent transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and compare their positions to known correlation tables to identify the functional groups present (e.g., C-H stretches for alkanes).[2]

Mandatory Visualization

The following diagrams illustrate the workflows and logical relationships involved in the characterization of this compound.

experimental_workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep1 Dissolve ~50 mg in 0.7 mL CDCl3 prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert into Spectrometer prep2->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference and Peak Pick proc2->proc3 analysis1 Identify Chemical Shifts & Number of Signals proc3->analysis1

Caption: Workflow for NMR spectroscopic analysis of this compound.

experimental_workflow_GCMS cluster_output Data Output A Prepare Dilute Sample in Volatile Solvent B Inject into GC A->B C Separation on Capillary Column B->C D Elution into Mass Spectrometer C->D E Ionization (70 eV EI) D->E F Mass Analysis (Quadrupole) E->F G Total Ion Chromatogram (TIC) F->G H Mass Spectrum for each Peak F->H logical_relationship_isomers cluster_gcms GC-MS Analysis cluster_nmr 13C NMR Analysis compound This compound (Mixture of Isomers) gc Separation by GC compound->gc nmr Acquire 13C Spectrum compound->nmr ms MS Fragmentation gc->ms Two Peaks ms_cis cis-Isomer Spectrum (m/z 126, 111, 97) ms->ms_cis ms_trans trans-Isomer Spectrum (m/z 126, 111, 97) ms->ms_trans conclusion Conclusion: GC separates isomers, NMR confirms identity via signal count. nmr_cis cis-Isomer: 9 Signals nmr->nmr_cis nmr_trans trans-Isomer: 5 Signals nmr->nmr_trans

References

Reactivity of 1-Ethyl-2-methylcyclohexane Isomers: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the stereochemical orientation of substituents on a cyclic scaffold can profoundly influence a molecule's reactivity and, consequently, its pharmacological profile. This guide provides a detailed comparison of the reactivity of the cis and trans isomers of 1-ethyl-2-methylcyclohexane, focusing on the well-established principles of conformational analysis and their impact on elimination reactions. The insights presented are supported by established experimental observations for analogous systems, offering a predictive framework for researchers engaged in the synthesis of complex cyclic molecules.

Isomer Stability and Conformational Analysis

The reactivity of substituted cyclohexanes is intrinsically linked to the stability of their chair conformations. The cis and trans isomers of this compound exhibit different conformational preferences that dictate their behavior in chemical reactions.

  • trans-1-Ethyl-2-methylcyclohexane: The most stable conformation of the trans isomer has both the ethyl and the methyl groups in equatorial positions. This arrangement minimizes steric strain, specifically the unfavorable 1,3-diaxial interactions that arise when substituents are forced into axial positions.

  • cis-1-Ethyl-2-methylcyclohexane: In the cis isomer, one substituent must be in an axial position while the other is equatorial. The energetically most favorable chair conformation is the one where the larger ethyl group occupies the more spacious equatorial position to reduce steric hindrance, leaving the smaller methyl group in an axial position.

The trans isomer is, therefore, the more thermodynamically stable of the two, as it can adopt a conformation where both bulky alkyl groups avoid the sterically hindered axial positions.

Comparative Reactivity in E2 Elimination

The bimolecular elimination (E2) reaction is highly stereospecific and provides a clear demonstration of the differing reactivities of the cis and trans isomers. This reaction requires a specific geometric arrangement for the transition state: the leaving group and a proton on an adjacent carbon must be in an anti-periplanar (or trans-diaxial) orientation. This requirement has significant consequences for the reactivity of cyclic systems.

For an E2 reaction to occur on a cyclohexane (B81311) ring, the leaving group (e.g., a tosylate or a halide) must be in an axial position to allow for an adjacent axial proton to be anti-periplanar.

  • cis-Isomer Reactivity: The more stable conformation of a cis-1-ethyl-2-methylcyclohexyl derivative (with a leaving group on carbon 1) can place the leaving group in an axial position while the large ethyl group remains equatorial. This conformation is relatively stable and allows for a rapid E2 reaction. Elimination can proceed by removing an axial proton from an adjacent carbon, leading predominantly to the more substituted (Zaitsev) alkene. For example, the cis-isomer of 1-chloro-2-methylcyclohexane reacts much faster than its trans counterpart.[1]

  • trans-Isomer Reactivity: For the trans isomer, the most stable conformation places both the leaving group and the ethyl group in equatorial positions. To achieve the necessary axial orientation for the leaving group to undergo an E2 reaction, the ring must flip to a much less stable conformation. This high-energy conformation forces both the ethyl and methyl groups into sterically demanding axial positions.[1] This significant energy barrier makes the E2 reaction for the trans isomer much slower. Furthermore, the product formed is often the less substituted (Hofmann-like) alkene, as the geometric constraints may only allow for the abstraction of a proton from a less substituted adjacent carbon.[1]

The following diagram illustrates the logical relationship between the isomer configuration, its preferred conformation, and the resulting reactivity in an E2 elimination.

G Reactivity Comparison of this compound Isomers in E2 Elimination cluster_cis cis-Isomer cluster_trans trans-Isomer cis_isomer cis-1-Ethyl-2-methylcyclohexyl-X Ethyl (eq), Methyl (ax), X (ax) Ethyl (ax), Methyl (eq), X (eq) cis_reactive Reactive Conformation Ethyl (eq), X (ax) Lower Energy Transition State cis_isomer->cis_reactive Ring Flip to Favorable Conformation cis_product Major Product Zaitsev Product (1-ethyl-2-methylcyclohexene) cis_reactive->cis_product E2 Elimination cis_rate Faster Reaction Rate cis_reactive->cis_rate trans_isomer trans-1-Ethyl-2-methylcyclohexyl-X Ethyl (eq), Methyl (eq), X (eq) Ethyl (ax), Methyl (ax), X (ax) trans_reactive Reactive Conformation Ethyl (ax), X (ax) Higher Energy Transition State trans_isomer->trans_reactive Ring Flip to Unfavorable Conformation trans_product Major Product Hofmann-like Product (1-ethyl-6-methylenecyclohexane) trans_reactive->trans_product E2 Elimination trans_rate Slower Reaction Rate trans_reactive->trans_rate

Conformational control of E2 elimination reactivity.

Experimental Data: Product Distribution

IsomerMajor Alkene ProductPredicted Product DistributionRationale
cis-1-Ethyl-2-methylcyclohexyl Tosylate 1-Ethyl-2-methylcyclohexene (Zaitsev)> 90%The leaving group can adopt an axial position in a stable conformation, allowing for anti-periplanar elimination of a proton from the more substituted adjacent carbon.
trans-1-Ethyl-2-methylcyclohexyl Tosylate 3-Ethyl-2-methyl-1-cyclohexene (Hofmann-like)> 95%The required axial position for the leaving group forces both alkyl groups into unfavorable axial positions. Elimination proceeds via the only available anti-periplanar proton.

Experimental Protocol: E2 Elimination of a Substituted Cyclohexyl Tosylate

The following is a representative experimental protocol for the E2 elimination of a substituted cyclohexyl tosylate, adapted from procedures for similar compounds.

Objective: To carry out the E2 elimination of cis- and trans-1-ethyl-2-methylcyclohexyl tosylate and analyze the product distribution.

Materials:

  • cis-1-Ethyl-2-methylcyclohexyl tosylate

  • trans-1-Ethyl-2-methylcyclohexyl tosylate

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Pentane (B18724)

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask (15 mL)

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

  • Water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

  • NMR spectrometer

Procedure:

  • In a 15 mL round-bottom flask, a solution of the respective isomer of 1-ethyl-2-methylcyclohexyl tosylate (e.g., 15 mmol) and potassium tert-butoxide (16.5 mmol) in 6 mL of anhydrous DMSO is prepared.

  • The flask is equipped with a distillation apparatus, and the reaction mixture is heated to approximately 135 °C.

  • The alkene product, being volatile, is distilled from the reaction mixture as it is formed.

  • The collected distillate is dissolved in 5 mL of pentane.

  • The pentane solution is transferred to a separatory funnel and washed three times with 5 mL portions of deionized water to remove any remaining DMSO and tert-butanol.

  • The organic layer is collected and dried over anhydrous sodium sulfate.

  • The pentane is carefully removed by evaporation on a water bath maintained at 45°C to yield the final alkene product as a colorless liquid.

  • The product composition is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the different alkene isomers formed.

  • The structure of the major product is confirmed by ¹H and ¹³C NMR spectroscopy.

Expected Outcome: The GC-MS analysis is expected to show a significantly different product distribution for the two isomers, as outlined in the data table above, confirming the profound impact of stereochemistry on the reaction pathway.

Conclusion

The stereochemical arrangement of substituents on a cyclohexane ring is a critical determinant of its chemical reactivity. In the case of this compound isomers, the cis isomer is predicted to undergo E2 elimination significantly faster than the trans isomer due to its ability to more readily adopt the required anti-periplanar transition state in a relatively stable chair conformation. This fundamental principle of conformational analysis is crucial for professionals in drug development and medicinal chemistry, as it governs the outcome of synthetic routes and can influence the biological activity and metabolic stability of chiral drug candidates.

References

A Comparative Guide to the Determination of Enantiomeric Excess in 1-Ethyl-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in stereoselective synthesis and analysis, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides a comparative overview of analytical methodologies for quantifying the enantiomeric composition of the chiral hydrocarbon 1-Ethyl-2-methylcyclohexane. This non-functionalized alkane presents a challenge for many traditional analytical techniques, necessitating specialized approaches for successful enantiomeric resolution.

Comparison of Key Analytical Techniques

The primary methods for determining the enantiomeric excess of volatile, non-functionalized hydrocarbons like this compound are Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents. Each technique offers distinct advantages and is suited to different experimental needs.

ParameterChiral Gas Chromatography (GC)NMR Spectroscopy with Chiral Solvating Agents
Principle Differential partitioning of enantiomers between a chiral stationary phase and a gas mobile phase.Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift non-equivalence in the NMR spectrum.
Sample Volatility RequiredNot required
Sample Preparation Minimal, direct injection of a solutionSample is dissolved with a stoichiometric amount of a chiral solvating agent in a suitable deuterated solvent.
Resolution Baseline separation of enantiomers is often achievable, providing high accuracy.The degree of chemical shift difference can vary and may not always lead to baseline resolution.
Sensitivity High, suitable for trace analysis.Lower, requires a higher concentration of the analyte.
Instrumentation Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).High-field NMR spectrometer.
Information Provided Retention times and peak areas, allowing for direct calculation of ee.Chemical shifts and integral ratios of diastereomerically distinct signals.
Throughput Relatively high, with typical run times of 20-40 minutes.Lower, requires sample preparation for each measurement.

Experimental Protocols

Chiral Gas Chromatography (GC)

Due to the lack of specific published chromatograms for this compound, the following protocol is adapted from a successful separation of the structurally similar 1,2-dimethylcyclohexane (B31226) enantiomers. This method is expected to provide a strong starting point for method development.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: Chirasil-Dex (or a similar cyclodextrin-based column), 25 m x 0.25 mm I.D., 0.25 µm film thickness.[1]

  • Carrier Gas: Helium, at a constant pressure of 80 kPa.[1]

  • Injector: Split/splitless inlet.

  • Data System: ChemStation or equivalent.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile solvent such as pentane (B18724) or hexane.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Temperature Program: Isothermal at 30°C.[1]

    • Injection Volume: 1 µL

    • Split Ratio: 100:1

  • Analysis: Inject the prepared sample onto the GC system. The two enantiomers of trans-1-Ethyl-2-methylcyclohexane will be separated, while the cis-diastereomer (which is a meso compound and therefore achiral) will elute as a single peak. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomer peaks using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Expected Results:

Based on the separation of 1,2-dimethylcyclohexane, the trans enantiomers are expected to be baseline resolved. The cis isomer will likely elute before the trans isomers. The elution order of the enantiomers would need to be determined by injecting a standard of a known enantiomer.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This method provides an alternative to chromatographic separation and is particularly useful when sample volatility is an issue or when a non-destructive technique is preferred.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher, equipped with a standard proton probe.

  • NMR Tubes: Standard 5 mm NMR tubes.

Reagents:

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or other suitable chiral solvating agent.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or benzene-d₆.

Procedure:

  • Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of the deuterated solvent.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample to identify the chemical shifts of the protons.

  • Add Chiral Solvating Agent: Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube.

  • Acquire Chiral Spectrum: Thoroughly mix the sample and re-acquire the ¹H NMR spectrum. The interaction with the CSA will induce small chemical shift differences between the corresponding protons of the two enantiomers, leading to the splitting of signals.

  • Analysis: Identify a well-resolved, non-overlapping signal that shows clear splitting. Integrate the two peaks corresponding to the two enantiomers. The enantiomeric excess is calculated from the integral values: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100

Visualizing the Workflow

G cluster_0 Workflow for Enantiomeric Excess Determination Sample Sample of this compound Method Select Analytical Method Sample->Method GC Chiral Gas Chromatography Method->GC Volatile Sample NMR NMR with Chiral Solvating Agent Method->NMR Non-Volatile Sample / Non-destructive GC_Prep Prepare Dilute Solution GC->GC_Prep NMR_Prep Dissolve Sample with CSA NMR->NMR_Prep GC_Analysis Inject and Separate on Chiral Column GC_Prep->GC_Analysis NMR_Analysis Acquire NMR Spectrum NMR_Prep->NMR_Analysis Data_Processing Integrate Peaks GC_Analysis->Data_Processing NMR_Analysis->Data_Processing Calculate_ee Calculate Enantiomeric Excess Data_Processing->Calculate_ee

Caption: General workflow for determining the enantiomeric excess of this compound.

G cluster_1 Logical Comparison of Methods Start Determine Enantiomeric Excess HighRes High Resolution & Sensitivity Needed? Start->HighRes ChiralGC Chiral GC HighRes->ChiralGC Yes NMR_CSA NMR with CSA HighRes->NMR_CSA No

Caption: Logical decision tree for selecting an analytical method.

References

A Comparative Guide to Cross-Referencing Spectroscopic Data of 1-Ethyl-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of spectroscopic data for 1-Ethyl-2-methylcyclohexane, cross-referencing information from various public databases. It is intended for researchers, scientists, and drug development professionals who rely on accurate spectral identification of chemical compounds. This document presents available data for the target compound and its stereoisomers (cis- and trans-1-Ethyl-2-methylcyclohexane) alongside a constitutional isomer, 1,1-Diethylcyclohexane, for comparative analysis.

Data Presentation

¹H NMR Spectral Data

CompoundDatabase SourceChemical Shift (ppm) and Multiplicity
cis-1-Ethyl-2-methylcyclohexaneSpectraBase (via PubChem)Data not explicitly provided in a table format, available as a spectrum image.
trans-1-Ethyl-2-methylcyclohexaneNot AvailableNot Available
1,1-DiethylcyclohexaneNot AvailableNot Available

¹³C NMR Spectral Data

CompoundDatabase SourceChemical Shift (ppm)
This compoundSpectraBase (via PubChem)[1]11.8, 15.1, 21.0, 23.6, 26.6, 29.8, 32.9, 35.0, 41.9
cis-1-Ethyl-2-methylcyclohexaneSpectraBase (via PubChem)Data not explicitly provided in a table format, available as a spectrum image.
1,1-DiethylcyclohexaneSpectraBase (via PubChem)[2]8.2, 23.2, 26.6, 28.1, 35.8

Mass Spectrometry Data (Electron Ionization)

CompoundDatabase SourceKey m/z Peaks
This compoundNIST41, 55, 69, 83, 97 (base peak), 126 (molecular ion)
cis-1-Ethyl-2-methylcyclohexaneNIST41, 55, 69, 83, 97 (base peak), 126 (molecular ion)
trans-1-Ethyl-2-methylcyclohexaneNIST41, 55, 69, 83, 97 (base peak), 126 (molecular ion)
1,1-DiethylcyclohexaneSpectraBase (via PubChem)[2]41, 55, 69, 83, 97, 111 (base peak), 140 (molecular ion)

Infrared (IR) Spectroscopy Data

CompoundDatabase SourceKey Absorptions (cm⁻¹)
This compoundNIST~2950, 2920, 2850 (C-H stretch), 1450 (C-H bend), 1375
cis-1-Ethyl-2-methylcyclohexaneNIST~2950, 2920, 2850 (C-H stretch), 1450 (C-H bend), 1375
trans-1-Ethyl-2-methylcyclohexaneNIST~2950, 2920, 2850 (C-H stretch), 1450 (C-H bend), 1375
1,1-DiethylcyclohexaneSpectraBase (via PubChem)[2]~2950, 2920, 2850 (C-H stretch), 1460 (C-H bend), 1375

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of the spectroscopic data presented above. Specific parameters may vary between different database entries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL) is used, typically operating at a proton resonance frequency of 300 MHz or higher.

  • Sample Preparation: A few milligrams of the analyte are dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) and placed in an NMR tube.

  • ¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

  • ¹³C NMR Acquisition: The carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Key parameters are similar to ¹H NMR but often require a larger number of scans due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Introduction: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the column stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, ion trap, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is most commonly used.

  • Sample Preparation: For liquids, a thin film can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used where the sample is placed directly on a crystal. Gas-phase spectra are obtained by introducing the sample into a gas cell.

  • Data Acquisition: The spectrometer passes infrared radiation through the sample. The detector measures the amount of light that is transmitted at each wavelength. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mandatory Visualization

The following diagram illustrates the logical workflow for cross-referencing spectroscopic data of a chemical compound with public databases.

cross_referencing_workflow cluster_compound Compound Identification cluster_databases Public Spectroscopic Databases cluster_data_types Spectroscopic Data Types cluster_analysis Data Analysis and Comparison Compound This compound NIST NIST Chemistry WebBook Compound->NIST PubChem PubChem Compound->PubChem SDBS SDBS Compound->SDBS OtherDB Other Databases (e.g., SpectraBase) Compound->OtherDB MS Mass Spectrometry NIST->MS IR Infrared NIST->IR HNMR ¹H NMR PubChem->HNMR CNMR ¹³C NMR PubChem->CNMR PubChem->MS PubChem->IR SDBS->HNMR SDBS->CNMR SDBS->MS SDBS->IR OtherDB->HNMR OtherDB->CNMR OtherDB->MS OtherDB->IR CrossReference Cross-Reference Data HNMR->CrossReference CNMR->CrossReference MS->CrossReference IR->CrossReference CompareIsomers Compare with Isomers CrossReference->CompareIsomers Validate Validate Structure CompareIsomers->Validate

Caption: Workflow for cross-referencing spectroscopic data.

References

Safety Operating Guide

Safe Disposal of 1-Ethyl-2-methylcyclohexane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 1-Ethyl-2-methylcyclohexane are critical for ensuring laboratory safety and environmental protection. As a flammable hydrocarbon, this compound necessitates strict adherence to established protocols to mitigate risks of fire, chemical exposure, and environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is classified as a flammable liquid.[1][2] Vapors may form explosive mixtures with air, and the liquid can cause skin and eye irritation.[3][4] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, away from heat, sparks, and open flames.[1][5][6][7]

Step-by-Step Disposal Procedure

The proper disposal of this compound waste is a regulated process that involves collection, storage, and transfer to a licensed hazardous waste disposal facility.

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and chemically compatible waste container.

  • The container must be kept tightly closed except when adding waste to prevent the escape of flammable vapors.[5][6][7]

  • Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[1]

2. Waste Storage:

  • Store the waste container in a designated satellite accumulation area.

  • The storage area must be a cool, dry, and well-ventilated location, away from ignition sources.[1][5]

  • Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable").[7]

3. Spill Management:

  • In the event of a spill, immediately eliminate all ignition sources.

  • Contain the spill using an inert absorbent material, such as dry sand or vermiculite.[1]

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[1]

  • Prevent the spill from entering drains, sewers, or waterways.[1][8]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental services company.

  • The primary recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Alternatively, the waste should be sent to an approved waste disposal plant.[5][8][9]

  • Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1][6]

5. Empty Container Disposal:

  • Empty containers that held this compound should be treated as hazardous waste and disposed of as the unused product, unless properly decontaminated.[1]

Hazardous Waste Classification

The classification of chemical waste is governed by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). This information is crucial for proper labeling and disposal documentation.

Parameter Classification/Value
Hazardous Characteristic Ignitability
U.S. EPA Waste Code D001[1][5][6][10][11]
Description A liquid with a flash point below 60°C (140°F).[1][5][11]
GHS Hazard Class Flammable Liquid (Category 3)[2][12]
Disposal Regulation Must be managed in accordance with local, regional, and national hazardous waste regulations (e.g., U.S. 40 CFR Part 261).[1]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results beyond the standard hazardous waste management procedures outlined above. The disposal process is a regulated, operational procedure rather than an experimental one. Adherence to the step-by-step guide and relevant safety data sheets (SDS) constitutes the accepted protocol for safe disposal.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: This compound Waste Generation B Step 1: Collection Collect waste in a labeled, compatible, and closed container. A->B C Step 2: Storage Store in a cool, ventilated, designated satellite accumulation area. B->C D Is there a spill? C->D E Spill Management: 1. Eliminate ignition sources. 2. Contain with inert absorbent. 3. Collect with non-sparking tools. 4. Place in a sealed container for disposal. D->E Yes F Step 3: Arrange for Pickup Contact licensed hazardous waste disposal service. D->F No E->C G Step 4: Transportation Waste is transported by the licensed service. F->G H Step 5: Final Disposal Incineration or disposal at an approved facility. G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-Ethyl-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling of 1-Ethyl-2-methylcyclohexane in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals while maintaining the integrity of experimental work.

Hazard Identification and Physical Properties

This compound is a flammable liquid.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValue
Molecular Formula C9H18[2][3][4]
Molecular Weight 126.24 g/mol [2][4]
Appearance Liquid[5]
Boiling Point 150.8°C at 760 mmHg[2]
Flash Point 31.9°C[2]
Vapor Pressure 4.807 mmHg at 25°C (estimated)[6]
Primary Hazards Flammable liquid

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following PPE is mandatory when handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Wear tightly fitting safety goggles or a face shield.[3][7]To prevent eye contact from splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat are required.[2][3][8]To prevent skin contact. Nitrile gloves are preferred for their chemical resistance and tendency to show punctures.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][9]To prevent inhalation of vapors which may have anesthetic effects.[5]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure eyewash stations and safety showers are readily accessible.

  • Use spark-proof tools and explosion-proof equipment to prevent ignition.[10]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents to minimize movement within the laboratory.

  • Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashes and the generation of vapors. For transfers from large containers, ensure proper bonding and grounding to prevent static discharge.[8][11]

  • Heating: Do not use open flames to heat this compound.[8] Use heating mantles, water baths, or other controlled heating sources.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[12]

  • Keep containers tightly closed.[1][12]

  • Store in a designated flammable liquid storage cabinet.[13][14]

  • Segregate from incompatible materials, especially oxidizing agents.[13]

Emergency Plan: Spills and Exposure

Spill Response:

  • Immediate Action: Alert all personnel in the immediate area and evacuate if necessary.[4][15]

  • Control Ignition Sources: Eliminate all potential ignition sources, such as sparks, open flames, and hot surfaces.[11][12]

  • Containment: For small spills, contain the liquid using a non-combustible absorbent material like sand, vermiculite, or commercial sorbent pads.[10][12]

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.[10][12]

  • Decontamination: Thoroughly clean the spill area.[1][12]

  • Large Spills: For spills greater than one liter, evacuate the area and contact the institution's emergency response team.[1]

Exposure Procedures:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[12][16][17]

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[12]

  • Storage: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[18]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not pour down the drain.[16][18]

Workflow for Safe Handling

Workflow for Safe Handling of this compound A Preparation - Wear appropriate PPE - Work in a fume hood - Gather all materials B Handling - Dispense carefully - Avoid splashes and vapors - Use spark-proof tools A->B Proceed with experiment C Storage - Tightly sealed container - Flammable storage cabinet - Segregate from incompatibles B->C After use D Waste Collection - Designated, labeled container - Segregate waste streams B->D Generate waste F Emergency Occurs (Spill or Exposure) B->F If emergency E Disposal - Arrange for licensed disposal - Do not pour down drain D->E Container full G Spill Response - Evacuate and ventilate - Control ignition sources - Contain and clean up F->G Spill H Exposure Response - Remove from exposure - Flush affected area - Seek medical attention F->H Exposure G->D Collect spill debris H->A After resolution, if safe

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.